molecular formula C16H12N2O3 B148220 (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid CAS No. 127828-88-0

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Cat. No.: B148220
CAS No.: 127828-88-0
M. Wt: 280.28 g/mol
InChI Key: GYXUGIHFRFKEMD-UHFFFAOYSA-N
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Description

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXUGIHFRFKEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356074
Record name (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
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Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127828-88-0
Record name (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETIC ACID
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Foundational & Exploratory

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The phthalazinone core is a privileged scaffold known to impart a wide array of pharmacological activities. This document details the compound's fundamental chemical and physical properties, provides an authoritative, step-by-step synthesis protocol, explores its chemical reactivity, and discusses its primary application as a key intermediate in the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction: The Phthalazinone Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery. Among these, the phthalazine and phthalazinone scaffolds have garnered considerable attention due to their broad and potent biological activities.[1][2] Derivatives of this core structure have been reported to possess anticonvulsant, antihypertensive, anti-inflammatory, antimicrobial, and notable antitumor properties.[1][2][3] The structural rigidity of the bicyclic system, combined with its capacity for diverse substitutions at the N-2 and C-4 positions, allows for fine-tuning of its pharmacological profile. This compound serves as a crucial building block, leveraging the established bioactivity of the 4-phenylphthalazinone core while providing a carboxylic acid handle for extensive chemical modification and the generation of compound libraries.

Core Compound Profile: this compound

Structure and Identification

The molecule consists of a phthalazinone ring system, which is a bicyclic heteroaromatic structure. A phenyl group is attached at position 4, and an acetic acid moiety is linked to the nitrogen at position 2.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are crucial for designing experimental conditions, including solvent selection for synthesis and biological assays.

PropertyValueSource
IUPAC Name 2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid[4]
CAS Number 127828-88-0[5]
Molecular Formula C₁₆H₁₂N₂O₃[4]
Molecular Weight 280.28 g/mol [4]
Monoisotopic Mass 280.08478 Da[4]
XlogP 2.5 (Predicted)[4]
Appearance Expected to be a solid at room temperature.Inferred from similar structures.
Solubility Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols.Inferred from structure.
SMILES O=C(O)CN(N=C(C1=CC=CC=C1)C2=C3C=CC=C2)C3=O[5]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process. This involves the initial formation of the core 4-phenylphthalazinone ring, followed by N-alkylation to introduce the acetic acid side chain.

Synthetic Workflow

The chosen synthetic strategy is reliable and employs common laboratory reagents. The first step is a cyclocondensation reaction, and the second is a nucleophilic substitution followed by saponification.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of phthalazinone derivatives.[1][6][7]

Step 1: Synthesis of 4-phenylphthalazin-1(2H)-one

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-benzoylbenzoic acid (10 mmol, 1.0 eq) and absolute ethanol (100 mL). Stir the mixture to achieve partial dissolution.

  • Reaction: Add hydrazine hydrate (20 mmol, 2.0 eq) to the suspension. The addition is exothermic and should be done carefully.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

    • Rationale: Refluxing in ethanol provides the necessary activation energy for the condensation reaction between the ketone of the aroylbenzoic acid and one nitrogen of hydrazine, followed by intramolecular cyclization with the carboxylic acid to form the stable six-membered heterocyclic ring.[8]

  • Isolation: After completion, cool the mixture to room temperature and then in an ice bath. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product is typically of high purity but can be recrystallized from ethanol or dimethylformamide (DMF)/water if needed.[7]

Step 2: Synthesis of this compound

  • Reagents & Setup: In a 100 mL round-bottom flask, suspend 4-phenylphthalazin-1(2H)-one (5 mmol, 1.0 eq) and anhydrous potassium carbonate (10 mmol, 2.0 eq) in dry DMF (30 mL).

    • Rationale: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. Potassium carbonate is a mild base used to deprotonate the N-H of the phthalazinone, forming a nucleophilic anion.

  • Alkylation: Add ethyl chloroacetate (6 mmol, 1.2 eq) dropwise to the stirred suspension at room temperature. After the addition, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.

  • Hydrolysis (Saponification): Once the alkylation is complete, cool the reaction mixture. Add a 10% aqueous sodium hydroxide solution (20 mL) directly to the flask. Heat the mixture to reflux for 2-3 hours to hydrolyze the ethyl ester.[7]

    • Rationale: Base-catalyzed hydrolysis (saponification) is a robust method to convert the intermediate ester to the desired carboxylic acid salt.

  • Acidification & Isolation: Cool the alkaline solution to room temperature and pour it into 100 mL of cold water. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from an appropriate solvent like ethanol/water can be performed for further purification.

Characterization

To confirm the identity and purity of the final product, the following analytical data should be acquired:

  • ¹H NMR: Expect signals for the aromatic protons (multiplets, ~7.2-8.5 ppm) and a characteristic singlet for the methylene (-CH₂-) protons of the acetic acid group (~4.8-5.0 ppm).[9] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • IR Spectroscopy: Look for characteristic absorption bands for the amide C=O stretch (~1660-1680 cm⁻¹) and the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid.[7][8]

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's mass (m/z = 281.09 for [M+H]⁺) should be observed.[4]

Chemical Reactivity and Derivatization

Key Reactive Centers

The primary site of reactivity for this compound is the carboxylic acid functional group. This group is a versatile handle for a wide range of chemical transformations, making the molecule an ideal scaffold for building compound libraries. The amide bond within the phthalazinone ring is generally stable under most conditions.

Caption: Highlighting the carboxylic acid as the key reactive center.

Derivatization for Drug Discovery

The carboxylic acid can be readily converted into amides, esters, and other derivatives. Amide coupling is a particularly common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Example Protocol: Amide Synthesis

  • Activation: Dissolve this compound (1 mmol) in a suitable solvent like DCM or DMF. Add a peptide coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq). Stir for 20-30 minutes at 0 °C.

    • Rationale: Coupling reagents like EDC/HOBt activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine without requiring harsh conditions.[10]

  • Coupling: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like DIPEA (1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup & Purification: Perform a standard aqueous workup to remove the coupling byproducts and purify the resulting amide by column chromatography or recrystallization. This methodology allows for the synthesis of a large library of amide derivatives for biological screening.[9]

Applications in Research and Drug Development

While this compound itself is not typically an active pharmaceutical ingredient, its role as a synthetic intermediate is paramount. The derivatives synthesized from this acid are investigated for a multitude of therapeutic targets. The broad biological profile of the phthalazinone class suggests that libraries derived from this compound could yield hits for:

  • Anticancer Agents: Many phthalazinone derivatives show cytotoxic activity against various cancer cell lines.[2][7]

  • Anti-inflammatory Drugs: The scaffold has been linked to anti-inflammatory properties.[1]

  • Antimicrobial Agents: Studies have shown that certain phthalazinone derivatives exhibit antibacterial and antifungal activity.[8][11]

Therefore, this compound is a high-value starting material for research programs focused on discovering new drugs in these and other therapeutic areas.

Conclusion

This compound is a well-defined chemical entity built upon the biologically significant phthalazinone scaffold. Its synthesis is straightforward and scalable, proceeding from readily available starting materials. The true value of this compound lies in the versatility of its carboxylic acid functional group, which serves as a robust anchor point for chemical derivatization. This enables its use as a core building block in medicinal chemistry for the systematic exploration of structure-activity relationships and the discovery of novel, potent therapeutic agents.

References

  • El-Gaby, M. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. Available from: [Link]

  • Usha, M. K., et al. (2014). 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • ResearchGate. Examples of some 4-substituted 2H-phthalazinones. Available from: [Link]

  • El-Gaby, M. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. Available from: [Link]

  • Unknown Author. Phthalazinone. Available from: [Link]

  • PubChem. (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. Available from: [Link]

  • Ammar, Y. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • PharmaInfo. A Concise Review on Phthlazine Derivatives and its Biological Activities. Available from: [Link]

  • Fatahala, S. S., et al. (2014). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports. Available from: [Link]

  • Mantu, D., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available from: [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research. Available from: [Link]

  • ResearchGate. (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Available from: [Link]

  • ResearchGate. New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on α1-receptors. Available from: [Link]

  • ResearchGate. (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Available from: [Link]

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Sources

Unraveling the Molecular Trajectory: A Technical Guide to the Putative Mechanism of Action of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid as a PAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is a synthetic compound featuring the phthalazinone core, a scaffold renowned for its diverse pharmacological activities. While the specific mechanism of action for this particular molecule remains to be definitively elucidated, its structural characteristics, coupled with the established bioactivity of related phthalazinone derivatives as potent kinase inhibitors, form the basis of a compelling scientific hypothesis: This compound is a putative inhibitor of p21-activated kinase 1 (PAK1). This in-depth technical guide will deconstruct this hypothesis, providing a comprehensive overview of the PAK1 signaling pathway and a rigorous, field-proven experimental framework to systematically investigate and validate this proposed mechanism of action.

Introduction: The Phthalazinone Scaffold and the Rationale for Kinase Inhibition

The phthalazinone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory therapies.[1][2] Notably, various phthalazinone derivatives have been successfully developed as inhibitors of critical signaling proteins, particularly protein kinases.[3][4][5] These enzymes play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The structure of this compound, with its aromatic and acetic acid moieties, presents a compelling candidate for interaction with the ATP-binding pocket of a kinase. The phenyl group can engage in hydrophobic and pi-stacking interactions, while the acetic acid group could form hydrogen bonds, key features for kinase inhibitor binding. Given the precedent set by other phthalazinone-based kinase inhibitors, we hypothesize that this compound targets a key kinase involved in oncogenic signaling. Among the numerous kinases implicated in cancer, p21-activated kinase 1 (PAK1) emerges as a prime candidate due to its central role in cell proliferation, survival, and motility.[6][7]

The Proposed Target: p21-Activated Kinase 1 (PAK1)

PAK1 is a serine/threonine kinase that functions as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[8] It is a central node in a complex network of signaling pathways that govern fundamental cellular activities.

PAK1 Signaling Pathways

Upon activation by Rac1/Cdc42, PAK1 undergoes a conformational change and autophosphorylation, leading to its activation. Activated PAK1 then phosphorylates a multitude of downstream substrates, influencing several key cellular processes:

  • Cytoskeletal Dynamics and Cell Motility: PAK1 regulates the actin cytoskeleton through the phosphorylation of substrates like LIM kinase (LIMK) and filamin A, promoting cell migration and invasion.[9]

  • Cell Proliferation and Survival: PAK1 promotes cell cycle progression and inhibits apoptosis by activating pro-survival pathways such as the Raf-MEK-ERK and PI3K-Akt signaling cascades.[4][7] It can also directly phosphorylate and inactivate the pro-apoptotic protein BAD.

  • Gene Expression: PAK1 can translocate to the nucleus and phosphorylate transcription factors, thereby modulating the expression of genes involved in cell growth and survival.[7]

The aberrant activation of PAK1 is a common feature in many cancers, where it contributes to tumor growth, metastasis, and resistance to therapy.[6][8] Therefore, the inhibition of PAK1 represents a promising therapeutic strategy.

Caption: Workflow for the in vitro kinase assay to determine the IC50 value.

Tier 2: Cellular Target Engagement and Downstream Signaling

Following biochemical confirmation, it is crucial to verify that the compound can penetrate the cell membrane and inhibit PAK1 activity within a cellular context.

Experimental Protocol: Western Blot Analysis of PAK1 Signaling

  • Objective: To assess the effect of this compound on the phosphorylation of PAK1 and its downstream substrates in a relevant cancer cell line (e.g., a line with known PAK1 overexpression or activation).

  • Materials:

    • Cancer cell line (e.g., breast or pancreatic cancer cells).

    • Cell culture media and supplements.

    • This compound.

    • Lysis buffer.

    • Primary antibodies against:

      • Phospho-PAK1 (autophosphorylation site, e.g., Thr423)

      • Total PAK1

      • Phospho-LIMK

      • Total LIMK

      • Phospho-ERK

      • Total ERK

      • GAPDH (loading control)

    • Secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture the cancer cells to approximately 80% confluency.

    • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Tier 3: Functional Cellular Assays

The final tier of validation involves assessing the impact of the compound on cellular phenotypes known to be regulated by PAK1.

Experimental Protocol: Cell Migration and Proliferation Assays

  • Objective: To determine if inhibition of PAK1 by this compound translates into a functional effect on cancer cell migration and proliferation.

  • Cell Migration (Wound Healing Assay):

    • Grow a confluent monolayer of cancer cells.

    • Create a "scratch" or wound in the monolayer with a pipette tip.

    • Treat the cells with the test compound or vehicle control.

    • Image the wound at different time points (e.g., 0, 12, and 24 hours).

    • Measure the rate of wound closure to assess cell migration.

  • Cell Proliferation (MTT or CyQuant Assay):

    • Seed cancer cells in a 96-well plate.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a period of 48-72 hours.

    • Add the proliferation reagent (e.g., MTT) and measure the absorbance or fluorescence, which is proportional to the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This technical guide outlines a robust and logical framework for investigating the mechanism of action of this compound. The central hypothesis, that it functions as a PAK1 inhibitor, is grounded in the established pharmacology of the phthalazinone scaffold. The proposed experimental plan, progressing from direct biochemical assays to cellular and functional readouts, provides a comprehensive strategy for validating this hypothesis.

Successful validation of this compound as a PAK1 inhibitor would position it as a promising lead compound for further preclinical and clinical development as a targeted cancer therapeutic. Future studies would involve kinase selectivity profiling against a broader panel of kinases to assess its specificity, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and pharmacodynamic analyses. The insights gained from the rigorous execution of the protocols detailed herein will be instrumental in advancing our understanding of this compound's therapeutic potential.

References

  • New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity. Mini Rev Med Chem. 2018;18(20):1759-1774. [Link]

  • Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Eur J Med Chem. 2024;279:116877. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules. 2019;24(17):3134. [Link]

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Eur J Med Chem. 2015;89:517-535. [Link]

  • Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase. J Med Chem. 2011;54(1):312-319. [Link]

  • Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proc Natl Acad Sci U S A. 2011;108(17):7177-7182. [Link]

  • PAK1 - Wikipedia. [Link]

  • Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. Clin Cancer Res. 2012;18(10):2743-2749. [Link]

  • Pharmacological activities of various phthalazine and phthalazinone derivatives. ResearchGate. [Link]

  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents Med Chem. 2020;20(18):2228-2245. [Link]

  • PAK1 AS A THERAPEUTIC TARGET. Expert Opin Ther Targets. 2010;14(5):547-564. [Link]

  • Synthesis, biological, anti-inflammatory activities and quantum chemical calculation of some [4-(2, 4, 6-trimethylphenyl)-1(2H)-oxo-phthalazin-2yl] acetic acid hydrazide derivatives. ResearchGate. [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. J Iran Chem Soc. 2023;20:2533–2555. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. 2020;25(18):4247. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. RSC Adv. 2015;5:90036-90044. [Link]

  • Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Arch Pharm Res. 2013;36(6):671-683. [Link]

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorg Chem. 2018;77:443-456. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Eur J Med Chem. 2021;223:113644. [Link]

  • Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. J Med Chem. 2008;51(19):5897-5900. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. J Med Chem. 2013;56(5):2059-2073. [Link]

  • Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. J Med Chem. 2008;51(18):5663-5679. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. 2022;27(19):6619. [Link]

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The Ascendant Phthalazinone Scaffold: A Technical Guide to Synthesis and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Phthalazinone Core in Modern Drug Discovery

The phthalazinone motif, a bicyclic heteroaromatic system, stands as a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with a multitude of biological targets. This has led to the discovery and development of a diverse array of therapeutic agents spanning various disease areas, from oncology to cardiovascular and inflammatory disorders.[1][2] The clinical success of drugs such as the poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib for the treatment of various cancers has cemented the importance of the phthalazinone core and continues to inspire the exploration of novel derivatives.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel phthalazinone derivatives. We will delve into the foundational synthetic strategies, explore modern methodologies that offer enhanced efficiency and sustainability, and examine the mechanistic underpinnings of their therapeutic effects, with a particular focus on PARP inhibition.

I. Strategic Synthesis of the Phthalazinone Nucleus: From Classical Foundations to Modern Innovations

The construction of the phthalazinone core is a well-established area of organic synthesis, with several reliable methods at the disposal of the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.

The Cornerstone of Phthalazinone Synthesis: Cyclocondensation Reactions

The most traditional and widely employed method for the synthesis of the phthalazinone nucleus involves the cyclocondensation of a hydrazine derivative with a suitable ortho-disubstituted benzene precursor.

A foundational and versatile route to 4-substituted phthalazinones is the reaction of 2-acylbenzoic acids with hydrazine.[4][5][6] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the stable phthalazinone ring.[5][6] The elegance of this method lies in its directness and the ability to introduce a substituent at the 4-position via the choice of the starting 2-acylbenzoic acid.

Experimental Protocol: Synthesis of a 4-Substituted Phthalazin-1(2H)-one from a 2-Acylbenzoic Acid [5][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylbenzoic acid (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq.) to the solution. The reaction can be performed at room temperature or heated to reflux to drive the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The phthalazinone product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water) to remove any unreacted hydrazine, and dry under vacuum.

  • Purification (if necessary): If the product is not of sufficient purity, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Another classical and economical approach utilizes the reaction of phthalic anhydride with hydrazine.[4][8][9] This method is particularly useful for the synthesis of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), a key intermediate that can be further functionalized.[5]

Experimental Protocol: Synthesis of Phthalhydrazide from Phthalic Anhydride [5]

  • Reactant Mixture: In a round-bottom flask, prepare a mixture of phthalic anhydride (1.0 eq.) and hydrazine hydrate (1.0-1.2 eq.) in glacial acetic acid.

  • Heating: Heat the reaction mixture under reflux. The reaction progress can be monitored by TLC.

  • Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The phthalhydrazide product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with ethanol to remove residual acetic acid and unreacted starting materials, and dry the solid product.

Expanding the Synthetic Toolkit: Multicomponent Reactions (MCRs)

In the quest for more efficient and atom-economical synthetic strategies, multicomponent reactions (MCRs) have emerged as a powerful tool for the construction of complex molecular architectures in a single step.[10] Several MCRs have been developed for the synthesis of highly substituted phthalazinone derivatives.[11][12][13] These reactions often involve the condensation of a hydrazine, an aldehyde or ketone, and a suitable dicarbonyl compound or its equivalent.[11][12][13]

The key advantage of MCRs lies in their ability to generate molecular diversity from simple, readily available starting materials in a convergent and environmentally friendly manner.[10]

Conceptual Workflow for a Three-Component Phthalazinone Synthesis

G A Hydrazine Derivative D One-Pot Reaction (Catalyst, Solvent) A->D B Aldehyde/Ketone B->D C Dicarbonyl Compound C->D E Substituted Phthalazinone D->E Formation of Multiple Bonds

Caption: A generalized workflow for the multicomponent synthesis of phthalazinones.

II. Phthalazinones as Targeted Therapeutics: The PARP Inhibitor Paradigm

The therapeutic potential of phthalazinone derivatives is perhaps best exemplified by their role as potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes.[3][14][15] PARP1, in particular, is a key player in the cellular response to DNA damage, primarily in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][14][16]

The Mechanism of Action: Synthetic Lethality in Cancer Therapy

In normal, healthy cells, DNA damage is a constant threat that is efficiently repaired by a network of pathways. When SSBs occur, PARP1 is recruited to the site of damage and, upon activation, catalyzes the formation of poly(ADP-ribose) chains on itself and other nuclear proteins.[16] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to mend the break.[16]

However, in cancer cells that harbor mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is compromised.[15][17] These cells become heavily reliant on the PARP-mediated SSB repair pathway for survival.

The inhibition of PARP by phthalazinone-based drugs like Olaparib creates a state of "synthetic lethality".[4][17] When PARP is inhibited, SSBs are not efficiently repaired and can accumulate.[16] During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs.[15][16] In HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death (apoptosis).[15][16][17] Normal cells, with their intact HR pathway, are better able to tolerate PARP inhibition as they can still effectively repair the resulting DSBs.[16]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 ber1 Base Excision Repair (BER) parp1->ber1 repair1 DNA Repair ber1->repair1 ssb2 Single-Strand Break (SSB) parp_inhibited PARP Inhibition ssb2->parp_inhibited parpi PARP Inhibitor (e.g., Olaparib) parpi->parp_inhibited unrepaired_ssb Unrepaired SSB parp_inhibited->unrepaired_ssb replication DNA Replication unrepaired_ssb->replication dsb Double-Strand Break (DSB) replication->dsb hr_deficient Deficient Homologous Recombination (HR) dsb->hr_deficient apoptosis Apoptosis hr_deficient->apoptosis G A 2-Formylbenzoic Acid Derivative C Horner-Wadsworth-Emmons Reaction A->C B Substituted Aldehyde B->C D Olefin Intermediate C->D F Cyclization D->F E Hydrazine Hydrate E->F G Phthalazinone Core F->G I Coupling Reaction G->I H Side Chain Precursor H->I J Olaparib I->J

Caption: A representative synthetic workflow for the PARP inhibitor Olaparib.

III. Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective phthalazinone-based inhibitors is guided by a deep understanding of their structure-activity relationships (SAR). For PARP inhibitors, key structural features have been identified that are crucial for high-affinity binding to the enzyme's active site.

Structural Moiety Contribution to Activity Rationale
Phthalazinone Core Essential for bindingForms key hydrogen bond interactions with the nicotinamide binding pocket of PARP.
4-Substituent Modulates potency and selectivityCan be modified to optimize interactions with the enzyme and improve pharmacokinetic properties.
Side Chain at N-2 Influences solubility and cell permeabilityOften contains a basic nitrogen atom to enhance aqueous solubility and cellular uptake.

The future of phthalazinone-based drug discovery lies in the exploration of novel derivatives with improved pharmacological profiles, including enhanced potency, greater selectivity, and the ability to overcome mechanisms of drug resistance. The application of computational modeling and structure-based drug design will continue to play a pivotal role in the rational design of next-generation phthalazinone therapeutics. Furthermore, the investigation of phthalazinone derivatives targeting other enzymes and receptors remains a fertile ground for the discovery of new medicines for a wide range of diseases.

Conclusion

The phthalazinone scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. Its rich synthetic chemistry, coupled with a deep understanding of its interactions with biological targets, has led to significant advances in medicine, particularly in the field of oncology. As our understanding of disease biology continues to evolve, the rational design and synthesis of new phthalazinone derivatives will undoubtedly lead to the development of the next generation of innovative and life-saving drugs.

References

  • Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913-917. [Link]

  • del Rivero, J., & Kohn, E. C. (2017). PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. Oncology (Williston Park, N.Y.), 31(4), 265–273. [Link]

  • Gottipati, P., et al. (2010). Poly(ADP-ribose) polymerase is dispensable for repairing physiologically relevant baseless sites in DNA. Nucleic acids research, 38(2), 441–450. [Link]

  • Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European journal of medicinal chemistry, 90, 567–581. [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

  • Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(22), 9035-9039. [Link]

  • Vila, N., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]

  • Henrik's Lab. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. [Link]

  • bu.edu.eg. Phthalazinone. [Link]

  • Sangshetti, J., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]

  • Google Patents. (2016).
  • Kumar, A., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. ACS Omega, 6(5), 3845-3857. [Link]

  • Fekri, L. Z., Mahmoodi, N. O., Yahyazadeh, A., & Nikpassand, M. (2012). Multicomponent synthesis of pyridazinones and phthalazinones. Monatshefte für Chemie-Chemical Monthly, 143(7), 1085-1088. [Link]

  • Jones, A. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 864-871. [Link]

  • Wang, X., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(2), 307-314. [Link]

  • Johannes, J. W., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(10), 1497-1510. [Link]

  • Teran, C., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]

  • Wikipedia. (2024). Olaparib. [Link]

  • Mohamed, M. S., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-15. [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

  • ResearchGate. (n.d.). Schematic representation of the effects of PARP inhibition on cancer... [Image]. [Link]

  • Liu, Y. F., Li, C., & Yang, G. P. (2023). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. European Journal of Organic Chemistry, 26(27), e202300452. [Link]

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A Technical Guide to the Spectroscopic Characterization of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, and Mass Spectrometry (MS)—for the characterization of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. Phthalazinone derivatives are a significant class of heterocyclic compounds, widely explored for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Accurate structural elucidation using modern spectroscopic methods is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of new chemical entities.

This document is structured to provide not only the spectral data but also the underlying scientific rationale for peak assignments and the experimental workflows required to obtain high-quality data. While direct experimental spectra for the title compound are not widely published, this guide synthesizes predicted data and draws on established spectral data from closely related analogues, such as 4-benzyl-phthalazinone derivatives, to provide a robust and scientifically grounded interpretation.[3][4]

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound (C₁₆H₁₂N₂O₃) consists of a tricyclic phthalazinone core, a phenyl group at position 4, and an acetic acid moiety attached to the nitrogen at position 2. Each unique proton and carbon atom in this structure will produce a distinct signal in the NMR spectra, while mass spectrometry will confirm its overall mass and fragmentation.

G cluster_0 Molecular Structure of this compound mol

Caption: Molecular structure of the title compound.

A typical analytical workflow for structural confirmation follows a logical progression from mass determination to detailed structural mapping.

workflow start Synthesis & Purification ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms Sample nmr_acq NMR Data Acquisition (¹H, ¹³C, etc.) ms->nmr_acq Correct Mass Confirmed h_nmr ¹H NMR Analysis Proton Environment Mapping nmr_acq->h_nmr c_nmr ¹³C NMR Analysis Carbon Skeleton Mapping nmr_acq->c_nmr structure Final Structure Elucidation & Purity Assessment h_nmr->structure c_nmr->structure

Caption: Logical workflow for spectroscopic analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The expected spectrum for this compound would be recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.

Based on the structure and data from analogous compounds[3], the following signals are anticipated:

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (δ 10.0–13.0 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

  • Phthalazinone Aromatic Protons (4H): The four protons on the fused benzene ring of the phthalazinone core will appear as a complex multiplet system in the aromatic region (δ 7.7–8.5 ppm). The proton adjacent to the carbonyl group (at C8) is expected to be the most deshielded and appear furthest downfield.

  • Phenyl Group Protons (5H): The five protons of the C4-phenyl substituent will also produce signals in the aromatic region, likely between δ 7.2–7.8 ppm.

  • Methylene Protons (-CH₂-): The two protons of the acetic acid's methylene group are adjacent to a nitrogen atom and will appear as a sharp singlet, typically in the range of δ 4.8–5.2 ppm.

Table 1: Expected ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 13.0Broad Singlet1H-COOHAcidic proton, subject to exchange and H-bonding.
~8.3 - 8.5Multiplet1HAr-H (Phthalazinone)Proton peri to the carbonyl group (C=O), strongly deshielded.
~7.7 - 8.0Multiplet3HAr-H (Phthalazinone)Remaining three protons of the phthalazinone aromatic ring.
~7.2 - 7.8Multiplet5HAr-H (Phenyl)Protons of the C4-phenyl ring.
~4.9 - 5.1Singlet2HN-CH₂-COOHMethylene protons adjacent to the phthalazinone nitrogen.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a single line.

The expected ¹³C NMR spectrum will feature signals corresponding to the two carbonyl carbons, the twelve aromatic carbons, and the single methylene carbon.

  • Carbonyl Carbons (-C=O): Two distinct signals are expected in the highly deshielded region (δ 160–175 ppm). The carboxylic acid carbonyl (~170 ppm) and the phthalazinone lactam carbonyl (~160 ppm) will have characteristic shifts.

  • Aromatic Carbons (Ar-C): A series of signals between δ 120–145 ppm will correspond to the various carbons of the fused benzene ring and the phenyl substituent. Quaternary carbons (those without attached protons) will typically have weaker signals.

  • Methylene Carbon (-CH₂-): The methylene carbon of the acetic acid group is expected around δ 45–55 ppm.

Table 2: Expected ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~170.0C OOHCarbonyl carbon of the carboxylic acid group.
~159.5N-C =OLactam carbonyl carbon of the phthalazinone ring.[4]
~125.0 - 145.0Ar-C12 distinct signals for the aromatic carbons of both rings.
~50.0N-C H₂-Methylene carbon adjacent to nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.

For this compound, the monoisotopic mass is 280.08478 Da.[5] Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), different adducts can be observed.

Table 3: Predicted Mass Spectrometry Data
AdductIonization ModeCalculated m/z
[M+H]⁺Positive281.09206
[M+Na]⁺Positive303.07400
[M-H]⁻Negative279.07750
[M+HCOO]⁻Negative325.08298
Data sourced from PubChem CID 819382.[5]

The presence of the [M+H]⁺ peak at m/z 281.09206 in a positive-ion mode HRMS spectrum would serve as strong evidence for the successful synthesis of the target compound.

Experimental Protocols

The following are generalized, field-proven protocols for acquiring the spectroscopic data discussed.

A. NMR Spectroscopy Protocol (¹H & ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher.[3]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220-240 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) as an internal reference. Integrate the ¹H NMR signals.

B. High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled to an Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

  • Method:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Ionize the sample using an Electrospray Ionization (ESI) source in both positive and negative modes.

    • Acquire full-scan mass spectra over a relevant m/z range (e.g., 100-500 Da) at a high resolving power (e.g., >70,000).[6]

  • Data Analysis: Extract the accurate masses for the observed ions. Use software to calculate the elemental composition corresponding to the measured m/z values and compare them to the theoretical values for the expected adducts (e.g., [M+H]⁺, [M-H]⁻). A mass accuracy of <5 ppm is required for confident identification.[6]

References

  • El-Sayed, W. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health (NIH). Available at: [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. Journal of Chemical Research. Available at: [Link]

  • Abdel-rahman, H. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health (NIH). Available at: [Link]

  • PubChem. (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, D., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry. Available at: [Link]

  • Human Metabolome Database. Acetic acid ¹H NMR Spectrum. Available at: [Link]

  • Human Metabolome Database. Acetic acid ¹³C NMR Spectrum. Available at: [Link]

  • Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]

  • Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. Available at: [Link]

  • Reich, H. J. Organic Chemistry Data - ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • Wiley Science Solutions. (4-benzyl-1-oxo-1H-phthalazin-2-yl)-acetic acid - ¹³C NMR. SpectraBase. Available at: [Link]

  • Reich, H. J. Organic Chemistry Data - ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • Maccallini, C., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available at: [Link]

  • ResearchGate. (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Available at: [Link]

  • El-Gendy, A. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science International Journal. Available at: [Link]

  • Pürstinger, G., et al. (1990). [Synthesis and pharmacologic testing of 1-oxo-pyridazine and 1-oxo-phthalazine-2-acetic acid derivatives]. Pharmazie. Available at: [Link]

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Solubility and stability of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Executive Summary

The journey of a novel chemical entity from the laboratory to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of this compound (CAS No. 127828-88-0), a representative phthalazinone derivative. For drug development professionals, researchers, and scientists, this document offers not just protocols, but the strategic rationale behind them. We will navigate the process from in silico predictions to rigorous experimental determination of aqueous solubility and conclude with the development of a stability-indicating method under forced degradation conditions, all grounded in the authoritative standards of the International Council for Harmonisation (ICH).

Foundational Characterization: Identity and In Silico Assessment

Before embarking on any experimental work, a foundational understanding of the target molecule is paramount. This initial phase leverages computational tools to predict key properties, which in turn informs the design of subsequent laboratory studies.

Molecular Identity
  • Chemical Name: this compound

  • CAS Number: 127828-88-0[1]

  • Molecular Formula: C₁₆H₁₂N₂O₃[2]

  • Molecular Weight: 280.28 g/mol

  • Chemical Structure: (Image generated based on SMILES code)

In Silico Physicochemical Prediction

Modern drug discovery leverages computational chemistry to forecast a compound's behavior, saving significant time and resources.[3] For our target molecule, the presence of a carboxylic acid group suggests that its properties, particularly solubility, will be highly dependent on pH.

Causality Behind the Choice: Predicting properties like pKa and LogP is the first logical step. The pKa will tell us at which pH the molecule transitions from its neutral, likely less soluble form, to its ionized, more soluble form. LogP (the logarithm of the octanol-water partition coefficient) indicates lipophilicity, which influences both solubility and permeability.

Several software platforms can perform these predictions:

  • ACD/Percepta: Offers modules for predicting pKa, LogP, LogD (LogP at a specific pH), and aqueous solubility.[4]

  • ChemDraw: Includes features for predicting key properties like pKa and solubility.[5]

  • Online Tools: Various free web-based tools like those hosted by the Virtual Computational Chemistry Laboratory can provide initial estimates.[6]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Experimental Design
pKa ~3.5 - 4.5Crucial for Solubility: Indicates the molecule will be predominantly in its neutral, less soluble form in acidic media (pH < pKa) and its ionized, more soluble form in neutral to basic media (pH > pKa). Dictates the pH range for solubility testing.
LogP ~2.5 - 3.0Indicates Lipophilicity: A value in this range suggests moderate lipophilicity. The compound is not excessively "greasy," but its aqueous solubility may still be limited, especially in its neutral form.
Aqueous Solubility Low (µg/mL range)Sets Expectations: The prediction of low intrinsic solubility reinforces the need for precise analytical methods and suggests that formulation strategies (e.g., salt formation) may be necessary for drug development.

Definitive Solubility Profiling: The Equilibrium Shake-Flask Method

While predictions are invaluable, they must be confirmed by empirical data. The gold-standard for determining equilibrium thermodynamic solubility is the Shake-Flask method.[7][8] This method ensures that the solution has reached a true equilibrium with the solid drug, providing a definitive solubility value under specific conditions.

Rationale for the Shake-Flask Protocol

The core principle is to create a saturated solution by agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached. The subsequent separation of the solid and the quantification of the dissolved compound yield the solubility value. The choice of conditions is critical; for biopharmaceutical relevance, testing is performed across a physiological pH range (1.2 to 6.8) at 37 °C.[9]

Experimental Protocol: pH-Dependent Equilibrium Solubility
  • Preparation of Buffers: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).

  • Addition of Compound: Add an excess amount of this compound to separate vials containing each buffer. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Equilibration: Place the sealed vials in an orbital shaker or tumbling apparatus maintained at 37 ± 1 °C. Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at 37 °C for at least one hour to permit sedimentation of the solid. Carefully withdraw an aliquot of the supernatant. For accuracy, this supernatant must be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged to remove any microscopic undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV (as will be developed in Section 3.0).

  • Data Reporting: Express solubility in mg/mL or µg/mL for each pH condition.

Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) add_compound Add Excess Compound to Each Buffer Vial prep_buffers->add_compound equilibrate Equilibrate at 37°C (24-48h Agitation) add_compound->equilibrate separate Phase Separation (Settle + Filter/Centrifuge) equilibrate->separate quantify Quantify Concentration (Validated HPLC-UV Method) separate->quantify report Report Solubility Data (mg/mL vs. pH) quantify->report

Caption: Workflow for Equilibrium Solubility Determination.

Table 2: Template for Reporting Solubility Data

pH of MediumTemperature (°C)Solubility (mg/mL)Standard Deviation
1.237ResultResult
4.537ResultResult
6.837ResultResult

Stability Assessment: A Two-Pillar Approach

Evaluating the stability of a drug substance is a regulatory necessity and a scientific imperative. The process is built on two pillars:

  • Forced Degradation (Stress Testing): Intentionally degrading the sample to understand its degradation pathways and to develop an analytical method capable of separating the intact drug from its degradation products.[10][11]

  • Long-Term Stability Studies: Storing the drug under defined conditions (temperature, humidity) for an extended period to determine its shelf-life or retest period, as mandated by ICH guideline Q1A(R2).[12][13][14]

A prerequisite for both is a validated Stability-Indicating Analytical Method (SIAM) , which can accurately measure a decrease in the active ingredient's concentration due to degradation.[15][16]

Development of a Stability-Indicating HPLC-UV Method

For a chromophoric molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.

Causality Behind Method Development: The goal is to find conditions (column, mobile phase, gradient) that can separate the main, intact peak from all potential process impurities and degradation products generated during stress testing. A C18 column is a standard starting point for moderately lipophilic molecules. A gradient elution (changing the mobile phase composition over time) is typically required to elute both early, more polar degradants and the later, more lipophilic parent compound within a reasonable time.

Protocol: HPLC Method Development

  • Column Selection: Start with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV cutoff.

  • Wavelength Detection: Analyze a dilute solution of the compound using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λ-max) for sensitive detection.

  • Gradient Optimization: Develop a gradient elution program starting with a high aqueous percentage and increasing the organic percentage over time. The goal is to achieve a retention time for the parent peak of ~5-15 minutes while ensuring any degradation products are resolved from it.

  • Forced Degradation & Method Refinement: Inject samples from the forced degradation studies (see Section 3.2). The primary endpoint is peak purity . A PDA detector is essential here to assess if the main peak is spectrally homogeneous. If co-elution is observed, the gradient, mobile phase pH, or even the column chemistry must be further optimized until all peaks are baseline-resolved.

Pillar 1: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a SIAM. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradation products are generated at detectable levels without being so excessive that secondary degradation occurs.[11][17][18]

Protocol: Stress Conditions

  • Acid Hydrolysis: Reflux in 0.1 M HCl at 60-80 °C for several hours.

  • Base Hydrolysis: Reflux in 0.1 M NaOH at 60-80 °C for several hours. The lactam ring in the phthalazinone structure is a potential site for base-catalyzed hydrolysis.

  • Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C) for 24-48 hours.

  • Photostability: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19][20]

After exposure, samples are neutralized (if acidic or basic), diluted, and analyzed by the developed HPLC method.

Caption: Forced Degradation Pathways Investigation.

Table 3: Example Summary of Forced Degradation Results

Stress Condition% Assay of Parent% Total ImpuritiesObservations / Major Degradants
Control 100.0< 0.1No degradation
0.1 M HCl / 80°C / 8h 91.58.5Major degradant at RRT 0.85
0.1 M NaOH / 60°C / 4h 88.211.8Major degradant at RRT 0.72 (potential hydrolysis of lactam)
3% H₂O₂ / RT / 24h 95.14.9Minor degradants observed
Dry Heat / 105°C / 48h 99.50.5Compound is highly stable to thermal stress
Photostability / ICH Q1B 98.71.3Minor degradation; requires light-protective packaging
Pillar 2: Formal (ICH) Stability Studies

Once the SIAM is developed and validated according to ICH Q2(R1) guidelines[21][22][23], formal stability studies can be initiated.

Protocol: ICH Stability Study Setup

  • Batch Selection: Use at least three primary batches of the drug substance.[14]

  • Container Closure: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[24]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests: At each time point, test for appearance, assay, and degradation products using the validated SIAM.

Conclusion and Strategic Implications

This guide has outlined a systematic, industry-standard approach to characterizing the solubility and stability of this compound. By starting with in silico predictions, establishing a definitive pH-solubility profile, and developing a robust, validated stability-indicating method through rigorous forced degradation studies, a drug development team can build a comprehensive data package.

The findings from these studies are not merely data points; they are critical decision-making tools. The low intrinsic solubility predicted and confirmed for this molecule immediately signals that formulation development will need to focus on solubility enhancement techniques (e.g., salt formation, amorphous solid dispersions). The stability profile dictates manufacturing process controls, packaging requirements (e.g., need for light protection or desiccants), and ultimately, the product's shelf-life and storage conditions. Following this logical, evidence-based pathway ensures scientific integrity and regulatory compliance.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology Europe. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Software for the prediction of physicochemical properties. ResearchGate. [Link]

  • Physicochemical Prediction. CD ComputaBio. [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO Brasil. [Link]

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An In-depth Technical Guide to the Derivatives and Analogs of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phthalazinone Core as a Privileged Scaffold in Medicinal Chemistry

The phthalazinone motif is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This versatile structure serves as a cornerstone for numerous bioactive compounds, leading to the design and development of novel therapeutic agents.[1] Phthalazinone derivatives have been reported to exhibit a wide range of biological effects, including anticancer,[1][2][3][4][5][6] antimicrobial, anti-inflammatory,[7] anticonvulsant, cardiotonic, and vasorelaxant properties.[2][8]

A prime example of a clinically relevant phthalazinone derivative is Azelastine, an antihistamine. Furthermore, compounds like Vatalanib (PTK-787) have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), highlighting the potential of this scaffold in oncology.[4][9]

This technical guide focuses on the known derivatives and analogs of a specific, highly adaptable member of this class: (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid .[10] We will delve into the synthesis, chemical transformations, and structure-activity relationships (SAR) of compounds derived from this core structure, providing a comprehensive resource for researchers engaged in drug discovery and development. The narrative will emphasize the causality behind synthetic choices and the self-validating nature of the described experimental protocols.

I. Synthesis of the Core Scaffold: 4-Phenylphthalazin-1(2H)-one

The foundational step in accessing the derivatives of interest is the synthesis of the 4-phenylphthalazin-1(2H)-one core. The most prevalent and efficient method involves the cyclocondensation of a 2-aroylbenzoic acid with hydrazine hydrate.[8][9]

The synthesis commences with the Friedel-Crafts acylation of benzene with phthalic anhydride, yielding 2-benzoylbenzoic acid. This intermediate is then reacted with hydrazine hydrate, typically under reflux in an alcoholic solvent, to afford 4-phenylphthalazin-1(2H)-one. This reaction is robust and generally provides good yields of the desired product.

G PhthalicAnhydride Phthalic Anhydride AlCl3 AlCl₃ (Friedel-Crafts) PhthalicAnhydride->AlCl3 Benzene Benzene Benzene->AlCl3 AroylbenzoicAcid 2-Benzoylbenzoic Acid AlCl3->AroylbenzoicAcid Acylation Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) AroylbenzoicAcid->Hydrazine Core 4-Phenylphthalazin-1(2H)-one Hydrazine->Core Cyclocondensation

Figure 1: General synthesis of the 4-phenylphthalazin-1(2H)-one core.

II. Derivatization of the Acetic Acid Moiety at the N-2 Position

The nitrogen at the 2-position of the phthalazinone ring is a key handle for introducing diverse functionalities. The title compound, this compound, is synthesized by the N-alkylation of 4-phenylphthalazin-1(2H)-one with an appropriate haloacetic acid ester, followed by hydrolysis. This acetic acid moiety serves as a versatile precursor for a wide array of derivatives, primarily through transformations of the carboxylic acid group.

A. Synthesis of Esters and the Parent Acid

The initial step in modifying the N-2 position is typically the introduction of an ethyl acetate group. This is achieved by reacting the 4-substituted-phthalazin-1(2H)-one with ethyl chloroacetate in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like dry acetone.[11][9][12] The resulting ethyl ester, ethyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate, can then be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.[9]

G Core 4-Phenylphthalazin-1(2H)-one Reagent1 Ethyl Chloroacetate, K₂CO₃, Acetone Core->Reagent1 Ester Ethyl (1-oxo-4-phenylphthalazin- 2(1H)-yl)acetate Reagent1->Ester N-Alkylation Reagent2 aq. NaOH, then H⁺ Ester->Reagent2 Acid (1-oxo-4-phenylphthalazin- 2(1H)-yl)acetic acid Reagent2->Acid Hydrolysis

Figure 2: Synthesis of the core acetic acid derivative.

B. Synthesis of Acetohydrazides: A Gateway to Further Functionalization

A crucial and highly versatile derivative is the corresponding acetohydrazide. (1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide is readily prepared by the hydrazinolysis of the corresponding ethyl ester.[13] This reaction involves refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol.[12][13] The resulting hydrazide is a key intermediate for the synthesis of a wide range of heterocyclic systems and other functionalized molecules.[13]

C. Amide and Peptide Synthesis

The carboxylic acid of this compound can be converted into a variety of amides and peptides. Standard peptide coupling reagents, such as N,N′-dicyclohexylcarbodiimide (DCC), are effective for this transformation.[14] For instance, reacting the acid with various amines in the presence of DCC yields the corresponding N-substituted acetamides.[13][14]

This methodology has been extended to the synthesis of dipeptides. The acetohydrazide can be converted to an azide, which then couples with amino acid esters to form monopeptides. Subsequent hydrazinolysis and another azide coupling cycle can produce dipeptides, demonstrating the utility of this scaffold in constructing more complex molecules.[13]

G cluster_0 Derivatization Pathways Ester Ethyl Ester Derivative Acid Acetic Acid Derivative Ester->Acid Hydrolysis Hydrazide Acetohydrazide Derivative Ester->Hydrazide Hydrazinolysis Amides N-Substituted Amides Acid->Amides Amine, DCC Peptides Mono- and Dipeptides Hydrazide->Peptides Azide coupling

Figure 3: Key derivatization pathways from the N-2 acetic acid moiety.

III. Analogs with Modifications at the 1- and 4-Positions

While this guide focuses on the this compound core, it is crucial to understand the broader context of phthalazinone derivatives to appreciate the full therapeutic potential of the scaffold. Extensive research has been conducted on analogs with modifications at the 1- and 4-positions, often leading to potent biological activities, particularly in the realm of oncology.

A. Modifications at the 1-Position: Targeting Kinase Inhibition

The 1-position of the phthalazinone ring can be transformed from an oxo group into various other functionalities. A common strategy involves converting the phthalazinone to a 1-chlorophthalazine using reagents like phosphorus oxychloride (POCl₃).[2][15] This chloro derivative is an excellent electrophile, allowing for the introduction of a wide range of nucleophiles.

Notable examples include:

  • Anilino Derivatives: Reaction with substituted anilines yields 1-anilino-4-substituted-phthalazines. These compounds, including the clinical candidate Vatalanib, are potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[4][5]

  • Biarylureas and Biarylamides: These moieties can be linked to the 1-position via an amino or ether linkage, producing compounds with significant anti-proliferative activity.[3][6]

  • Piperazine Moieties: The incorporation of N-substituted piperazines at the 1-position has led to potent kinase inhibitors.[3]

B. Modifications at the 4-Position: Modulating Activity and Specificity

The nature of the substituent at the 4-position significantly influences the biological activity. While this guide centers on the 4-phenyl derivatives, other substitutions have been explored:

  • Substituted Phenyl Groups: Introducing substituents on the 4-phenyl ring can fine-tune the electronic and steric properties of the molecule, impacting its binding affinity to biological targets.[16]

  • Benzyl Groups: Replacing the phenyl group with a benzyl moiety has also been a successful strategy in developing potent anticancer agents.[12][13][14]

  • Thiophenylmethyl Groups: The incorporation of substituted thiophenol groups at the 4-position has been shown to increase anticancer activity.[2]

IV. Biological Activities and Structure-Activity Relationships (SAR)

The primary therapeutic area explored for derivatives of the this compound core and its analogs is oncology .

A. Anticancer Activity and VEGFR-2 Inhibition

A significant body of research demonstrates that phthalazine derivatives are potent anticancer agents, often acting as inhibitors of VEGFR-2.[1][3][4][5] VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By inhibiting this kinase, phthalazine derivatives can effectively starve tumors of their blood supply.

Key Structure-Activity Relationship (SAR) insights include:

  • 1-Position: The presence of a substituted aniline, biarylurea, or similar hydrogen-bonding moiety at the 1-position is often crucial for high-affinity binding to the ATP-binding pocket of VEGFR-2.[15]

  • 4-Position: Lipophilic and electronically diverse substituents on the 4-position phenyl ring can occupy hydrophobic pockets within the kinase domain, enhancing potency.[15]

  • N-2 Acetic Acid Derivatives: While direct VEGFR-2 inhibition data for the acetic acid derivatives is less reported, these compounds have shown potent cytotoxicity against various cancer cell lines. For example, certain dipeptides derived from 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide exhibited sub-micromolar IC₅₀ values against the MDA-MB-231 breast cancer cell line.[13] This suggests that the N-2 side chain can be extensively modified to achieve potent anti-proliferative effects, potentially through mechanisms that may or may not involve direct VEGFR-2 inhibition.

Table 1: Selected Anticancer Activities of Phthalazinone Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Target/MechanismReference
1-Anilino-4-(arylsulfanylmethyl)phthalazinesBel-7402, HT-108025.4 - 32.4Anticancer[2]
BiarylureasNCI-60 Panel0.15 - 8.41VEGFR-2 Inhibition[3][6]
Triazolo[3,4-a]phthalazinesHCT-116, MCF-77 - 23VEGFR-2 Inhibition[4]
N-2 Dipeptide Derivatives (Benzyl at C4)MDA-MB-2310.57 - 1.89EGFR Inhibition, Apoptosis[13]
Hydrazide DerivativesHep G2, MCF-70.148 - 0.892VEGFR-2 Inhibition[15]
B. Other Biological Activities

Beyond oncology, phthalazinone derivatives have been investigated for other therapeutic applications:

  • Antimicrobial Activity: Certain derivatives have shown promising effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

  • Alpha1-Adrenoceptor Affinity: A series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives connected to an arylpiperazine moiety displayed high affinity and selectivity for α₁-adrenergic receptors.[16]

V. Experimental Protocols

The following protocols are representative of the synthetic methodologies discussed in this guide.

Protocol 1: Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (Representative Ester Synthesis)
  • Materials: 4-Benzyl-2H-phthalazin-1-one (10 mmol), ethyl chloroacetate (excess, e.g., 2 mL), anhydrous potassium carbonate (1.0 mmol), and a suitable solvent (e.g., DMF or acetone).

  • Procedure:

    • To a solution of 4-benzyl-2H-phthalazin-1-one in the chosen solvent, add anhydrous potassium carbonate.

    • Add ethyl chloroacetate to the mixture.

    • Reflux the reaction mixture for 4 hours, monitoring the reaction by TLC.[12]

    • After completion, cool the mixture and evaporate the solvent under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether/chloroform) to obtain the pure ester.[12]

Protocol 2: Synthesis of (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide (Representative Hydrazide Synthesis)
  • Materials: Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (10 mmol), hydrazine hydrate (excess, e.g., 0.8 mL), ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 3 hours.[12]

    • Cool the reaction mixture and evaporate the solvent under vacuum.

    • Add water to the residue to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from ethanol to yield the pure hydrazide as white crystals.[12]

VI. Conclusion and Future Outlook

The this compound core and its related analogs represent a highly fruitful area of medicinal chemistry research. The synthetic accessibility of the phthalazinone scaffold and the ease of functionalization at multiple positions (N-2, C-1, and C-4) provide a robust platform for generating chemical diversity. The demonstrated success of these compounds as potent anticancer agents, particularly as kinase inhibitors targeting angiogenesis, underscores their therapeutic potential.

Future investigations should continue to explore the vast chemical space around this scaffold. The synthesis of novel dipeptide and peptidomimetic conjugates at the N-2 position could lead to compounds with improved cell permeability and target specificity. Furthermore, detailed mechanistic studies are warranted for the most potent compounds to elucidate their precise modes of action and to identify potential new biological targets. The continued development of these derivatives holds significant promise for the discovery of next-generation therapies for cancer and other diseases.

References

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  • Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1333-1349. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Polycyclic Aromatic Compounds, 43(3), 2271-2292. Available from: [Link]

  • Fares, M., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Molecules, 26(11), 3326. Available from: [Link]

  • Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online. Available from: [Link]

  • Fathalla, O. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of ChemTech Research, 10(6), 724-736. Available from: [Link]

  • Patel, H., et al. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. European Chemical Bulletin, 12(S3), 3604-3627. Available from: [Link]

  • Kaur, H., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245. Available from: [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14065-14083. Available from: [Link]

  • Wasfy, A. F., et al. (2013). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 5(2), 82-96. Available from: [Link]

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  • Abdelgawad, M. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Scientific Reports, 14(1), 16140. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the N-Alkylation of 4-Phenylphthalazinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-alkylation of 4-phenylphthalazinone, a critical transformation for the synthesis of novel therapeutic agents. Phthalazinone derivatives are a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including potential as anticancer agents and VEGFR-2 inhibitors[1][2]. The strategic introduction of alkyl groups at the N-2 position of the phthalazinone core is a key method for modulating the pharmacological and physicochemical properties of these molecules[3]. This guide will delve into the underlying reaction mechanism, present a detailed experimental protocol, and discuss key parameters for reaction optimization, grounded in established scientific literature.

Introduction: The Significance of N-Alkylated Phthalazinones

The phthalazinone scaffold is a privileged structure in medicinal chemistry. The core structure, particularly when substituted with an aromatic group at the 4-position, serves as a versatile template for the development of bioactive compounds. N-alkylation is a fundamental synthetic strategy that allows for the exploration of the chemical space around this core, enabling the fine-tuning of properties such as solubility, metabolic stability, and target binding affinity. The resulting N-substituted phthalazinone derivatives have been investigated for their potent biological activities, making the mastery of this synthetic route essential for researchers in drug discovery and development[4][5].

Reaction Mechanism: A Nucleophilic Substitution Pathway

The N-alkylation of 4-phenylphthalazinone proceeds via a nucleophilic substitution reaction. The nitrogen atom at the 2-position of the phthalazinone ring, being part of a lactam (a cyclic amide), possesses a weakly acidic proton. The reaction is initiated by the deprotonation of this N-H group by a suitable base, which generates a nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (typically a halide) to form the N-alkylated product.

The chemoselectivity of this reaction, favoring N-alkylation over O-alkylation, can be understood through the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen anion is a softer nucleophile compared to the oxygen anion of the amide tautomer, and it preferentially reacts with the soft electrophilic carbon of the alkylating agent[5].

N-Alkylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Start 4-Phenylphthalazinone Anion Nitrogen Anion (Nucleophile) Start->Anion + Base - HB⁺ Base Base (e.g., K₂CO₃) AlkylatingAgent Alkylating Agent (R-X) Product N-Alkylated Product Anion_ref Nitrogen Anion Anion_ref->Product + R-X - X⁻

Caption: General mechanism for the N-alkylation of 4-phenylphthalazinone.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure for the N-alkylation of 4-phenylphthalazinone. The specific alkylating agent, base, solvent, and reaction conditions may require optimization depending on the desired product.

Materials and Reagents
  • 4-Phenylphthalazin-1(2H)-one

  • Alkylating agent (e.g., ethyl bromoacetate, 1,2-dibromoethane, benzyl bromide)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetone, ethanol)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Reaction Workflow

Experimental_Workflow Setup 1. Reaction Setup - Dissolve phthalazinone in solvent - Add base Addition 2. Add Alkylating Agent - Stir at specified temperature Setup->Addition Monitoring 3. Reaction Monitoring - Use Thin Layer Chromatography (TLC) Addition->Monitoring Workup 4. Aqueous Work-up - Quench reaction - Extract with organic solvent Monitoring->Workup Purification 5. Purification - Column Chromatography Workup->Purification Characterization 6. Characterization - NMR, MS, IR Purification->Characterization

Caption: A streamlined workflow for the N-alkylation of 4-phenylphthalazinone.

Detailed Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-phenylphthalazin-1(2H)-one (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF).

  • Addition of Base: Add the base (e.g., anhydrous K₂CO₃, 1.5-2.0 eq) to the solution. Stir the mixture at room temperature for a designated period (e.g., 1 hour) to facilitate the formation of the nitrogen anion[6]. For a stronger base like NaH (1.1 eq, 60% dispersion in mineral oil), the reaction should be cooled to 0 °C before addition, and stirred for 30 minutes to ensure complete deprotonation[3].

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a period of 2 to 48 hours. The optimal temperature and time depend on the reactivity of the alkylating agent and the chosen solvent system[4][5][7].

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is the solvent, pour the mixture into ice-cold water, which will often precipitate the crude product. If other solvents are used, they may be removed under reduced pressure. The aqueous mixture is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography to yield the pure N-alkylated 4-phenylphthalazinone[8][9].

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Scientific Insights and Optimization

The success of the N-alkylation of 4-phenylphthalazinone hinges on the judicious selection of reagents and reaction conditions.

  • Choice of Base: The basicity of the chosen base is a critical parameter.

    • Potassium Carbonate (K₂CO₃): A commonly used, mild base that is effective in polar aprotic solvents like DMF or acetone[5][7]. It is generally sufficient for reactions with reactive alkylating agents.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the phthalazinone, driving the reaction to completion. It is often used for less reactive alkylating agents[3]. Caution must be exercised as it is highly reactive with water.

  • Choice of Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is widely used due to its ability to dissolve the phthalazinone and its salts, facilitating the reaction[6][7].

    • Acetone/DMF Mixture: This mixture can also be effective, with acetone being a more volatile and easily removable solvent[5].

    • Ethanol: Can be used, but as a protic solvent, it may lead to side reactions or slower reaction rates[4].

  • Nature of the Alkylating Agent: A variety of alkylating agents can be employed to introduce different functionalities.

    • Alkyl Halides (e.g., ethyl chloroacetate, 1,2-dibromoethane): These are common electrophiles used in this reaction[5][7].

    • Activated Alkenes (e.g., ethyl acrylate): In the presence of a base, these can undergo a Michael addition reaction to achieve N-alkylation[4].

Data Presentation: Exemplary Reaction Conditions

The following table summarizes various reported conditions for the N-alkylation of phthalazinone derivatives, showcasing the versatility of this transformation.

Starting MaterialAlkylating AgentBaseSolventConditionsYieldReference
4-Aryl-phthalazinone1,2-dibromoethaneK₂CO₃DMF60 °C, 1.5 h45-75%[7]
4-Benzylphthalazin-1(2H)-oneEthyl acrylateK₂CO₃Reflux48 h68%[4]
4-Benzyl-2H-phthalazin-1-oneEthyl chloroacetateK₂CO₃Acetone/DMFReflux, 20 h-[5]
Imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFRoom Temp, overnight-[6]
4-(Pyren-1-ylmethyl)phthalazin-1(2H)-oneEthyl 2-bromopropionateK₂CO₃Acetone-70%[10]

Conclusion

The N-alkylation of 4-phenylphthalazinone is a robust and adaptable synthetic method crucial for the diversification of this important heterocyclic scaffold. By carefully selecting the base, solvent, and alkylating agent, researchers can efficiently synthesize a wide range of derivatives for evaluation in drug discovery programs. The protocol and insights provided herein serve as a comprehensive resource for scientists engaged in the synthesis and development of novel phthalazinone-based therapeutics.

References

  • Synthesis of some new 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Scope of N‐aryl phthalazinones. [a] Reaction conditions: 1 a–1 p.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Garrido, M., et al. (2016). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 21(11), 1503. [Link]

  • N-Alkylation of phthalazin-1(2H)-one (3). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • El-Sayed, W. M., et al. (2022). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 12(20), 12747-12763. [Link]

  • El-Rayes, S. M., et al. (2021). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 18(10), 2627-2642. [Link]

  • Abdel-Aziz, M., et al. (2020). N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie, 353(12), e2000219. [Link]

  • Synthesis of 4‐Alkyl‐1(2H)‐phthalazinones and 4‐Alkyl‐2,3‐benzoxazin‐1‐ones via Ring Cleavage of 3‐Substituted N‐Alkylated‐3‐hydroxyisoindolin‐1‐ones. (2007). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Bratulescu, G. (2007). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 12(5), 1076-1083. [Link]

  • Method of producing n-alkyl lactams. (1972). Google Patents.
  • El-Naggar, M. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23517-23531. [Link]

  • phthalazinones and 4-Alkyl-2,3-benzoxazin-1-ones via. (n.d.). Retrieved January 14, 2026, from [Link]

  • Musacchio, A. J., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Nature Communications, 12(1), 4731. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

  • ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

  • A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. (2007). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Product Class 10: Phthalazines. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Al-Omair, M. A., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(16), 4991. [Link]

  • Wu, S.-H., et al. (2019). A new phthalazinone derivative and a new isoflavonoid glycoside from lichen-associated Amycolatopsis sp. Fitoterapia, 136, 104169. [Link]

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Application Note: A High-Throughput In Vitro Kinase Assay Protocol for Phthalazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling and represent a major class of therapeutic targets. The phthalazinone scaffold is a privileged structure in medicinal chemistry, found in numerous approved and investigational drugs, including potent kinase inhibitors.[1] This document provides a comprehensive, field-tested protocol for determining the potency of phthalazinone-based compounds against a target kinase in an in vitro setting. We detail a robust, luminescence-based assay methodology, focusing on the ADP-Glo™ Kinase Assay as an exemplary platform due to its high sensitivity and broad applicability.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of the scientific principles behind experimental choices, and critical troubleshooting advice.

Introduction and Scientific Background

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This modification acts as a molecular switch, altering the substrate's activity, localization, or stability. With over 500 kinases in the human kinome, this family of enzymes is implicated in a vast array of diseases, making them prime targets for drug discovery.[4]

Phthalazinone-based molecules have emerged as a versatile scaffold for developing targeted therapies.[5] While famously used in PARP inhibitors like Olaparib, this structure has also been successfully adapted to create potent and selective inhibitors of various kinases, such as Aurora kinases.[1][6][7] Many of these inhibitors function by competing with ATP for binding in the kinase's active site (Type I inhibitors).[4][8] Understanding the potency and selectivity of these compounds is a critical step in the drug development pipeline.[9]

This application note describes a universal method to quantify the activity of virtually any kinase and, consequently, to determine the inhibitory potential of test compounds. We will use the ADP-Glo™ Kinase Assay (Promega) as our model system. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a two-step process: first, the kinase reaction is stopped and any remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is then used to drive a luciferase-luciferin reaction, producing a light signal proportional to the initial kinase activity.[10][11] This method is highly sensitive, compatible with high-throughput screening (HTS), and can be used with a wide range of ATP concentrations.[12]

Assay Principle: ATP-Competitive Inhibition

The protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to reduce kinase activity by 50%. Since many phthalazinone kinase inhibitors are ATP-competitive, the apparent IC50 value is highly dependent on the concentration of ATP in the assay.[13][14] An ATP-competitive inhibitor binds to the same site as ATP, and therefore, higher concentrations of ATP will require higher concentrations of the inhibitor to achieve the same level of inhibition. For this reason, it is crucial to perform kinase assays at a defined ATP concentration, typically at or near the Michaelis-Menten constant (Km) for ATP, to allow for meaningful comparison of inhibitor potencies.[14] Performing the assay at different ATP concentrations can also confirm an ATP-competitive mechanism of action; a rightward shift in the IC50 curve at higher ATP levels is indicative of this mechanism.[13]

Mechanism of ATP-Competitive Inhibition

Below is a diagram illustrating how a phthalazinone-based inhibitor competes with ATP for the kinase active site.

G cluster_0 Kinase Reaction (No Inhibitor) cluster_1 Inhibited Reaction Kinase_A Kinase Active Site ATP Binding Pocket Substrate Site Product_A Phosphorylated Substrate + ADP Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Kinase_A:atp Substrate_A Substrate Substrate_A->Kinase_A:subst Kinase_B Kinase Active Site ATP Binding Pocket Substrate Site NoProduct_B No Reaction Kinase_B->NoProduct_B Inhibitor_B Phthalazinone Inhibitor Inhibitor_B->Kinase_B:atp Competitive Binding ATP_B ATP ATP_B->Kinase_B:atp Blocked

Caption: ATP-competitive inhibitors bind to the kinase's ATP pocket, preventing the binding of ATP and subsequent substrate phosphorylation.

Materials and Reagents

Reagent/MaterialExample SupplierNotes
Recombinant Kinase of InterestVariesEnsure high purity and known activity.
Kinase Substrate (Peptide/Protein)VariesSpecific to the kinase being assayed.
Phthalazinone Inhibitor StockVariesDissolve in 100% DMSO to 10 mM.
ADP-Glo™ Kinase Assay KitPromegaIncludes ADP-Glo™ Reagent and Kinase Detection Reagent.[2]
ATP, 10 mM SolutionVariesHigh purity (>99%).
Kinase Reaction Buffer (1X)VariesE.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[13] Buffer composition can significantly impact enzyme activity.[13]
DMSO, Molecular Biology GradeVariesFor inhibitor dilution series.
Nuclease-Free WaterVariesFor buffer and reagent preparation.
Solid White, Opaque 384-well PlatesVariesLow-volume, suitable for luminescence assays.[15]
Multichannel PipettesVariesCalibrated for accuracy.
Plate-Reading LuminometerVariesWith temperature control and appropriate filters.

Step-by-Step Experimental Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL.[10] Adjust volumes as necessary, maintaining the specified reagent ratios.

Reagent Preparation
  • Kinase Reaction Buffer (1X): Prepare or thaw the buffer. Ensure it is at room temperature before use. Buffer components like detergents and ions can impact results.[12]

  • ATP Working Solution: Prepare a 2X ATP solution in 1X Kinase Reaction Buffer. The final concentration in the assay should be at the Km value for the specific kinase. For an assay with a final concentration of 10 µM ATP, prepare a 20 µM working solution.

  • Kinase/Substrate Master Mix: Prepare a 2X master mix containing the kinase and its substrate in 1X Kinase Reaction Buffer. The optimal enzyme concentration must be determined empirically by performing a kinase titration. Aim for a concentration that yields a signal corresponding to 10-30% conversion of ATP to ADP in the linear range of the assay.

  • Phthalazinone Inhibitor Dilution Series:

    • Perform a serial dilution of the 10 mM inhibitor stock in 100% DMSO. A 12-point, 3-fold dilution series is recommended for an accurate IC50 determination.[16]

    • Create an intermediate dilution plate by transferring a small volume of each DMSO dilution into an appropriate volume of 1X Kinase Reaction Buffer. This minimizes the final DMSO concentration in the assay to ≤1%, as higher concentrations can inhibit kinase activity.

Kinase Reaction
  • Add Inhibitor: Dispense 2.5 µL of the intermediate inhibitor dilutions (or buffer with DMSO for controls) into the wells of a 384-well white plate. Include "no enzyme" controls to measure background signal.[16]

  • Initiate Reaction: Add 2.5 µL of the 2X Kinase/Substrate Master Mix to all wells.

  • Incubate: Mix the plate gently on a plate shaker for 30 seconds. Incubate the reaction at room temperature (or the kinase's optimal temperature, e.g., 30°C) for the predetermined time (e.g., 60 minutes). The incubation time should be within the linear phase of the reaction.

Signal Detection (ADP-Glo™ Protocol)
  • Stop Reaction & Deplete ATP: After the kinase reaction incubation, equilibrate the plate to room temperature.[10] Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[11]

  • Incubate: Mix the plate gently and incubate for 40 minutes at room temperature.[10][11]

  • Convert ADP to ATP & Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[11]

  • Incubate: Mix the plate gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Measure Luminescence: Read the plate using a luminometer with an integration time of 0.25-1 second per well.[10]

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. Luminescence Detection cluster_analysis 4. Data Analysis P1 Prepare 2X Kinase/ Substrate Mix R2 Add 2.5 µL Kinase/ Substrate Mix P1->R2 P2 Prepare 2X ATP Solution P3 Prepare Inhibitor Serial Dilutions R1 Dispense 2.5 µL Inhibitor or Vehicle Control to Plate P3->R1 R1->R2 R3 Incubate (e.g., 60 min, RT) R2->R3 D1 Add 5 µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) R3->D1 D2 Incubate 40 min, RT D1->D2 D3 Add 10 µL Kinase Detection Reagent (Generate Signal) D2->D3 D4 Incubate 30-60 min, RT D3->D4 D5 Read Luminescence D4->D5 A1 Normalize Data to Controls D5->A1 A2 Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) A1->A2 A3 Calculate IC50 Value A2->A3

Caption: High-level workflow for the in vitro kinase assay, from reagent preparation to IC50 calculation.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.

  • Data Normalization:

    • The "vehicle control" (DMSO, no inhibitor) wells represent 0% inhibition (100% activity).

    • A "high inhibition" control (using a known potent inhibitor or no enzyme) represents 100% inhibition (0% activity).

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[17]

Example Data Presentation
Inhibitor Concentration [nM]% Inhibition (Rep 1)% Inhibition (Rep 2)Average % Inhibition
0 (Vehicle)0.5-0.20.15
18.29.58.85
315.116.815.95
1035.438.136.75
3051.249.850.50
10075.377.076.15
30090.191.590.80
100098.599.198.80
Calculated IC50 29.5 nM

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Pipetting errors; Inadequate mixing; Plate edge effects.[13]Calibrate pipettes regularly. Ensure thorough but gentle mixing after each reagent addition. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.[13]
Low Signal-to-Background Ratio Insufficient kinase activity (low enzyme concentration or short incubation); Suboptimal buffer conditions; Expired reagents.Re-run a kinase titration to find the optimal enzyme concentration. Verify buffer pH and composition.[13] Check expiration dates and storage conditions of all reagents, especially ATP and the assay kit.[15]
IC50 Value Higher Than Expected Assay ATP concentration is too high for an ATP-competitive inhibitor; Inhibitor degradation or precipitation.Verify the Km(ATP) of your kinase and run the assay at that concentration.[14] Prepare fresh inhibitor dilutions for each experiment from a trusted stock.[13]
Assay Signal Drifts Over Time Reagents not at thermal equilibrium; Unstable luminescent signal.Ensure all reagents and plates are equilibrated to the specified temperature before mixing.[10] Read the plate within the recommended time window for signal stability (typically 30-180 minutes for ADP-Glo).[11]
False Positives/Negatives Compound interferes with the detection chemistry (e.g., luciferase inhibition).[8]Perform a counter-screen by adding the compound directly to the detection reagents in the absence of a kinase reaction to check for interference.[8]

Conclusion

This application note provides a detailed and robust protocol for the in vitro characterization of phthalazinone-based kinase inhibitors using the ADP-Glo™ assay. By adhering to the principles of careful reagent preparation, precise execution, and thoughtful data analysis, researchers can reliably determine inhibitor potency. Understanding the ATP-competitive nature of many of these compounds and controlling for variables such as ATP concentration are paramount for generating accurate and comparable IC50 values, a critical step in the journey of kinase drug discovery.

References

  • ADP Glo Protocol. Unknown Source. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase. PubMed. [Link]

  • Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. ACS Publications. [Link]

  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Services | ATP Competition Assay. International Centre for Kinase Profiling. [Link]

  • IC50 Determination. edX. [Link]

  • Mechanism of action of phthalazinone derivatives against rabies virus. PubMed. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications. [Link]

  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]

Sources

Purification of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid via Optimized Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic carboxylic acid of significant interest as a synthetic intermediate in pharmaceutical research.[1][2] Achieving high purity of this active pharmaceutical ingredient (API) is critical for downstream applications, ensuring efficacy and safety. This application note provides a detailed, scientifically-grounded protocol for the purification of this compound using the recrystallization technique. We delve into the rationale behind solvent selection, procedural steps, and troubleshooting, offering a comprehensive guide for obtaining a crystalline product with high purity. The methodology is built upon the foundational principle that the solubility of a compound in a solvent is temperature-dependent, allowing for the separation of the desired product from soluble and insoluble impurities.[3]

Introduction: The Rationale for Recrystallization

Recrystallization is a robust and widely employed technique for the purification of solid organic compounds in both laboratory and industrial settings.[4][5] The process leverages the differences in solubility between the target compound and its impurities within a chosen solvent or solvent system.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, in which the desired compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5][6] As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurity molecules, which remain in the solution (mother liquor).[7]

For this compound, a molecule possessing both a rigid heterocyclic core and a polar carboxylic acid group, recrystallization is particularly effective.[8][9] The planarity of the phthalazinone ring system and the presence of hydrogen bonding capabilities from the carboxylic acid group promote the formation of a stable crystal lattice.[8] This protocol outlines a systematic approach to purify this compound, ensuring high recovery and excellent purity.

Foundational Principles: Solvent System Selection

The success of any recrystallization protocol is critically dependent on the choice of solvent.[6] An optimal solvent should meet several key criteria:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the this compound at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., 0-4 °C) to maximize the yield of recovered crystals.

  • Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]

Given the structure of this compound, which contains both aromatic rings and a polar carboxylic acid functional group, polar protic solvents are excellent candidates. Ethanol or glacial acetic acid are suitable starting points for solvent screening. A mixed-solvent system, such as ethanol/water, can also be highly effective, where the compound is dissolved in the "good" solvent (ethanol) and crystallization is induced by the addition of an "anti-solvent" (water) in which it is less soluble.[10]

Solvent Screening Protocol:
  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the selected solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition. The compound should be sparingly soluble or insoluble.

  • Gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A copious formation of fine crystals indicates a promising solvent system.

For this specific compound, glacial acetic acid is an excellent choice, demonstrating the required solubility differential and being effective for many aromatic carboxylic acids.[11]

Experimental Protocol: Step-by-Step Methodology

This protocol assumes the use of glacial acetic acid as the recrystallization solvent based on preliminary screening.

Materials & Equipment
  • Crude this compound

  • Glacial Acetic Acid (ACS Grade)

  • Deionized Water (ice-cold)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filtration flask

  • Filter paper (sized for the Büchner funnel)

  • Vacuum source

  • Spatulas and glass stirring rod

  • Watch glass

  • Ice bath

  • Drying oven or desiccator

Detailed Recrystallization Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of glacial acetic acid required to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue to add small aliquots of hot glacial acetic acid until the solid is completely dissolved.

    • Causality Note: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the yield, as more of the compound will remain dissolved upon cooling.[12]

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

    • Causality Note: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or in the filter paper, which would result in product loss.

  • Cooling and Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period.

    • Causality Note: Slow cooling is essential for the formation of large, well-defined crystals.[7] Rapid cooling can cause the solid to precipitate as a powder, trapping impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

    • Causality Note: The solubility of the compound is significantly lower at 0-4 °C, thus driving more of the dissolved product out of the solution and increasing the final yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filtration flask.[3] Ensure the filter paper is wetted with a small amount of ice-cold glacial acetic acid and that a good seal is formed before pouring the crystal slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold deionized water.

    • Causality Note: The product is insoluble in water, making it an excellent wash solvent to remove the high-boiling acetic acid without dissolving the purified crystals. Using ice-cold solvent minimizes any potential product loss.[12]

  • Drying: Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the crystalline cake to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Clarification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Glacial Acetic Acid A->B C Hot Solution B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes F Clear Hot Solution D->F No E->F G Slow Cooling to Room Temperature F->G H Ice Bath Cooling G->H I Vacuum Filtration H->I J Wash with Ice-Cold Water I->J K Dry Crystals J->K L Pure Product K->L

Caption: Workflow for the purification of this compound.

Quantitative Data Summary & Quality Control

The success of the purification should be validated by analytical methods.

ParameterRecommended Value/MethodRationale
Solvent Glacial Acetic AcidProvides optimal solubility profile for the target compound.
Solvent Ratio ~15-20 mL per gram of crude solidEmpirically determined; ensures complete dissolution when hot.
Dissolution Temp. ~110-118 °CNear the boiling point of acetic acid for maximum solvency.
Cooling Protocol Slow cooling to 20-25°C, then ice bathPromotes pure crystal growth and maximizes yield.
Expected Yield 80-95%Dependent on the purity of the crude material.
Purity Analysis Melting Point, HPLC, ¹H NMRTo confirm the identity and assess the purity of the final product.

A sharp melting point close to the literature value indicates high purity. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity by comparing the area of the main product peak to any impurity peaks.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Compound "Oils Out" The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Ensure cooling is slow and gradual. If the problem persists, consider a lower-boiling point solvent system.[12]
No Crystals Form Too much solvent was used, or the solution is not sufficiently supersaturated.Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce nucleation.[7][12]
Low Recovery/Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Adhere strictly to the minimum solvent volume. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated.
Colored Product Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[5]

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization. US3654351A.
  • Google Patents. (2007). Purification of carboxylic acids by complexation with selective solvents. US7307188B2.
  • Ali, T. E. S. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 249-259. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Ghorab, M. M., et al. (2014). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Acta Poloniae Pharmaceutica, 71(4), 619-628. Retrieved from [Link]

  • Molbase. (n.d.). 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4129. Retrieved from [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14073-14095. Retrieved from [Link]

  • PubMed. (1981). [Synthesis and pharmacologic testing of 1-oxo-pyridazine and 1-oxo-phthalazine-2-acetic acid derivatives]. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 93. Retrieved from [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid and its process-related impurities and degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability studies in a pharmaceutical development setting. The presented protocols are designed to be self-validating, providing researchers and drug development professionals with a robust framework for implementation.

Introduction and Method Rationale

This compound is a heterocyclic compound belonging to the phthalazinone class, a scaffold known for a range of biological activities.[1] The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a reliable and specific analytical method is essential for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for this analyte.

Causality behind Experimental Choices:

  • Analyte Structure: The analyte, with its molecular formula C₁₆H₁₂N₂O₃[3], possesses a moderately non-polar phthalazinone core and a polar carboxylic acid side chain. This amphiphilic nature makes it an excellent candidate for RP-HPLC. The aromatic rings provide strong chromophores, enabling sensitive UV detection.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which provides effective retention and separation of the main compound from its potential non-polar impurities.

  • Mobile Phase Control: The presence of a carboxylic acid group necessitates pH control of the aqueous mobile phase. By acidifying the mobile phase (e.g., with phosphoric acid), the ionization of the carboxylate is suppressed. This ensures a single, neutral form of the analyte interacts with the stationary phase, resulting in sharp, symmetrical peaks and stable, reproducible retention times.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed. This strategy is crucial for a stability-indicating method as it ensures that both early-eluting polar degradation products and late-eluting non-polar impurities are effectively separated and resolved from the main analyte peak within a reasonable analysis time.[4]

Optimized HPLC Method and System Suitability

This section outlines the final, optimized chromatographic conditions and the criteria required to ensure the system is performing adequately before analysis. Adherence to system suitability testing (SST) is mandated by pharmacopeias such as the USP.[5][6]

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Phosphoric Acid (H₃PO₄), ACS grade or higher

    • This compound Reference Standard (RS)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A: Carefully add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (approx. 50 µg/mL): Prepare in the same manner as the Working Standard Solution.

System Suitability Test (SST) Protocol

Before sample analysis, the chromatographic system must be equilibrated. Once a stable baseline is achieved, perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8 (as per harmonized USP <621>)[7]
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

Development of a Stability-Indicating Method: Forced Degradation

To ensure the method is stability-indicating, forced degradation studies must be performed.[8][9] The goal is to achieve 5-20% degradation of the API to demonstrate that the method can effectively separate the intact API from any degradation products.

Forced Degradation Experimental Protocols
  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution (500 µg/mL), add 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid API powder to 105°C in a hot air oven for 24 hours. Prepare a 50 µg/mL solution from the stressed powder.

  • Photolytic Degradation: Expose a 500 µg/mL solution of the API to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines. Dilute to 50 µg/mL for analysis.

The analysis of these stressed samples should show that all degradation product peaks are baseline-resolved from the main analyte peak (Resolution > 2.0). A PDA detector is highly recommended to evaluate peak purity and ensure no co-eluting peaks exist.

HPLC Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[10][11] The following protocols describe the validation experiments required for a purity analysis method.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Protocol:

    • Analyze the sample diluent (blank) to show no interfering peaks.

    • Analyze a placebo sample (if applicable) to demonstrate excipient non-interference.

    • Analyze the stressed samples from the forced degradation study. Assess peak purity of the main analyte peak using a PDA detector.

Linearity
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 25, 50, 75, 100, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six independent preparations of the sample solution (at 100% concentration) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: % RSD of the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte that can be reliably detected and quantified.

  • Protocol:

    • Determine based on the signal-to-noise ratio.

    • Inject solutions of decreasing concentration.

    • LOD is the concentration at which the signal-to-noise ratio is approximately 3:1.

    • LOQ is the concentration at which the signal-to-noise ratio is approximately 10:1. The precision (%RSD) at the LOQ should also be verified to be acceptable (e.g., ≤ 10%).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze the standard solution while making small variations to the following parameters, one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.2 units, if applicable)

      • Wavelength (± 2 nm)

    • Evaluate the effect on SST parameters (retention time, tailing factor, etc.).

  • Acceptance Criteria: SST parameters should still be met, and no significant change in results should be observed.

Workflow Visualization

The overall process, from initial method development through full validation, is a systematic workflow designed to ensure a final method that is robust, reliable, and fit for purpose.

HPLC_Method_Workflow cluster_Dev Phase 1: Method Development cluster_Stab Phase 2: Stability-Indicating Assessment cluster_Val Phase 3: Method Validation (ICH Q2 R1) Dev_Start Define Analytical Target Profile Analyte_Prop Assess Analyte Properties (Structure, pKa, UV Spectra) Dev_Start->Analyte_Prop Initial_Cond Select Initial Conditions (Column, Mobile Phase, Detector) Analyte_Prop->Initial_Cond Optimization Optimize Parameters (Gradient, Flow Rate, Temp) Initial_Cond->Optimization Dev_End Final Optimized Method Optimization->Dev_End Forced_Deg Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) Dev_End->Forced_Deg Specificity_Check Check Peak Purity & Resolution Forced_Deg->Specificity_Check Stab_End Method is Stability-Indicating Specificity_Check->Stab_End Val_Start Write Validation Protocol Stab_End->Val_Start Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Val_Report Final Validation Report

Caption: Workflow for HPLC Method Development and Validation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing or Fronting - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Ensure mobile phase pH is at least 2 units away from the analyte's pKa.- Flush or replace the column.- Reduce sample concentration or injection volume.
Retention Time Drift - Inadequate column equilibration.- Change in mobile phase composition.- Column temperature fluctuation.- Equilibrate the column for a longer duration (at least 10 column volumes).- Prepare fresh mobile phase; use a mobile phase mixer.- Ensure the column oven is stable at the set temperature.
Poor Resolution - Gradient slope is too steep.- Inefficient column.- Optimize the gradient program by making it shallower.- Replace the column with a new one of the same type.- Consider a column with smaller particles or a different stationary phase.
Extraneous Peaks - Contamination in sample, diluent, or mobile phase.- Sample degradation.- Carryover from autosampler.- Prepare fresh solutions and use high-purity solvents.- Analyze samples promptly after preparation; store them at a low temperature if necessary.- Implement a needle wash step in the autosampler method.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).

  • Understanding the Latest Revisions to USP <621>. Agilent.

  • <621> Chromatography - Notice of Adoption of Harmonized Standard. U.S. Pharmacopeia.

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).

  • Are You Sure You Understand USP <621>? LCGC International.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column. SIELC Technologies.

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry.

  • Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical, Chemical and Biological Sciences.

  • Navigating the Analytical Maze: A Guide to Validating HPLC Methods for Phthalazone Purity. Benchchem.

  • (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. PubChem.

  • (1-OXO-1 H-PHTHALAZIN-2-YL)-ACETIC ACID | 90689-39-7. ChemicalBook.

  • 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride. Mol-Instincts.

  • (4-ethyl-1-oxo-1h-phthalazin-2-yl)-acetic acid. ChemicalBook.

  • 2-(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. BLDpharm.

  • Phthalazinone. Mansoura University.

  • (4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid ethyl ester. Echemi.

  • 2-(1-OXO-4-PHENYLPHTHALAZIN-2(1H)-YL)ACETIC ACID. 2A Biotech.

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

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Application Notes and Protocols for Testing Phthalazinone Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phthalazinone Compounds in Oncology

Phthalazinone derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] A key focus of current research lies in their potent anticancer properties, which are often attributed to their ability to inhibit critical cellular enzymes involved in cancer cell proliferation and survival.[1][2]

One of the most well-established mechanisms of action for many anticancer phthalazinone compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP).[3][4] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[5][6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage, ultimately resulting in "synthetic lethality" and targeted cancer cell death.[3][5][6] This targeted approach makes phthalazinone-based PARP inhibitors a particularly attractive strategy for specific cancer subtypes.[3][4]

Beyond PARP inhibition, various phthalazinone analogues have been shown to target other key players in cancer progression, including VEGFR-2, EGFR, and Aurora kinases, highlighting the versatility of this chemical scaffold in developing novel anticancer agents.[2]

This comprehensive guide provides detailed protocols for the in vitro evaluation of phthalazinone compounds against common cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering a framework for consistent and reliable cell-based assays to determine the cytotoxic and antiproliferative effects of these promising therapeutic candidates.

I. Cell Line Selection and General Culture Conditions

The selection of appropriate cancer cell lines is a critical first step in the evaluation of any potential anticancer compound. The choice should be guided by the specific research question and the intended therapeutic target. For broad-spectrum screening, a panel of cell lines from different cancer types is recommended. Below are commonly used and well-characterized adherent human cancer cell lines suitable for testing phthalazinone derivatives.

Cell LineCancer TypeATCC NumberKey Characteristics
A549 Lung CarcinomaCCL-185Adenocarcinomic human alveolar basal epithelial cells.[2][7][8]
MCF-7 Breast AdenocarcinomaHTB-22Luminal A subtype, expresses estrogen and progesterone receptors.[9][10][11]
HeLa Cervical AdenocarcinomaCCL-2First immortal human cell line, widely used in cancer research.[12][13][14]

General Cell Culture and Maintenance:

Proper aseptic technique is paramount to prevent microbial contamination. All cell culture work should be performed in a certified Class II biological safety cabinet. Incubators should be maintained at 37°C with a humidified atmosphere of 5% CO₂.[8][12][14]

Protocol 1.1: Thawing and Reviving Cryopreserved Cells
  • Prepare a T-75 culture flask with the appropriate pre-warmed complete growth medium.

  • Rapidly thaw the cryovial of cells in a 37°C water bath until only a small ice crystal remains.[15]

  • Decontaminate the outside of the vial with 70% ethanol before opening in the biological safety cabinet.

  • Transfer the entire contents of the vial into a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells.[13]

  • Aspirate the supernatant, which contains the cryoprotective agent (e.g., DMSO).

  • Gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to the prepared T-75 flask.

  • Incubate at 37°C with 5% CO₂. The medium should be replaced the following day to remove any residual cryoprotective agent and non-viable cells.

Protocol 1.2: Subculturing (Passaging) Adherent Cells

Cells should be passaged when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[16]

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with sterile, pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium to remove any residual serum that may inhibit trypsin activity.[9]

  • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.[2][7]

  • Incubate the flask at 37°C for 5-15 minutes, or until the cells detach.[2][7][9] Observe the cells under a microscope; avoid over-trypsinization.

  • Once detached, add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.[7]

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

  • Transfer the appropriate volume of the cell suspension to new flasks containing pre-warmed complete growth medium at the recommended seeding density.

II. Specific Culture Conditions for Selected Cell Lines

The following table summarizes the specific media and subculture recommendations for the selected cell lines, based on ATCC guidelines.

Cell LineBase MediumComplete Growth Medium SupplementsSubcultivation Ratio & Seeding DensityDoubling Time
A549 F-12K Medium (ATCC 30-2004)[8]10% Fetal Bovine Serum (FBS)[8]1:3 to 1:8 split ratio.[2][7] Maintain between 6 x 10³ and 6 x 10⁴ cells/cm².[8]~22 hours[7]
MCF-7 Eagle's Minimum Essential Medium (EMEM) (ATCC 30-2003)[9][10]10% FBS, 0.01 mg/mL human recombinant insulin.[11]1:3 to 1:6 split ratio is recommended.[10]30-40 hours[10]
HeLa Eagle's Minimum Essential Medium (EMEM) (ATCC 30-2003)[12][13]10% FBS[12][13]A subcultivation ratio of 1:2 to 1:6 is recommended.[14]~24 hours[14]

III. Cytotoxicity and Cell Viability Assays

To determine the effect of phthalazinone compounds on cancer cell viability, colorimetric assays such as the MTT and SRB assays are widely employed. These assays are robust, reproducible, and suitable for a 96-well plate format, allowing for the screening of multiple concentrations.

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Viability Assay Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plates Harvest->Seed Incubate_attach Incubate (24h) for attachment Seed->Incubate_attach Prepare_drug Prepare Serial Dilutions of Phthalazinone Compound Treat Treat Cells with Compound Prepare_drug->Treat Incubate_treat Incubate for Exposure Period (e.g., 48-72h) Treat->Incubate_treat Add_reagent Add Assay Reagent (MTT or SRB Fixation) Incubate_assay Incubate for Color Development Add_reagent->Incubate_assay Solubilize Solubilize Formazan (MTT) or Stain with SRB Incubate_assay->Solubilize Read Read Absorbance on Plate Reader Solubilize->Read

Caption: General workflow for in vitro cytotoxicity testing.

Recommended Seeding Densities for 96-Well Plates

Optimizing the initial cell seeding density is crucial for obtaining reliable and reproducible results. The ideal density ensures that the cells are in their logarithmic growth phase during the compound treatment and that the untreated control wells do not become over-confluent by the end of the assay.

Cell LineRecommended Seeding Density (cells/well)Incubation Time (post-treatment)
A549 5,000 - 8,000[17][18][19]48 - 72 hours
MCF-7 7,000 - 15,000[20]48 - 72 hours
HeLa 2,500 - 5,000[21][22]48 - 72 hours

Note: These are starting recommendations. It is highly advisable to perform a cell titration experiment for each cell line to determine the optimal seeding density for your specific experimental conditions.

Protocol 3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[23] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[23]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Complete cell culture medium (serum-free and phenol red-free medium is recommended for the MTT incubation step to reduce background)[23]

Procedure:

  • Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete growth medium and incubate overnight.[23]

  • The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the phthalazinone compound. A common concentration range to start with is 0.1 to 100 µM.[24] Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[25][26]

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.[26]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

  • Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[23]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol 3.2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that quantifies total cellular protein content, which serves as a proxy for cell number.[27][28] It is a robust method for cytotoxicity screening.[27]

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% acetic acid)

  • Solubilization buffer (10 mM Tris base, pH 10.5)

Procedure:

  • Follow steps 1-3 of the MTT assay protocol for cell seeding and compound treatment.

  • After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells.[29]

  • Incubate the plate at 4°C for at least 1 hour.[28]

  • Wash the plates 4-5 times with tap water or 1% acetic acid to remove the TCA and unbound dye.[28][30]

  • Allow the plates to air-dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[28]

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[28]

  • Allow the plates to air-dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Read the absorbance at approximately 540 nm on a microplate reader.[30]

IV. Data Analysis and Interpretation

The data obtained from the cytotoxicity assays should be used to generate dose-response curves.

  • Calculate Percentage Viability:

    • Subtract the average absorbance of the blank (medium only) wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Control Well) x 100

  • Generate Dose-Response Curves:

    • Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically generate a sigmoidal curve.

  • Determine the IC₅₀ Value:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability. This value can be determined from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

V. Mechanistic Insights: PARP Inhibition Signaling Pathway

As many phthalazinone compounds function as PARP inhibitors, understanding this pathway is crucial for interpreting experimental results.

PARP_Inhibition cluster_dna_damage DNA Damage & Repair cluster_brca Homologous Recombination (HR) Pathway cluster_parpi Effect of PARP Inhibitor SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment SSB->PARP1 Normal Cell DSB Double-Strand Break (DSB) SSB->DSB During Replication BER Base Excision Repair (BER) PARP1->BER Normal Cell PARP_trapping PARP1 Trapping & Inhibition PARP1->PARP_trapping BRCA BRCA1/2 Proteins DSB->BRCA HR Homologous Recombination (Error-Free Repair) BRCA->HR Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis / Cell Death HR->Apoptosis Pathway Deficient Phthalazinone Phthalazinone (PARP Inhibitor) Phthalazinone->PARP1 BER_inhibition BER Pathway Blocked PARP_trapping->BER_inhibition DSB_accumulation DSB Accumulation BER_inhibition->DSB_accumulation DSB_accumulation->Apoptosis In BRCA-deficient cells

Caption: Mechanism of synthetic lethality with PARP inhibitors.

In healthy cells, SSBs are efficiently repaired by the BER pathway, initiated by PARP1.[5] If these breaks are not repaired, they can lead to more lethal DSBs during DNA replication. Cells possess a high-fidelity DSB repair mechanism called homologous recombination (HR), which relies on proteins like BRCA1 and BRCA2.[6]

In cancers with BRCA mutations, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival.[3] Phthalazinone-based PARP inhibitors exploit this dependency. By blocking PARP, SSBs are not repaired, leading to an accumulation of DSBs.[5] Since the HR pathway is already compromised, the cancer cells are unable to repair this extensive DNA damage, resulting in genomic instability and ultimately, cell death (apoptosis).[6] This selective killing of cancer cells while sparing normal cells (which have a functional HR pathway) is the principle of synthetic lethality.[5]

References

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

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Application Note & Protocol: Preparation of Stock Solutions of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of stock solutions of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid for use in a variety of biological assays. Given that phthalazinone-based compounds are often characterized by poor aqueous solubility, this guide emphasizes a systematic approach to solvent selection, solubility testing, and long-term storage to ensure the reproducibility and accuracy of experimental results.[1] The protocols outlined herein are designed to be a self-validating system, promoting best practices in compound management for both small-scale academic research and large-scale high-throughput screening (HTS) applications.[2][3][4]

Introduction: The Challenge of Compound Solubility in Drug Discovery

The journey of a potential therapeutic agent from a powdered compound to a biologically active molecule in an assay is critically dependent on its solubility. This compound belongs to the phthalazinone class of heterocyclic compounds.[5][6][7] This class, while showing promise in various therapeutic areas, including as potential VEGFR2 inhibitors for cancer therapy, is often hampered by low aqueous solubility.[1][8][9] Inaccurate or inconsistent stock solution preparation can lead to significant experimental artifacts, including underestimated potency, high variability, and false-negative results, ultimately wasting valuable time and resources.

This application note provides a foundational workflow for handling novel or poorly characterized compounds like this compound. The core principle is to establish a robust and reproducible protocol by first determining the optimal solvent and concentration, followed by meticulous preparation and storage procedures.

Compound Information & Physicochemical Properties

A thorough understanding of the compound's properties is the first step in developing a reliable protocol.

PropertyValueSource
Molecular Formula C₁₆H₁₂N₂O₃PubChem[5]
Molecular Weight 280.28 g/mol PubChem[5]
Predicted XlogP 2.5PubChem[5]
Appearance Assumed to be a solid powder.General Knowledge
CAS Number Not readily available. A related structure has CAS 90689-39-7.ChemicalBook[10]

The predicted XlogP value of 2.5 suggests a moderate lipophilicity, indicating that the compound will likely have poor solubility in water and will require an organic solvent for initial dissolution. Phthalazinone derivatives are generally known to be poorly soluble in aqueous solutions, a characteristic that is a primary reason for low oral bioavailability in drug development.[1]

Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for preparing a stock solution of a novel compound. This systematic approach ensures that key decisions, such as solvent choice, are data-driven.

G cluster_prep Phase 1: Preparation & Planning cluster_test Phase 2: Solubility Testing cluster_prep_main Phase 3: Bulk Stock Preparation cluster_qc Phase 4: QC & Storage A Obtain Compound (1-oxo-4-phenylphthalazin- 2(1H)-yl)acetic acid B Review Physicochemical Properties (MW, XlogP) A->B C Select Candidate Solvents (e.g., DMSO, Ethanol, DMF) B->C D Perform Small-Scale Solubility Test C->D Proceed to Testing E Determine Maximum Practical Stock Concentration D->E F Observe for Precipitation Over Time (e.g., 24h at RT) E->F G Calculate Mass for Desired Volume & Concentration F->G Solvent & Conc. Confirmed H Accurately Weigh Compound G->H I Dissolve in Chosen Solvent with Vortexing/Sonication H->I J Visually Confirm Complete Dissolution I->J K Aliquot into Single-Use Tubes J->K Solution Ready L Label Clearly (Name, Conc., Date, Solvent) K->L M Store at -20°C or -80°C Protected from Light L->M

Caption: Workflow for preparing a novel compound stock solution.

Detailed Protocols

Protocol 1: Solvent Selection and Small-Scale Solubility Testing

Rationale: Before committing the bulk of a precious compound, it is essential to determine its solubility in common, assay-compatible solvents. Dimethyl sulfoxide (DMSO) is the most widely used solvent for compound libraries in HTS due to its high solubilizing power for a wide range of organic molecules.[11] However, its concentration in the final assay must be carefully controlled, as DMSO can exhibit toxicity or off-target effects. This protocol allows for the empirical determination of a suitable solvent and a practical maximum stock concentration.

Materials:

  • This compound

  • High-purity DMSO (≥99.9%)

  • High-purity Ethanol (≥99.5%)

  • N,N-Dimethylformamide (DMF) (≥99.8%)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh approximately 1-2 mg of the compound into three separate microcentrifuge tubes. Record the exact mass for each tube.

  • Solvent Addition:

    • To the first tube, add DMSO incrementally (e.g., 10 µL at a time) to target a high concentration, for example, 50 mM.

    • Repeat for the other tubes using ethanol and DMF.

  • Dissolution: Vortex each tube vigorously for 1-2 minutes. If the solid does not dissolve, use a bath sonicator for 5-10 minutes.

  • Observation: After attempting dissolution, visually inspect each tube against a dark background. Look for any undissolved particles.

  • Determining Max Concentration:

    • If the compound dissolved completely, this concentration is achievable. You can either stop here or add more compound to find the saturation point.

    • If the compound did not dissolve, add more solvent in a measured volume to dilute the concentration (e.g., to 25 mM, then 10 mM) until complete dissolution is observed. The lowest concentration at which it fully dissolves is your recommended maximum stock concentration.

  • Stability Check: Leave the successfully dissolved solutions at room temperature for at least 2 hours and then at 4°C overnight. Re-inspect for any signs of precipitation, which would indicate that the solution is not stable at that concentration and temperature.

Interpreting Results: Based on its chemical structure, this compound is expected to have the highest solubility in DMSO. For most cell-based assays, a stock concentration of 10-20 mM in DMSO is a common and practical starting point.[2]

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

Rationale: This protocol describes the preparation of a standard 10 mM stock solution, a widely used concentration for primary screening and dose-response studies.[2] Using concentrated stock solutions is a standard and highly recommended laboratory practice as it allows for accurate weighing of larger quantities of solute and minimizes storage space.[12][13]

Materials:

  • This compound (MW: 280.28 g/mol )

  • High-purity DMSO

  • Appropriate glassware (e.g., 2 mL glass vial with a PTFE-lined cap)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

Calculation:

To prepare a 10 mM stock solution, the required mass of the compound must be calculated. The formula for this calculation is:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Example for 1 mL of a 10 mM stock:

  • Mass (g) = 0.010 mol/L x 0.001 L x 280.28 g/mol

  • Mass (g) = 0.0028028 g

  • Mass (mg) = 2.80 mg

G cluster_0 Calculation Steps A 1. Define Target: Volume (V) = 1 mL = 0.001 L Concentration (C) = 10 mM = 0.010 M B 2. Get Molecular Weight (MW): MW = 280.28 g/mol A->B C 3. Apply Formula: Mass (g) = C * V * MW B->C D 4. Calculate: Mass = 0.010 * 0.001 * 280.28 Mass = 2.80 mg C->D

Caption: Calculation for preparing a 10 mM stock solution.

Procedure:

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh out 2.80 mg of this compound into the vial.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of high-purity DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 2-3 minutes until the solid is fully dissolved. If necessary, place the vial in a sonicator bath for 10-15 minutes to aid dissolution.

  • Visual Inspection: Hold the vial up to a light source and against a dark background to ensure that no visible particulates remain. The solution should be clear.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or specialized cryovials. Store these aliquots in a freezer at -20°C or, for long-term storage, at -80°C, protected from light.

Quality Control and Best Practices

  • Final Assay Solvent Concentration: When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls.

  • Avoid Freeze-Thaw Cycles: Repeated changes in temperature can cause compound degradation or precipitation. Aliquoting is the most effective strategy to prevent this.[13]

  • Use Proper Technique: Always use calibrated pipettes and an analytical balance to ensure the final concentration is accurate.[14]

  • Documentation: Maintain a detailed log of all stock solutions, including the lot number of the compound, the exact mass weighed, the final volume, and the date of preparation.

Conclusion

The biological activity of this compound can only be accurately assessed with properly prepared and stored solutions. By following a systematic approach that begins with solubility testing and culminates in careful aliquoting and storage, researchers can significantly enhance the reliability and reproducibility of their data. The protocols provided in this document serve as a robust starting point for integrating this and other novel phthalazinone compounds into drug discovery and biological research workflows.

References

  • G-Biosciences. (2013-02-13). Stock Solutions 101: Everything You Need to Know.[Link]

  • PhytoTech Labs. Preparing Stock Solutions.[Link]

  • Bernaerts, A., et al. (2017-01-17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]

  • University of North Carolina. PREPARING SOLUTIONS AND MAKING DILUTIONS.[Link]

  • Kalinina, D., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules. [Link]

  • PubChem. (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid.[Link]

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  • Malinowski, Z., et al. The phthalazinone derivatives that were used to test the complexation of Cu(II) ions. ResearchGate. [Link]

  • Pérez-Tomás, R., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. [Link]

  • Tripathi, A., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

  • Khalili, B. (2024-05-11). High-Throughput Screening for Discovery of Novel Solid Forms. Eurofins Scientific. [Link]

  • El-Naggar, M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Pharmaceuticals. [Link]

  • Lloyd, M. (2020-06-04). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Abdel-Aziz, M., et al. (2011). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. European Journal of Medicinal Chemistry. [https://www.researchgate.net/publication/51768822_An_efficient_synthesis_of_some_new_14-disubstituted_phthalazine_derivatives_and_their_anticancer_activity]([Link]_ anticancer_activity)

  • PubChem. 2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetic acid, 0.25M solution in DMSO.[Link]

  • Youssef, A. M., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of ChemTech Research. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.[Link]

  • El-Hashash, M. A., et al. (2011). Synthesis and reactions of some novel 4-biphenyl-4-( 2H)-phthalazin-1-one derivatives with an expected antimicrobial activity. Journal of Saudi Chemical Society. [Link]

  • PubChem. 2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid.[Link]

  • PubChem. 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid.[Link]

Sources

Application of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid in PARP Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Precision Oncology

The landscape of cancer therapy is undergoing a paradigm shift, moving from broad-spectrum cytotoxic agents to targeted therapies that exploit specific vulnerabilities of cancer cells. One of the most successful strategies in this realm is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP inhibitors have demonstrated remarkable efficacy in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those harboring mutations in the BRCA1 and BRCA2 genes.[2][3] This therapeutic approach is a prime example of "synthetic lethality," where the inhibition of PARP in a cell that is already deficient in a key DNA repair pathway leads to cell death, while sparing healthy cells with intact DNA repair mechanisms.[2][4]

The phthalazinone scaffold has emerged as a privileged structure in the development of potent PARP inhibitors, with Olaparib being a landmark approved drug. This application note details the use of a novel phthalazinone derivative, (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid, in PARP inhibition studies. We provide a comprehensive guide for researchers, scientists, and drug development professionals on its mechanism of action, and detailed protocols for its in vitro and in vivo evaluation.

Mechanism of Action: Exploiting Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1] When PARP is inhibited, these SSBs are not efficiently repaired and can escalate to more lethal DNA double-strand breaks (DSBs) during DNA replication.[4] In healthy cells, these DSBs are efficiently repaired by the HR pathway, which relies on proteins such as BRCA1 and BRCA2.

However, in cancer cells with mutated and non-functional BRCA proteins, the HR pathway is compromised.[2][3] The accumulation of DSBs due to PARP inhibition in these HR-deficient cells cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[3] This selective killing of cancer cells while sparing normal cells is the essence of the synthetic lethal relationship between PARP inhibition and HR deficiency.[2][4]

This compound , by virtue of its phthalazinone core, is hypothesized to act as a competitive inhibitor of NAD+, the substrate for PARP enzymes. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of other DNA repair factors to the site of damage.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP PARylation PAR Chain Synthesis (Recruitment of Repair Proteins) PARP->PARylation BER Base Excision Repair (BER) PARylation->BER DNA_Repair DNA Integrity Restored BER->DNA_Repair Inhibitor This compound PARP_Inhibited PARP Inhibition Inhibitor->PARP_Inhibited SSB_Accumulation SSB Accumulation PARP_Inhibited->SSB_Accumulation DSB_Formation Replication Fork Collapse -> Double-Strand Break (DSB) SSB_Accumulation->DSB_Formation HR_Deficiency Defective Homologous Recombination (e.g., BRCA1/2 mutation) DSB_Formation->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Quantitative Data Summary

The following table outlines the expected quantitative data to be generated for this compound.

ParameterAnticipated Value RangeAssay TypeCell Lines
PARP1 IC50 1-100 nMIn vitro Enzymatic AssayRecombinant Human PARP1
Cellular PARylation IC50 10-500 nMWestern BlotMDA-MB-436, Capan-1
Cell Viability GI50 (BRCA-mutant) 10-1000 nMCellTiter-Glo / MTTMDA-MB-436, Capan-1
Cell Viability GI50 (BRCA-proficient) >10 µMCellTiter-Glo / MTTMDA-MB-231, MCF-7
In vivo Tumor Growth Inhibition >50% at 10-50 mg/kgXenograft ModelMDA-MB-436

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified human PARP1 enzyme by measuring the consumption of NAD+.[5][6]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • DMSO (for compound dilution)

  • 384-well black assay plates

  • Fluorescent plate reader

  • NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in PARP assay buffer to achieve final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Reagent Preparation:

    • Prepare a working solution of recombinant PARP1 in PARP assay buffer (e.g., 10 ng/µL).

    • Prepare a working solution of activated DNA in PARP assay buffer.

    • Prepare a 5X working solution of β-NAD+ in PARP assay buffer.

  • Assay Setup:

    • Add 5 µL of the compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a pre-mixed PARP1 enzyme/activated DNA solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Data Analysis: Measure fluorescence intensity and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular PARP Inhibition by Western Blot

This protocol assesses the ability of this compound to inhibit PARP activity within cancer cells by measuring the levels of poly(ADP-ribose) (PAR) after inducing DNA damage.[7][8][9]

Materials:

  • BRCA-mutant cancer cell line (e.g., MDA-MB-436)

  • Complete cell culture medium

  • This compound

  • DNA damaging agent (e.g., H₂O₂)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PAR, anti-PARP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Induce DNA damage by treating cells with H₂O₂ (e.g., 100 µM) for 15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Collect cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip and re-probe the membrane for PARP1 and the loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in compound-treated samples to the vehicle-treated, DNA damage-induced control.

Western_Blot_Workflow Start Cell Seeding & Adherence Treatment Pre-treat with Compound Induce DNA Damage (H₂O₂) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-PAR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: Western Blot Workflow for Cellular PARP Inhibition.

Protocol 3: Cell Viability Assay (MTT/CellTiter-Glo)

This protocol measures the cytotoxic effect of this compound on cancer cell lines with and without BRCA mutations.[10][11][12]

Materials:

  • BRCA-mutant (e.g., MDA-MB-436, Capan-1) and BRCA-proficient (e.g., MDA-MB-231, MCF-7) cell lines

  • Complete cell culture medium

  • This compound

  • 96-well clear or opaque-walled plates

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

      • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm.

    • For CellTiter-Glo Assay:

      • Follow the manufacturer's protocol to measure luminescence.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) for each cell line.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a BRCA-mutant breast cancer xenograft model.[13][14][15][16][17]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • MDA-MB-436 (BRCA1-mutant) cells

  • Matrigel

  • This compound

  • Vehicle for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of MDA-MB-436 cells and Matrigel into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 10-50 mg/kg, daily by oral gavage) or vehicle to the respective groups.

  • Tumor Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

  • Endpoint:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound represents a promising new chemical entity for the targeted therapy of HR-deficient cancers. The protocols outlined in this application note provide a robust framework for its preclinical evaluation, from initial enzymatic inhibition to in vivo efficacy. The unique structural features of this compound, combined with the proven clinical utility of the phthalazinone scaffold, warrant its further investigation as a next-generation PARP inhibitor.

References

  • Helleday, T. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Cell.
  • Annals of Urologic Oncology.
  • Drug Target Review. The mechanism of PARP inhibitor action is identified.
  • theGIST. PARP inhibitors: Synthetic Lethality.
  • Hurvitz, S. A., & Cristofanilli, M. (2019). PARP Inhibition in BRCA-Mutant Breast Cancer. The New England journal of medicine.
  • Clinical Cancer Research.
  • Frontiers in Oncology.
  • Cancers. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches.
  • ResearchGate. (PDF) Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches.
  • Cancers. Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial.
  • Clinical Cancer Research. Molecular Pathways: How Can BRCA-Mutated Tumors Become Resistant to PARP Inhibitors?.
  • Clinical Cancer Research. Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts.
  • BenchChem. Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
  • Sigma-Aldrich.
  • Abcam. MTT assay protocol.
  • Molecular Cancer Therapeutics. Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy.
  • Molecular Cancer Therapeutics. Abstract A221: Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models.
  • ATCC.
  • BellBrook Labs. Enzolution PARP1 Assay System.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • ResearchGate. Combination therapy of the EZH2 inhibitor GSK126 and the PARP inhibitor Olaparib shows in vivo synergy in a patient-derived xenograft model of BRCA1-deficient breast cancer | Request PDF.
  • Analytical Biochemistry. An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors.
  • Cusabio. PARP - Assay-Protocol.
  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
  • PubChem. (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid.
  • BenchChem. Application Notes and Protocols: Monitoring PARP Inhibition by Nesuparib Using Western Blot.
  • PubChem. 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride.
  • BLDpharm. 127828-88-0|2-(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic acid.
  • ResearchGate. Western blot evaluation of PARP activity and DNA damage in...
  • ResearchGate. A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and...
  • ChemicalBook. (1-OXO-1 H-PHTHALAZIN-2-YL)-ACETIC ACID | 90689-39-7.
  • R&D Systems. PARP Universal Colorimetric Assay.
  • Amsbio. PARP Assays.
  • ChemicalBook. (4-ethyl-1-oxo-1h-phthalazin-2-yl)-acetic acid.

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Application Notes and Protocols for the Use of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid as a Lead Compound in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Phthalazinone Scaffold

The phthalazinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[3][4] (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid emerges as a promising lead compound for drug design, offering a synthetically accessible starting point for the development of novel therapeutics. Its structure combines the biologically active phthalazinone nucleus with a phenyl group at the 4-position and a reactive acetic acid moiety at the 2-position, providing a versatile handle for chemical modification. While the biological activity of the parent acetic acid is not extensively documented, the potent and diverse activities of its close analogues strongly suggest its utility as a foundational structure for generating libraries of bioactive molecules.[5][6]

This guide provides a comprehensive framework for utilizing this compound as a lead compound. It outlines detailed protocols for the synthesis of derivatives, in vitro screening assays to evaluate their biological potential, and in silico methods for the early assessment of their drug-like properties.

Lead Optimization Strategy: From Acetic Acid to Drug Candidate

The journey from a lead compound to a viable drug candidate is an iterative process of design, synthesis, and testing aimed at enhancing efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.[7] The acetic acid moiety of this compound is a prime target for chemical elaboration to explore structure-activity relationships (SAR).

Below is a workflow illustrating a typical lead optimization cascade starting from our lead compound.

Lead_Optimization_Workflow Lead This compound Synthesis Synthesis of Analogues (Amides, Esters, Heterocycles) Lead->Synthesis Chemical Modification InVitro In Vitro Screening (e.g., Anti-inflammatory, Anticancer) Synthesis->InVitro Biological Evaluation SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Data Analysis InSilico In Silico ADMET Prediction InVitro->InSilico Prioritization SAR->Synthesis Iterative Design Optimized Optimized Lead Candidate SAR->Optimized Selection InSilico->SAR

Caption: Lead optimization workflow for this compound.

Synthesis Protocols

The following protocols detail the synthesis of the lead compound and key derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-substituted phthalazinones.[8][9]

Step 1: Synthesis of 4-phenylphthalazin-1(2H)-one

  • To a solution of 2-benzoylbenzoic acid (10 mmol) in absolute ethanol (50 mL), add hydrazine hydrate (20 mmol).

  • Reflux the reaction mixture for 6 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-phenylphthalazin-1(2H)-one.

Step 2: Synthesis of Ethyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate

  • To a mixture of 4-phenylphthalazin-1(2H)-one (10 mmol) and anhydrous potassium carbonate (15 mmol) in dry acetone (50 mL), add ethyl chloroacetate (12 mmol).

  • Reflux the mixture for 24 hours.

  • Filter the reaction mixture to remove inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the ethyl ester.

Step 3: Hydrolysis to this compound

  • Reflux the ethyl ester (10 mmol) with 10% aqueous sodium hydroxide solution (20 mL) for 3 hours.[8]

  • After cooling, acidify the solution with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried to yield this compound.

Protocol 2: Synthesis of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide

This hydrazide derivative is a key intermediate for the synthesis of various heterocyclic analogues.[9]

  • To a solution of ethyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate (10 mmol) in ethanol (30 mL), add hydrazine hydrate (20 mmol).

  • Reflux the mixture for 3 hours.

  • Upon cooling, the product precipitates. Filter the solid, wash with cold ethanol, and dry to obtain the acetohydrazide.

Protocol 3: Synthesis of Amide Derivatives

Amide derivatives can be synthesized from the parent acetic acid via standard coupling reactions.

  • To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HBTU, 1.1 mmol) and a base (e.g., DIPEA, 2 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the desired amine (1.2 mmol) and continue stirring at room temperature overnight.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

In Vitro Biological Evaluation Protocols

The following are detailed protocols for assessing the potential anti-inflammatory and anticancer activities of the synthesized compounds.

Protocol 4: In Vitro Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.[5][10][11]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Co-factors for the enzyme reaction

  • Test compounds and a reference drug (e.g., celecoxib for COX-2, indomethacin for non-selective)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare solutions of the test compounds and reference drug in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX-1 or COX-2 enzyme solution.

  • Add the test compound or reference drug at various concentrations.

  • Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Lead Compound To be determinedTo be determinedTo be determined
Analogue 1 ValueValueValue
Analogue 2 ValueValueValue
Reference Drug ValueValueValue
Protocol 5: In Vitro Anticancer Activity - MTT Assay

The MTT assay is a colorimetric method to assess cell viability and cytotoxicity, widely used for screening potential anticancer agents.[6][12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer)[12]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds and a reference drug (e.g., cisplatin)[1]

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and reference drug for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Data Presentation:

CompoundCell LineIC50 (µM)
Lead Compound MCF-7To be determined
Analogue 1 MCF-7Value
Analogue 2 MCF-7Value
Reference Drug MCF-7Value

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify compounds with favorable pharmacokinetic profiles and reduce late-stage attrition in drug development.[7][14]

Protocol 6: In Silico ADMET Profiling

A variety of computational tools and web servers are available for predicting ADMET properties.

Workflow:

  • Generate the 2D or 3D structure of the synthesized compounds.

  • Utilize online platforms such as SwissADME or commercial software packages to predict a range of physicochemical and pharmacokinetic properties.

  • Key parameters to evaluate include:

    • Lipophilicity (logP): Influences absorption and distribution.

    • Aqueous Solubility (logS): Crucial for bioavailability.

    • Blood-Brain Barrier (BBB) penetration: Important for CNS-targeting drugs.

    • Cytochrome P450 (CYP) inhibition: Predicts potential drug-drug interactions.

    • Human Ether-à-go-go-Related Gene (hERG) inhibition: Assesses cardiotoxicity risk.

    • Drug-likeness rules (e.g., Lipinski's Rule of Five): Provides a general assessment of oral bioavailability.

The following diagram illustrates the workflow for in silico ADMET prediction.

InSilico_ADMET_Workflow Input Synthesized Compound (SMILES or SDF format) Prediction ADMET Prediction Software (e.g., SwissADME, QikProp) Input->Prediction Properties Predicted Properties: - Lipophilicity (logP) - Solubility (logS) - BBB Penetration - CYP Inhibition - hERG Inhibition - Drug-likeness Prediction->Properties Analysis Data Analysis and Prioritization Properties->Analysis Candidate Candidate for further In Vitro/In Vivo studies Analysis->Candidate

Caption: In silico ADMET prediction workflow.

Conclusion

This compound represents a valuable starting point for the design and discovery of new therapeutic agents. The protocols and strategies outlined in this guide provide a robust framework for researchers to systematically explore the chemical space around this promising lead compound. By integrating rational design, efficient synthesis, and comprehensive biological and in silico evaluation, the full potential of the phthalazinone scaffold can be harnessed to develop novel drug candidates with improved efficacy and safety profiles.

References

  • Synthesis and anti-inflammatory evaluation of some condensed [4-(3,4-dimethylphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid hydrazide. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/20153549/
  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica. Available at: https://www.derpharmachemica.
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022718/
  • (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1-oxo-4-phenyl-2_1h_-phthalazinyl_acetic-acid
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383329/
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer Nature. Available at: https://experiments.springernature.com/articles/10.1007/978-981-99-2327-1_10
  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/20013143/
  • MTT Assay Protocol. Abcam. Available at: https://www.abcam.com/protocols/mtt-assay-protocol
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck. Available at: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-viability/mtt-assay
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3923238/
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem. Available at: https://www.benchchem.
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: https://www.longdom.org/open-access/recent-developments-in-chemistry-of-phthalazines-2155-9872-1000262.pdf
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10483569/
  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Scholars Research Library. Available at: https://www.scholarsresearchlibrary.
  • Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. J Pharm Sci Bioscientific Res. Available at: https://jpsbr.org/index.php/jpsbr/article/download/772/516
  • In Silico ADME Methods Used in the Evaluation of Natural Products. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563148/
  • Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. J Pharm Sci Bioscientific Res. Available at: https://jpsbr.org/index.php/jpsbr/article/view/772
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383329/
  • (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/819382
  • 2-(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. BLDpharm. Available at: https://www.bldpharm.com/products/127828-88-0.html
  • Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269666/
  • [Synthesis and pharmacologic testing of 1-oxo-pyridazine and 1-oxo-phthalazine-2-acetic acid derivatives]. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/2275467/
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: https://www.mdpi.com/1420-3049/25/3/683
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022718/

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. As a Senior Application Scientist, my goal is to provide you with in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yield and overcome common challenges in this synthetic process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The troubleshooting process is broken down into the two key stages of the synthesis.

Stage 1: Synthesis of 4-phenylphthalazin-1(2H)-one

The initial step in the synthesis is the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate to form the phthalazinone ring.

G A 2-Benzoylbenzoic Acid C 4-Phenylphthalazin-1(2H)-one A->C Reflux in Ethanol B Hydrazine Hydrate B->C

Caption: Reaction scheme for the formation of the phthalazinone core.

Question: Why is my yield of 4-phenylphthalazin-1(2H)-one consistently low?

Answer:

Several factors can contribute to a low yield in this cyclization reaction. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient reflux time. While some protocols suggest 6 hours, extending the reflux period to 8-10 hours can sometimes improve the yield.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-benzoylbenzoic acid) is no longer visible.

  • Sub-optimal Solvent: The choice of solvent is crucial for this reaction.

    • Solution: Absolute ethanol is a commonly used and effective solvent.[1] However, if you are experiencing issues, ensure your ethanol is anhydrous, as water can interfere with the reaction.

  • Reagent Quality: The quality of your starting materials, particularly hydrazine hydrate, is important.

    • Solution: Use a fresh, high-purity grade of hydrazine hydrate. Over time, it can degrade, which will negatively impact your yield.

  • Product Precipitation: The product, 4-phenylphthalazin-1(2H)-one, should precipitate out of the solution upon cooling.

    • Solution: After reflux, allow the reaction mixture to cool to room temperature slowly, and then cool it further in an ice bath to maximize precipitation. If precipitation is poor, it could indicate that the product is more soluble in the solvent than expected, or the concentration is too low. You can try to carefully reduce the solvent volume by rotary evaporation before cooling.

Question: The isolated product from the first step is not pure. What are the likely impurities and how can I remove them?

Answer:

The most common impurity is unreacted 2-benzoylbenzoic acid.

  • Removal:

    • Washing: You can wash the crude product with a cold, dilute solution of sodium bicarbonate. The acidic starting material will react to form a water-soluble salt and be washed away, while the phthalazinone product is generally insoluble.

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or dimethylformamide/water, is a highly effective method for purifying the product.[1]

Stage 2: N-Alkylation and Hydrolysis to this compound

This stage involves the reaction of 4-phenylphthalazin-1(2H)-one with an ethyl chloroacetate followed by hydrolysis of the resulting ester.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 4-Phenylphthalazin-1(2H)-one C Ethyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate A->C Anhydrous K2CO3, Dry Acetone, Reflux B Ethyl Chloroacetate B->C D Ethyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate F This compound D->F Reflux, then Acidification with HCl E Aqueous NaOH E->F

Caption: Two-step process of N-alkylation followed by ester hydrolysis.

Question: The N-alkylation reaction is slow or incomplete. How can I improve it?

Answer:

This is a common bottleneck. Here are some key parameters to check and optimize:

  • Anhydrous Conditions: The presence of water can significantly hinder this reaction.

    • Solution: Ensure that your solvent (e.g., acetone) is thoroughly dried and that you are using anhydrous potassium carbonate as the base.[1]

  • Base Strength and Quantity: Potassium carbonate is a suitable base, but its effectiveness can be influenced by particle size and quantity.

    • Solution: Use finely powdered anhydrous potassium carbonate to maximize its surface area. A molar excess of the base (e.g., 4 equivalents) is recommended to drive the reaction forward.[1]

  • Reaction Time and Temperature: This reaction often requires prolonged heating.

    • Solution: A reflux time of up to 30 hours in dry acetone has been reported to be effective.[1] Monitor the reaction by TLC to determine the optimal reaction time for your setup.

  • Alternative Alkylating Agents: While ethyl chloroacetate is common, other haloacetates can be used.

    • Solution: If you are still facing issues, you could consider using ethyl bromoacetate, which is more reactive, though potentially more expensive.

Question: I am having trouble with the final hydrolysis step. What could be going wrong?

Answer:

Incomplete hydrolysis or degradation of the product are the main concerns here.

  • Incomplete Hydrolysis: The ester may not be fully converted to the carboxylic acid.

    • Solution: Ensure you are using a sufficient excess of aqueous sodium hydroxide (a 10% solution is often used) and an adequate reflux time (typically 3 hours).[1] After reflux, the reaction mixture should be a clear solution. If it is not, the hydrolysis may be incomplete.

  • Product Isolation: The final product is isolated by acidification of the reaction mixture.

    • Solution: After cooling the alkaline solution, acidify it with dilute hydrochloric acid until the pH is acidic (you can check with litmus paper or a pH meter). The carboxylic acid product should precipitate out. If it doesn't, you may need to extract the product with an organic solvent like ether.[1]

  • Purity of the Final Product: The final product should be a crystalline solid.

    • Solution: If the product is oily or discolored, recrystallization from ethanol is a good final purification step.[1]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

The synthesis is typically a two-step process:

  • Formation of the Phthalazinone Core: 2-Benzoylbenzoic acid is reacted with hydrazine hydrate, usually in a solvent like ethanol under reflux, to form 4-phenylphthalazin-1(2H)-one.[2][3]

  • N-Alkylation and Hydrolysis: The 4-phenylphthalazin-1(2H)-one is then N-alkylated using ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate in a dry solvent such as acetone. The resulting ester, ethyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate, is then hydrolyzed with an aqueous base (e.g., NaOH) followed by acidification to yield the final product, this compound.[1]

Q2: What are the critical safety precautions for this synthesis?

  • Hydrazine Hydrate: This is a toxic and corrosive substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: The organic solvents used (ethanol, acetone, ether) are flammable. Avoid open flames and work in a well-ventilated area.

  • Acids and Bases: Strong acids (HCl) and bases (NaOH) are corrosive. Handle them with care and appropriate PPE.

Q3: Are there alternative synthetic routes?

Yes, while the route starting from 2-benzoylbenzoic acid is common, other methods exist. For instance, some syntheses start with phthalic anhydride and introduce the phenyl group via a Friedel-Crafts reaction with benzene in the presence of a Lewis acid like aluminum chloride.[2][3] Another approach involves the use of 3,1-benzoxazine-4-ones or 3,2-benzoxazine-4-ones as starting materials.[4]

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • Melting Point: Compare the melting point of your product with the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: These will confirm the structure of the molecule by showing the expected chemical shifts and integrations for the protons and carbons.

    • IR Spectroscopy: Look for characteristic peaks, such as the C=O stretch of the carboxylic acid and the amide C=O stretch of the phthalazinone ring.

    • Mass Spectrometry: This will confirm the molecular weight of your compound.

Experimental Protocols

Protocol 1: Synthesis of 4-phenylphthalazin-1(2H)-one
  • To a solution of 2-benzoylbenzoic acid (10 mmol) in absolute ethanol (15 mL), add hydrazine hydrate (240 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, then in an ice bath.

  • Filter the precipitated solid and wash with cold ethanol.

  • Recrystallize the crude product from dimethylformamide/water to obtain pure 4-phenylphthalazin-1(2H)-one.[1]

Protocol 2: Synthesis of this compound
  • N-Alkylation:

    • In a round-bottom flask, combine 4-phenylphthalazin-1(2H)-one (10 mmol), anhydrous potassium carbonate (40 mmol), and ethyl chloroacetate (40 mmol) in dry acetone (60 mL).

    • Reflux the mixture for approximately 30 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture onto crushed ice.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude ethyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate from ethanol.[1]

  • Hydrolysis:

    • Reflux the purified ester with a 10% aqueous sodium hydroxide solution (10 mL per 1 gram of ester) for 3 hours.

    • Cool the resulting solution and acidify with dilute hydrochloric acid.

    • If a precipitate forms, filter and wash with water. If not, extract the aqueous solution with ether.

    • Evaporate the ether to obtain the crude product.

    • Recrystallize the crude this compound from ethanol.[1]

Quantitative Data Summary

ParameterStage 1: Phthalazinone FormationStage 2: N-AlkylationStage 2: Hydrolysis
Key Reagents 2-Benzoylbenzoic acid, Hydrazine Hydrate4-Phenylphthalazin-1(2H)-one, Ethyl Chloroacetate, Anhydrous K₂CO₃Ethyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate, 10% aq. NaOH, dil. HCl
Solvent Absolute EthanolDry AcetoneWater
Reaction Time 6-8 hours~30 hours~3 hours
Temperature RefluxRefluxReflux
Purification Recrystallization (DMF/water)Recrystallization (Ethanol)Recrystallization (Ethanol)

References

  • Vertex Pharmaceuticals Incorporated. (2006). Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 16(4), 1040-1044.
  • Malik, M. S., Asghar, B. H., Syed, R., Alsantali, R. I., Morad, M., Altass, H. M., ... & Ahmed, S. A. (2022). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Molecules, 27(15), 4983.
  • González-Lara, Z., & González-Zamora, E. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Medicinal Chemistry Research, 28(1), 1-18.
  • Wasfy, A. A. F., Aly, M. M., & El-Sayed, W. A. (2013). An efficient synthesis of some new 1, 4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 5(2), 82-96.
  • El-Gendy, M. A., & El-Sawy, E. R. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1 (2H)-One Derivatives. International Journal of Pharmaceutical and Clinical Research, 9(6), 464-473.
  • Gomaa, A. M. (2015). Recent Developments in Chemistry of Phthalazines. Organic chemistry: current research, 4(1), 1-15.
  • Marzouk, A. A., El-Gendy, M. A., El-Sawy, E. R., & Shaker, Y. M. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 1-20.
  • Marzouk, A. A., El-Gendy, M. A., El-Sawy, E. R., & Shaker, Y. M. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12217.
  • PubChem. (n.d.). (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid.
  • Pürstinger, G., & Pindur, U. (1990).
  • El-Hashash, M. A., El-Naggar, M. M., & El-Sayed, R. S. (2007). Phthalazinone. Journal of Heterocyclic Chemistry, 44(4), 835-842.
  • Gomaa, A. M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).

Sources

Technical Support Center: Troubleshooting Low Solubility of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Below, you will find a series of frequently asked questions and troubleshooting strategies presented in a question-and-answer format to directly address common experimental hurdles.

Understanding the Challenge: Why is this compound poorly soluble in aqueous buffers?

This compound, like many organic molecules with aromatic rings and a carboxylic acid group, presents a classic solubility challenge. Its flat, rigid ring structure and phenyl substituent contribute to strong crystal lattice energy, making it difficult for water molecules to solvate and break apart the solid state. While the carboxylic acid moiety offers a potential site for ionization and improved solubility, this is highly dependent on the pH of the aqueous environment.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in my neutral pH buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The primary reason for low solubility in neutral buffers is that the carboxylic acid group is not sufficiently ionized. The solubility of a weak acid is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized (conjugate base) to the un-ionized (acid) form of the molecule.[1][2] For a carboxylic acid to be soluble in an aqueous solution, the pH of the solution should ideally be at least 1.5 to 2 units above its pKa.[3][4] At this pH, the majority of the molecules will be in their deprotonated, more soluble carboxylate form.

Initial Troubleshooting Steps:

  • Increase the pH: The most straightforward approach is to increase the pH of your buffer. Carboxylic acids become significantly more soluble at higher pH values due to the deprotonation of the carboxylic acid group to the more polar carboxylate anion.[3][4]

  • Gentle Heating: Applying gentle heat (e.g., 37-40°C) can help overcome the activation energy required for dissolution.[5] However, be cautious and ensure the compound is stable at the applied temperature.

  • Sonication: Using a sonicator can aid in breaking down solid aggregates and increasing the surface area available for dissolution.

Q2: How do I determine the optimal pH for dissolving my compound?

Experimental Workflow for pH Optimization:

G cluster_0 pH Optimization Workflow start Start with a small amount of compound prepare_buffers Prepare a series of buffers with increasing pH (e.g., 6.0, 7.0, 8.0, 9.0) test_solubility Add compound to each buffer and vortex/sonicate observe Observe for complete dissolution adjust_ph If not dissolved, incrementally add a dilute base (e.g., 0.1M NaOH) to the best-performing buffer end Optimal pH identified

Table 1: Expected Solubility Behavior of this compound at Different pH Values

pH of Aqueous BufferExpected Predominant FormExpected Relative SolubilityRationale
< 4.0Un-ionized (Carboxylic Acid)Very LowpH is near or below the estimated pKa, favoring the less polar, neutral form.
6.0 - 7.4Mix of Un-ionized and IonizedLow to ModerateA significant portion of the compound remains in the un-ionized form.
> 8.0Ionized (Carboxylate)HighpH is well above the estimated pKa, favoring the more polar, charged form.[3][4]
Q3: I have adjusted the pH, but the solubility is still not sufficient for my desired concentration. What are my next options?

A3: If pH adjustment alone is insufficient, you can explore the use of co-solvents or other formulation strategies.[7][8][9]

Option 1: Using a Co-solvent

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[10][11][12]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for preparing high-concentration stock solutions.[13][14]

  • Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs): These are also effective co-solvents.[11][15]

Step-by-Step Protocol for Preparing a Stock Solution with DMSO:

  • Prepare a High-Concentration Stock in 100% DMSO: Weigh out the desired amount of this compound and dissolve it in a minimal amount of 100% DMSO.[5][16] Ensure complete dissolution by vortexing or gentle warming.

  • Stepwise Dilution into Aqueous Buffer: Add the DMSO stock solution dropwise to your aqueous buffer while vortexing. This gradual addition helps to prevent precipitation of the compound.

  • Final Co-solvent Concentration: For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically <0.5%) to avoid cellular toxicity.[17] For animal studies, the final DMSO concentration should also be minimized.[17]

G cluster_1 Co-solvent Stock Preparation Workflow start_cosolvent Weigh Compound dissolve_dmso Dissolve in 100% DMSO to create a concentrated stock solution stepwise_dilution Perform stepwise dilution into the final aqueous buffer final_concentration Ensure the final co-solvent concentration is within acceptable limits for the experiment end_cosolvent Working Solution Ready

Option 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20] They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[21][22]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Protocol for Solubility Enhancement with Cyclodextrins:

  • Prepare a solution of the cyclodextrin in your desired aqueous buffer.

  • Add the this compound to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. The formation of the inclusion complex can take some time.

Q4: Can I use buffers to improve the dissolution rate?

A4: Yes, the choice and concentration of the buffer can significantly impact the dissolution rate of carboxylic acids. The buffer species can react with the dissolving acid at the solid-liquid interface, effectively increasing the local solubility and accelerating the dissolution process.[23][24] The effectiveness of a buffer in this regard is influenced by its pKa and concentration.[25]

Key Considerations for Buffer Selection:

  • Buffer pKa: Buffers with a pKa close to the desired pH of the dissolution medium are generally more effective.

  • Buffer Concentration: Higher buffer concentrations can provide a greater capacity to neutralize the dissolving acid, thereby enhancing the dissolution rate.

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Increases the ionization of the carboxylic acid group.[3][4]Simple, effective, and often the only required modification.The final pH must be compatible with the experimental system.
Co-solvents (e.g., DMSO) Reduces the polarity of the solvent system.[10][11]Allows for high-concentration stock solutions.Potential for toxicity at higher concentrations; may affect experimental outcomes.[17]
Cyclodextrins Forms water-soluble inclusion complexes.[18][19]Can significantly increase solubility without organic solvents.May alter the bioavailability and activity of the compound.
Buffer Selection Buffer species can enhance dissolution at the solid-liquid interface.[23]Can improve the rate of dissolution.The buffer must be compatible with the compound and the assay.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound and successfully prepare solutions for their experimental needs.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved January 14, 2026.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ResearchGate. (2025).
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 14, 2026.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved January 14, 2026.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved January 14, 2026.
  • ADMET & DMPK. (2015).
  • Brainly. (2023).
  • Enhancing solubility and stability of poorly soluble drugs. (2024).
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013).
  • PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved January 14, 2026.
  • wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. Retrieved January 14, 2026.
  • Wikipedia. (n.d.). Cosolvent. Retrieved January 14, 2026.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved January 14, 2026.
  • PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Retrieved January 14, 2026.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Pharma Excipients. (2022).
  • PMC - NIH. (n.d.).
  • MCE. (n.d.). Compound Handling Instructions. Retrieved January 14, 2026.
  • Vetscraft. (n.d.). Absorption of drugs. Retrieved January 14, 2026.
  • Brainly. (2025). How to make Dimethyl sulfoxide (DMSO)
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved January 14, 2026.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length?
  • PubMed - NIH. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Retrieved January 14, 2026.
  • PMC - NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved January 14, 2026.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Semantic Scholar. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Retrieved January 14, 2026.
  • PubMed - NIH. (n.d.). Dissolution Kinetics of Carboxylic Acids II: Effect of Buffers. Retrieved January 14, 2026.
  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved January 14, 2026.
  • AAPS PharmSciTech. (n.d.). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. Retrieved January 14, 2026.
  • PubChemLite. (n.d.). (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. Retrieved January 14, 2026.
  • BLDpharm. (n.d.). 127828-88-0|2-(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. Retrieved January 14, 2026.
  • ChemicalBook. (2023). (1-OXO-1 H-PHTHALAZIN-2-YL)-ACETIC ACID | 90689-39-7.
  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (n.d.).
  • 2a biotech. (n.d.). Products. Retrieved January 14, 2026.
  • PubChemLite. (n.d.). (1-oxo-2(1h)-phthalazinyl)acetic acid. Retrieved January 14, 2026.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
  • 广州伟伯科技有限公司. (n.d.). 1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETIC ACID. Retrieved January 14, 2026.

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Optimizing reaction conditions for the synthesis of phthalazinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phthalazinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Phthalazinone derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their broad pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of their synthesis and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of phthalazinone derivatives. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Causes & Solutions

  • Poor Quality of Starting Materials: The purity of your starting materials, such as 2-acylbenzoic acids or phthalic anhydride, is paramount. Impurities can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials by recrystallization or chromatography before use.

  • Inefficient Cyclization: The key ring-forming step, the cyclocondensation with a hydrazine derivative, may be incomplete.[6] This can be due to suboptimal reaction temperature, time, or the choice of solvent.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.[7] If the reaction is sluggish, consider increasing the temperature or prolonging the reaction time. The choice of solvent can also be critical; while ethanol is commonly used, other solvents like n-butanol or acetic acid can be beneficial depending on the specific substrates.[8][9]

  • Inappropriate Hydrazine Derivative: The reactivity of the hydrazine derivative can significantly impact the reaction outcome. Steric hindrance or electronic effects on the hydrazine can slow down or prevent the reaction.

    • Solution: If using a substituted hydrazine, ensure that the reaction conditions are optimized for its specific reactivity. In some cases, using hydrazine hydrate in the presence of a catalytic amount of acid can facilitate the reaction.[9]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired phthalazinone.

    • Solution: Analyze the crude reaction mixture to identify any major byproducts. Understanding the structure of these byproducts can provide clues about the competing reaction pathways. Adjusting the reaction conditions, such as temperature or the order of reagent addition, can help minimize side reactions.

Problem 2: Product Contaminated with Starting Material (e.g., 2-Acylbenzoic Acid)

Potential Cause & Solution

  • Incomplete Cyclization: This is the most common reason for the presence of the 2-acylbenzoic acid starting material in the final product.[7]

    • Solution: As mentioned previously, ensure the reaction goes to completion by monitoring it via TLC or HPLC. Extending the reaction time or increasing the temperature can drive the cyclization to completion. A change in solvent to one with a higher boiling point, like n-butanol, might also be effective.[10]

Problem 3: Formation of an Unexpected Isomer or Side Product

Potential Causes & Solutions

  • Ambiguous Regioselectivity: When using unsymmetrically substituted phthalic anhydrides or 2-acylbenzoic acids, the reaction with hydrazine can potentially lead to the formation of two different regioisomers.

    • Solution: The regioselectivity is often influenced by the electronic and steric nature of the substituents. A thorough characterization of the product mixture (e.g., using 2D NMR techniques) is necessary to identify the major and minor isomers. Modifying the reaction conditions (e.g., solvent polarity, temperature) may influence the isomeric ratio.

  • Formation of Bis-phthalazinone: In some cases, particularly when using hydrazine hydrate with certain substrates like 3,2-benzoxazin-4-ones in ethanol, a bis-phthalazinone byproduct can form.[10]

    • Solution: Changing the solvent to pyridine has been shown to favor the formation of the desired phthalazinone derivative over the bis-adduct.[10]

  • Reaction with Solvent: Certain solvents can participate in the reaction, leading to unexpected byproducts.

    • Solution: Choose an inert solvent that does not react with the starting materials or intermediates under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing phthalazinone derivatives?

A1: The most classical and widely used starting materials are 2-formylbenzoic acid (or its keto-analogs, 2-acylbenzoic acids) and phthalic anhydride.[6] Other common precursors include phthalimides and 3,2-benzoxazin-4-ones.[6][8][9] The choice of starting material often depends on the desired substitution pattern on the phthalazinone core.

Q2: What is the general mechanism for the synthesis of phthalazinones from 2-acylbenzoic acids and hydrazine?

A2: The reaction proceeds through a two-step mechanism. First, the hydrazine reacts with the carbonyl group of the 2-acylbenzoic acid to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid group, leading to the formation of the stable phthalazinone ring after dehydration.

Phthalazinone Synthesis Mechanism 2-Acylbenzoic Acid 2-Acylbenzoic Acid Hydrazone Intermediate Hydrazone Intermediate 2-Acylbenzoic Acid->Hydrazone Intermediate + Hydrazine (Condensation) Hydrazine Hydrazine Phthalazinone Phthalazinone Hydrazone Intermediate->Phthalazinone Intramolecular Cyclization (-H2O)

Caption: General mechanism of phthalazinone synthesis.

Q3: How can I control the level of residual hydrazine in my final product?

A3: Residual hydrazine is a common process impurity that needs to be carefully controlled, especially in pharmaceutical applications. A robust crystallization process is key to minimizing hydrazine levels. One effective method involves the in situ formation of an acylimidazole intermediate from the 2-acylbenzoic acid using 1,1'-carbonyldiimidazole (CDI). This intermediate then reacts with an aqueous solution of hydrazine, and the controlled crystallization of the product helps to prevent the entrainment of hydrazine.[11]

Q4: What are the best methods for purifying phthalazinone derivatives?

A4: Recrystallization is the most common and effective method for purifying solid phthalazinone derivatives.[7] The choice of solvent is crucial for successful purification. Common recrystallization solvents include:

Solvent/Solvent SystemNotes
EthanolA widely used solvent for recrystallizing phthalazinone derivatives.[7]
Methanol/WaterA mixture can be effective for purification.[7]
TolueneCan be used for recrystallizing related intermediates.[7]
Acetone/WaterAnother potential solvent system for purification.[7]

For challenging separations, especially of isomers, chromatographic techniques such as column chromatography or preparative HPLC may be necessary.[7]

Q5: My phthalazinone derivative has poor aqueous solubility. What can I do?

A5: Poor aqueous solubility is a common issue with "brick-dust" molecules like many phthalazinone derivatives, which have high melting points and crystal lattice energy.[12] For in vitro assays, if your compound precipitates, first verify that you have not exceeded its maximum solubility in the assay medium. Also, ensure the concentration of any organic co-solvent like DMSO is kept low (typically below 0.5%) to avoid solvent effects and toxicity.[12] Preparing fresh, high-concentration stock solutions in an appropriate organic solvent like DMSO and storing them properly (aliquoted at -20°C or -80°C) is best practice.[12]

Experimental Protocols

General Protocol for the Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-acylbenzoic acid (1 equivalent) in a suitable solvent (e.g., ethanol, n-butanol, or acetic acid).

  • Hydrazine Addition: Add the hydrazine derivative (1.1 to 1.5 equivalents) to the solution. If using hydrazine hydrate, it is typically added directly. For less reactive hydrazines, the addition of a catalytic amount of a mineral acid (e.g., HCl) may be beneficial.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.

Experimental Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification Dissolve 2-Acylbenzoic Acid Dissolve 2-Acylbenzoic Acid Add Hydrazine Derivative Add Hydrazine Derivative Dissolve 2-Acylbenzoic Acid->Add Hydrazine Derivative Heat to Reflux Heat to Reflux Add Hydrazine Derivative->Heat to Reflux Monitor by TLC/HPLC Monitor by TLC/HPLC Heat to Reflux->Monitor by TLC/HPLC Cool to Room Temperature Cool to Room Temperature Monitor by TLC/HPLC->Cool to Room Temperature Reaction Complete Isolate Crude Product Isolate Crude Product Cool to Room Temperature->Isolate Crude Product Purify by Recrystallization/Chromatography Purify by Recrystallization/Chromatography Isolate Crude Product->Purify by Recrystallization/Chromatography Characterize Final Product Characterize Final Product Purify by Recrystallization/Chromatography->Characterize Final Product

Caption: A typical experimental workflow for phthalazinone synthesis.

References

  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (2015). Retrieved from [Link]

  • Pharmacological activities of various phthalazine and phthalazinone derivatives. (2025). Retrieved from [Link]

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed. (2014). Retrieved from [Link]

  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (2015). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed. (2015). Retrieved from [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - MDPI. (2021). Retrieved from [Link]

  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed. (2020). Retrieved from [Link]

  • Phthalazinone. (n.d.). Retrieved from [Link]

  • Synthesis of new phthalazinedione derivatives - Sciforum. (n.d.). Retrieved from [Link]

  • Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications - arkat usa. (2023). Retrieved from [Link]

  • Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Publishing. (2021). Retrieved from [Link]

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development | Request PDF - ResearchGate. (2015). Retrieved from [Link]

  • US4096143A - Process for producing phthalazinone and derivatives of the same - Google Patents. (1978).
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - NIH. (2023). Retrieved from [Link]

  • Proposed mechanism for the synthesis of phthalazinones. - ResearchGate. (n.d.). Retrieved from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - MDPI. (2023). Retrieved from [Link]

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development - ACS Publications. (2015). Retrieved from [Link]

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Technical Support Center: Purification of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered during the synthesis of this important phthalazinone derivative.

Frequently Asked Questions (FAQs)

Q1: My final product is a sticky solid or oil with a broad melting point. What are the likely impurities?

A1: This is a common issue that typically points to the presence of several impurities. The synthesis of this compound involves two main steps: the formation of the phthalazinone core and the subsequent N-alkylation.

  • Step 1 Impurity: The most common impurity is the unreacted intermediate, 4-phenylphthalazin-1(2H)-one .[1][2] This intermediate is formed from the condensation of 2-benzoylbenzoic acid and hydrazine hydrate.[1][3] It is a neutral, high-melting solid, but its presence can disrupt the crystal lattice of your final acidic product, leading to a lower, broader melting point or an oily appearance.

  • Step 2 Impurities: The N-alkylation step, typically using an alkylating agent like ethyl bromoacetate followed by hydrolysis, can leave behind unreacted starting materials.[4][5][6] Additionally, incomplete hydrolysis of the ethyl ester intermediate, ethyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate, will result in a neutral impurity that is structurally very similar to the product.

  • Residual Solvents: High-boiling point solvents used during the reaction or workup (like DMF or DMSO) can be difficult to remove and may result in an oily product.

Q2: My Thin Layer Chromatography (TLC) shows multiple spots. How can I identify the main impurities?

A2: TLC is an excellent first step for diagnosing purity issues. For carboxylic acids like the target compound, streaking on silica gel is a common problem due to strong interactions with the stationary phase.[7] To get clean spots, add 0.5-1% acetic acid to your eluting solvent system (e.g., ethyl acetate/hexane).[7]

To identify the spots:

  • Co-spotting: Run a TLC plate spotting your crude product, the 4-phenylphthalazin-1(2H)-one starting material, and a co-spot (both crude and starting material in the same lane). If one of the spots in your crude lane matches the Rf of the starting material, you have confirmed its presence.

  • Polarity: The target product is a carboxylic acid and is highly polar, so it should have a low Rf value. The unreacted intermediate, 4-phenylphthalazin-1(2H)-one, is less polar and will have a higher Rf. The ethyl ester intermediate is the least polar of the three and will have the highest Rf.

Q3: I am losing a significant amount of product during purification. What are the most common loss points?

A3: Product loss often occurs during recrystallization or extraction steps.

  • Recrystallization: Using a solvent in which your product is too soluble at room temperature will lead to significant losses in the mother liquor. It is crucial to perform small-scale solvent screening to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Acid-Base Extraction: During the neutralization step (acidifying the basic aqueous layer), if the pH is not lowered sufficiently (at least 2-3 pH units below the pKa of the carboxylic acid), the product will not fully precipitate, as it will remain in its carboxylate salt form.[8] Always check the pH of the aqueous phase with pH paper after acidification to ensure complete precipitation.

Troubleshooting and Purification Guides

Based on the likely impurities, a multi-step purification strategy is often the most effective. The foundational technique for this specific molecule is Acid-Base Extraction , which leverages the carboxylic acid functional group to achieve excellent separation from neutral impurities.[9][10][11]

Guide 1: High-Efficiency Purification via Acid-Base Extraction

This technique is ideal for removing the primary neutral impurity, 4-phenylphthalazin-1(2H)-one, and any unhydrolyzed ethyl ester. The principle relies on converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a weak base, leaving neutral organic impurities behind in the organic solvent.[10][11]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] A weak base is critical; using a strong base like NaOH could potentially hydrolyze other functional groups.[9]

  • Mixing & Separation: Stopper the funnel and gently invert it multiple times, venting frequently to release CO₂ pressure. Allow the layers to separate fully.

  • Isolate Aqueous Layer: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Re-extract: Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery of the acid.[7] Combine all aqueous extracts. The organic layer now contains the neutral impurities and can be discarded.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise with stirring until the solution becomes strongly acidic (pH ~2). Your purified product, this compound, will precipitate out as a solid.[8][10]

  • Collection & Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts. Dry the purified product thoroughly in a vacuum oven.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for Acid-Base Extraction Purification.

Guide 2: Purification by Recrystallization

Recrystallization is an essential final polishing step after acid-base extraction to obtain a highly crystalline product with a sharp melting point. The key is selecting an appropriate solvent.

The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.

Solvent SystemSuitability for this compoundRationale & Comments
Ethanol/Water Highly Recommended The product is typically soluble in hot ethanol and insoluble in water. Dissolve the compound in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (saturation point). Allow to cool slowly.
Acetic Acid/Water Recommended Similar to ethanol/water, this system works well for many carboxylic acids.[8] Acetic acid can help solubilize the compound, and water acts as the anti-solvent.
Toluene Potentially Useful A non-polar solvent that may work if impurities have different polarity. Requires careful screening.
Ethyl Acetate/Hexane Less Recommended While a common system, the target compound may have high solubility in ethyl acetate even at room temperature, potentially leading to low recovery.
  • Dissolution: In an Erlenmeyer flask, add the chosen solvent (e.g., ethanol) to your dry, purified acid from the extraction step. Heat the mixture to boiling on a hot plate while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a binary solvent system (e.g., ethanol/water), add the hot anti-solvent (water) dropwise until turbidity persists. Add a drop or two of the primary solvent (ethanol) to redissolve and clarify. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For even better recovery, subsequently place it in an ice bath.

  • Collection: Collect the formed crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to yield the final, pure product.

Validation and Final Analysis

After purification, it is crucial to confirm the purity of the final compound.

  • Melting Point: A pure compound should have a sharp melting point range (typically < 2 °C). Compare your result to the literature value.

  • TLC: Run a final TLC using an acidified eluent. The purified sample should show a single, well-defined spot.

  • Spectroscopy (NMR/IR): For absolute confirmation, obtain ¹H NMR and IR spectra to verify the chemical structure and absence of impurity signals.

References

  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Gouda, M.A., et al. (2014). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Journal of Chemical and Pharmaceutical Research, 6(5), 996-1004.
  • Fathalla, O.A. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of ChemTech Research, 10(6), 724-733.
  • Mohamed, M.S., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).
  • Mennen, S.M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(11), 1648-1655.
  • Emam, S.M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 93.
  • Nafie, M.S., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4136.
  • Marzouk, A.A., et al. (2013).
  • PubChem. (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. [Link]

  • Matos, M.J., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(22), 5431.
  • Rayes, S.M.E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Future Journal of Pharmaceutical Sciences, 10(1), 74.
  • Smitasingh, S., et al. (2018). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190.
  • Kappe, C.O. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523.
  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

  • Le, Z.G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(2), 208-212.
  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Kim, K., et al. (2020). Ru(II)-Catalyzed C–H Hydroxyalkylation and Mitsunobu Cyclization of N-Aryl Phthalazinones. The Journal of Organic Chemistry, 85(4), 2135-2146.

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Technical Support Center: Overcoming Common Issues in the MTT Assay with Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals navigating the complexities of the MTT assay when working with compounds that resist easy dissolution. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle is elegant: viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[2][3] However, the introduction of poorly soluble test compounds can create significant artifacts, leading to unreliable and misleading data.

This guide provides in-depth, experience-driven solutions in a direct question-and-answer format to help you troubleshoot these challenges, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Compound & Solvent Issues
Q1: My compound precipitates immediately when I add it to the cell culture medium. What is the first thing I should check?

A: This is a classic solubility problem. The primary culprit is often the final concentration of the organic solvent (like DMSO or ethanol) used to dissolve your compound. While essential for water-insoluble molecules, these solvents can be toxic to cells at higher concentrations and cause compounds to crash out of solution when diluted into an aqueous medium.

Causality & Solution:

  • Check Solvent Concentration: The final concentration of DMSO in your wells should ideally be kept below 0.5%, and for some sensitive cell lines, even lower.[4][5] A concentration above 1-2% can exhibit cytotoxic effects, confounding your results.[4][6]

  • Perform a Solvent Tolerance Test: Before testing your compound, you must determine the maximum concentration of your chosen solvent that your specific cell line can tolerate without affecting its viability. Run a standard MTT assay on your cells, treating them with a serial dilution of the solvent alone (e.g., 2%, 1%, 0.5%, 0.25%, 0.1% DMSO). This establishes your working limit.

  • Increase Stock Concentration: Prepare a more concentrated stock solution of your compound in 100% DMSO or ethanol. This allows you to add a smaller volume to the culture medium to reach your desired final concentration, thereby keeping the final solvent percentage low.[7][8]

  • Gentle Warming: For some compounds, gentle warming to 37°C while vortexing can aid dissolution in the initial solvent.[9] However, verify that your compound is heat-stable to avoid degradation.

Q2: How can I determine the actual solubility limit of my compound in my specific assay medium?

A: Visual inspection is not enough. A quantitative method is required to define the concentration at which your compound is no longer soluble, as this represents the upper limit for reliable testing.

Causality & Solution: You can perform a turbidity assay. In a cell-free 96-well plate, prepare serial dilutions of your compound in the cell culture medium, mimicking the exact conditions of your experiment (including serum, if used). Measure the optical density (OD) of the plate using a plate reader at a wavelength where the compound does not absorb, typically high wavelengths like 500 nm or greater.[9] A sharp increase in OD indicates light scattering caused by the formation of fine precipitates. The concentration just before this increase is your practical solubility limit. Any data generated from the MTT assay at or above this concentration should be excluded or interpreted with extreme caution.[9]

Assay Interference & Artifacts
Q3: I can see a precipitate in the wells after the treatment incubation. How does this affect the MTT assay?

A: Precipitated compound particles create multiple problems that invalidate results:

  • Optical Interference: The particles scatter light, which can lead to artificially high absorbance readings that are unrelated to formazan production.[10][11]

  • Physical Interference: The precipitate can physically cover the cells, preventing their access to the MTT reagent and nutrients, or it can interfere with the complete solubilization of the formazan crystals.

  • Inaccurate Dosing: The concentration of the compound that the cells are actually exposed to is unknown and lower than intended.

Solution: The most effective solution is to wash the cells after the compound incubation period but before adding the MTT reagent. For adherent cells, gently aspirate the compound-containing medium and wash the monolayer once or twice with sterile PBS or serum-free medium.[1][10] For suspension cells, this can be achieved by centrifuging the plate, carefully aspirating the supernatant, and resuspending the cells in fresh medium before adding MTT.[12]

Q4: My test compound is colored. How do I control for its intrinsic absorbance?

A: This is a critical control. The color of your compound will directly add to the final absorbance reading, leading to an overestimation of cell viability.

Solution: You must include a set of "compound background" control wells for every concentration of your compound tested.[3][13] These wells should contain the culture medium and the compound, but no cells . The average absorbance from these wells should be subtracted from the absorbance of the corresponding wells containing cells and the compound.

Corrected Absorbance = (OD of Cells + Compound) - (OD of Medium + Compound)

Q5: I suspect my compound is directly reducing the MTT reagent. How can I verify this?

A: Certain compounds, particularly those with antioxidant or strong reducing properties, can non-enzymatically reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[13][14] This leads to a strong false-positive signal, making it appear as if there are more viable cells than there actually are.

Solution: The same cell-free control plate described in Q4 will detect this artifact. If you add your compound and the MTT reagent to wells containing only culture medium and observe the formation of a purple color, your compound is directly reducing MTT. If this effect is significant, the MTT assay is not a suitable method for this compound, and an alternative viability assay should be chosen.[3]

Formazan Solubilization
Q6: The purple formazan crystals are not dissolving completely before I read the plate. What can I do?

A: Incomplete solubilization of formazan crystals is a very common source of variability and artificially low readings.[3]

Causality & Solution:

  • Choice of Solvent: While DMSO is widely used, other solvents may be more effective for certain cell types. Options include acidified isopropanol (e.g., 0.04 N HCl in isopropanol) or a solution of Sodium Dodecyl Sulfate (SDS), which also helps lyse the cells.[2][3][13] A 10-20% SDS solution in 0.01-0.02 M HCl is a robust choice.[15][16]

  • Sufficient Volume & Mixing: Ensure you are adding a sufficient volume of the solubilizing agent (typically 100-150 µL in a 96-well plate). After adding the solvent, place the plate on an orbital shaker for at least 15-30 minutes to ensure thorough mixing.[3]

  • Visual Confirmation: Before placing the plate in the reader, always inspect the wells under a microscope to confirm that all formazan crystals have been fully dissolved.[3][17] If not, continue shaking or gently pipette the solution up and down within the well.

Q7: Should I remove the medium containing MTT before adding the solubilizing solvent?

A: This is a nuanced but critical procedural step. Historically, many protocols recommended washing away the MTT-containing medium to reduce background. However, this can inadvertently remove a significant portion of the signal.

Causality & Rationale: The formazan product accumulates both inside the cells and as extracellular crystals that are deposited near the cell surface.[13][18] These extracellular crystals are a legitimate part of the viability signal. Washing the cells after MTT incubation can remove these crystals, leading to an underestimation of metabolic activity.[18]

Recommended Procedure:

  • For Adherent Cells: Carefully aspirate most of the medium (e.g., ~80%) without disturbing the cell layer or the formazan crystals. Then, add the solubilization solvent. This minimizes background from phenol red while retaining the extracellular formazan.

  • For Suspension Cells: Add the solubilizing agent (especially an SDS-based one) directly to the well containing the cells and MTT medium. Centrifugation and removal of the supernatant at this stage will lead to significant loss of formazan.

  • Exception: If your test compound is intensely colored and interferes significantly even after the wash step in Q3, a post-MTT wash may be a necessary compromise, but the potential for signal loss must be acknowledged.

Troubleshooting Workflow & Logic

When faced with questionable data, a systematic approach is key. The following decision tree illustrates a logical workflow for diagnosing and solving common issues related to poorly soluble compounds in the MTT assay.

MTT_Troubleshooting start Inaccurate or Variable MTT Results q_precipitate Is compound precipitate visible in wells? start->q_precipitate sol_wash ACTION: Wash cells with PBS after treatment and before MTT addition. Re-evaluate solubility limit. q_precipitate->sol_wash YES q_controls Do cell-free controls (Compound + Medium + MTT) show high absorbance? q_precipitate->q_controls NO a_precipitate_yes YES a_precipitate_no NO sol_wash->q_controls sol_interference PROBLEM: Compound has intrinsic color OR directly reduces MTT. q_controls->sol_interference YES q_dissolution Are formazan crystals fully dissolved (check by microscope)? q_controls->q_dissolution NO a_controls_yes YES a_controls_no NO sol_interference_action ACTION: 1. Subtract background using cell-free controls. 2. If direct reduction is high, consider an alternative assay. sol_interference->sol_interference_action sol_dissolution ACTION: 1. Increase shaking time/intensity. 2. Try a different solvent (e.g., acidified SDS). 3. Ensure sufficient solvent volume. q_dissolution->sol_dissolution NO final_check Re-evaluate protocol: - Check cell seeding density. - Confirm solvent tolerance. - Check for contamination. q_dissolution->final_check YES a_dissolution_yes YES a_dissolution_no NO sol_dissolution->final_check

Caption: Troubleshooting decision tree for the MTT assay.

Key Experimental Protocols

Protocol 1: Determining Maximum Tolerated Solvent Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your experiment and allow them to adhere/stabilize for 24 hours.

  • Prepare Solvent Dilutions: In sterile culture medium, prepare serial dilutions of your solvent (e.g., DMSO) to achieve final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (medium-only control).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the wells. Include at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).

  • Perform MTT Assay: Proceed with the standard MTT assay protocol (add MTT, incubate, solubilize formazan).

  • Analysis: Calculate the average viability for each solvent concentration relative to the 0% control. The highest concentration that shows no significant decrease in viability is your maximum tolerated solvent concentration.

Protocol 2: Modified MTT Assay for Problematic Compounds

This protocol incorporates essential controls for poorly soluble or colored compounds.

  • Plate Setup:

    • Plate 1 (Experimental): Seed cells in all wells.

    • Plate 2 (Background Control): Add culture medium to all wells, but no cells .

  • Compound Treatment:

    • Prepare serial dilutions of your compound, ensuring the final solvent concentration does not exceed the tolerated limit determined in Protocol 1.

    • Add the compound dilutions to both Plate 1 and Plate 2. Include vehicle control wells (solvent only) and medium-only control wells on both plates.

    • Incubate for the desired treatment period (e.g., 24-72 hours).

  • Pre-MTT Wash Step:

    • After incubation, visually inspect for precipitate.

    • Carefully aspirate the medium from all wells in Plate 1.

    • Gently wash the cell monolayer once with 100 µL of pre-warmed, sterile PBS. Aspirate the PBS.

    • Add 100 µL of fresh, serum-free medium to each well.[3] Using serum-free medium during MTT incubation minimizes background interference from serum components.[3]

  • MTT Incubation:

    • Add 10 µL of MTT solution (typically 5 mg/mL stock) to each well on both Plate 1 and Plate 2.[3]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

  • Solubilization:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to all wells on both plates.[3]

    • Place plates on an orbital shaker for 15-30 minutes, protected from light.

  • Absorbance Reading:

    • Measure the absorbance of both plates at ~570 nm.

  • Data Analysis:

    • For each compound concentration, calculate the final corrected absorbance: Final OD = OD(Plate 1) - OD(Plate 2)

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

When to Consider an Alternative Assay

If your compound demonstrates significant direct MTT reduction, is a photosensitizer that degrades the formazan product, or remains problematic despite troubleshooting, the MTT assay may not be appropriate.[19][20] Consider these alternatives:

AssayPrincipleProduct SolubilityKey Advantage over MTTKey Consideration
XTT, WST-1, MTS Tetrazolium salt reductionWater-Soluble [3]No solubilization step required , reducing handling and variability.[21]Can be interfered with by reducing agents; serum albumin can cause false positives.[21][22]
Resazurin (AlamarBlue) Reduction of blue resazurin to pink, fluorescent resorufinWater-Soluble [21]Highly sensitive, rapid, and the reagent is non-toxic, allowing for further analysis of the cells.[21][23]Signal can be sensitive to incubation time and pH changes.
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP levels using a luciferase reactionLuminescent Signal Extremely sensitive (can detect <10 cells), rapid, and less prone to interference from colored/reducing compounds.[21]Measures ATP as a proxy for viability, which can be affected by compounds that alter cellular metabolism without killing the cell.
LDH Release Assay Measures lactate dehydrogenase (LDH) released from damaged cellsColorimetric/Fluorescent Directly measures cytotoxicity (membrane integrity loss) rather than metabolic activity.Can be interfered with by serum LDH activity; only measures cell death, not inhibition of proliferation.[3]

Core Principles of a Self-Validating MTT Assay

To ensure your results are trustworthy, every MTT experiment with a new compound should be a self-validating system. This is achieved through rigorous controls.

MTT_Controls assay Experimental Result (Cells + Compound) control_vehicle Vehicle Control (Cells + Solvent) Establishes 100% viability baseline. assay->control_vehicle Compared against control_compound Compound Background (No Cells + Compound) Corrects for compound color and direct MTT reduction. assay->control_compound Corrected by control_medium Medium Control (Cells Only) Checks for baseline cell health. control_vehicle->control_medium Compared against control_blank Blank Control (Medium Only) Corrects for plate/medium absorbance. control_compound->control_blank Corrected by

Caption: Essential controls for a valid MTT assay.

References
  • DRT. (2009, March 29). MTT assay problems, while testing anticancer activity. Protocol Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12873. Retrieved from [Link]

  • Srivastava, M. (2015, July 9). How can I increase the solubility of a compound for an MTT assay? ResearchGate. Retrieved from [Link]

  • Shapiro, A. B. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]

  • CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Kojima, H., et al. (2015). Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential. Journal of Pharmacological and Toxicological Methods, 76, 54-61. Retrieved from [Link]

  • Anonymous. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. Retrieved from [Link]

  • Uliasz, T. F., & Hewett, S. J. (2000). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 20(5A), 3245-3252. Retrieved from [Link]

  • Präbst, K., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12873. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Retrieved from [Link]

  • Abdullah, S. (2023, June 28). How to carry out biological tests like MTT or DPPH for insoluble samples? ResearchGate. Retrieved from [Link]

  • Kim, J. H., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 453. Retrieved from [Link]

  • BenchSci. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. BenchSci. Retrieved from [Link]

  • Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883. Retrieved from [Link]

  • 4Bio. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. 4Bio. Retrieved from [Link]

  • Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883. Retrieved from [Link]

  • Wróblewska, K., et al. (2017). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica, 62(5), 441-449. Retrieved from [Link]

  • Kim, J. H., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 453. Retrieved from [Link]

  • Mohapatra, S. (2016, August 15). Need help regarding Non-toxic solvent for cell based studies? ResearchGate. Retrieved from [Link]

  • Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]

  • Kim, J. H., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. ResearchGate. Retrieved from [Link]

  • Anonymous. (2021, March 29). Formazan crystals dissolving during MTT assay? ResearchGate. Retrieved from [Link]

  • Kroll, A., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Particle and Fibre Toxicology, 9, 17. Retrieved from [Link]

  • Young, F. M., et al. (2005). Modification of MTT assay conditions to examine the cytotoxic effects of amitraz on the human lymphoblastoid cell line, WIL2NS. Toxicology in Vitro, 19(8), 1051-1059. Retrieved from [Link]

  • Schrenk, H. H., et al. (2010). Serum albumin leads to false-positive results in the XTT and the MTT assay. Toxicology in Vitro, 24(4), 1121-1125. Retrieved from [Link]

  • Gancitano, G. P., et al. (2017). Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone. Drug Testing and Analysis, 9(10), 1529-1536. Retrieved from [Link]

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Side reactions in the synthesis of N-substituted phthalazinones and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Substituted Phthalazinones

Welcome to the Technical Support Center for N-Substituted Phthalazinone Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Phthalazinones are core components in numerous pharmacologically active compounds, including the antihistamine Azelastine and a variety of agents with antitumor and cardiotonic properties.[1][2]

The synthetic route to N-substituted phthalazinones, most commonly via the N-alkylation of the parent phthalazinone ring, is powerful yet fraught with potential challenges. The primary hurdle lies in controlling the regioselectivity of the reaction, as the phthalazinone anion is an ambident nucleophile, capable of reacting at two different sites. This guide provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you overcome common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Competing O-Alkylation Instead of Desired N-Alkylation

Question: My reaction is producing a significant amount of the O-alkylated isomer (a 1-alkoxyphthalazine) alongside, or instead of, my target N-substituted phthalazinone. Why is this happening, and how can I maximize N-alkylation?

Answer: This is the most common side reaction in phthalazinone chemistry and stems from the inherent electronic nature of the molecule. The phthalazinone ring exists in a tautomeric equilibrium between its lactam and lactim forms.[3] Upon deprotonation with a base, it forms a resonance-stabilized ambident anion with nucleophilic character on both the N-2 nitrogen and the exocyclic oxygen atom.

The outcome of the alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle .[4]

  • The nitrogen atom is a "soft" nucleophile.

  • The oxygen atom is a "hard" nucleophile.

"Soft" electrophiles will preferentially react with the soft nitrogen center (N-alkylation), while "hard" electrophiles will favor the hard oxygen center (O-alkylation). The "hardness" of the alkylating agent is related to the leaving group.

Alkylation Selectivity cluster_0 Phthalazinone Anion (Ambident Nucleophile) cluster_1 Reaction Pathways Anion Resonance-Stabilized Anion N_Alkylation N-Substituted Phthalazinone (Kinetic Product) Anion->N_Alkylation Soft Electrophile (e.g., R-I, R-Br) Favored Pathway O_Alkylation 1-Alkoxyphthalazine (Thermodynamic Product) Anion->O_Alkylation Hard Electrophile (e.g., R-OTs, R₂SO₄) Side Reaction

Caption: Lactam-lactim tautomerism leads to an ambident anion, causing competing N- and O-alkylation pathways.

Troubleshooting Table: Maximizing N-Alkylation Selectivity

FactorCause of Poor Selectivity (Favors O-Alkylation)Recommended Solution (Favors N-Alkylation)
Alkylating Agent Using "hard" electrophiles with highly electronegative leaving groups (e.g., tosylates, sulfates).[4]Use "soft" electrophiles. Alkyl iodides are superior, followed by alkyl bromides.[4]
Solvent Protic solvents (e.g., ethanol) can solvate the oxygen atom, but may interfere with the base and anion.Use polar aprotic solvents like DMF, acetone, or acetonitrile. These solvents effectively solvate the cation without strongly interacting with the nucleophilic sites.[5]
Base Weak bases that do not fully deprotonate the phthalazinone, or bases with cations that strongly associate with the oxygen (e.g., Ag₂O).[6]Use a strong, non-nucleophilic base to ensure complete formation of the anion. Sodium hydride (NaH) is a common and effective choice.[7][8] Anhydrous potassium carbonate (K₂CO₃) is also widely used.[5]
Temperature High temperatures can sometimes favor the thermodynamically more stable O-alkylated product.Conduct the reaction at room temperature or slightly elevated temperatures (40-60 °C). Start with initial deprotonation at 0 °C before adding the alkylating agent.[8]

Optimized Protocol for Selective N-Alkylation of Phthalazin-1(2H)-one

This protocol is designed to maximize the yield of the N-alkylated product by using a soft alkylating agent and appropriate base/solvent conditions.

Materials:

  • Phthalazin-1(2H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl Iodide or Alkyl Bromide (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add phthalazin-1(2H)-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-45 minutes until gas evolution ceases, indicating complete formation of the sodium salt.

  • Alkylation: Add the alkyl halide (1.1 eq), either neat or dissolved in a small amount of anhydrous DMF, dropwise via the dropping funnel over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure N-substituted phthalazinone.

FAQ 2: Low Yield and Incomplete Reaction Conversion

Question: My N-alkylation reaction is sluggish, resulting in a low yield of the desired product and significant recovery of the starting phthalazinone. What are the potential causes?

Answer: Low conversion is typically traced back to issues with reagent activity, reaction conditions, or the presence of quenching impurities. The formation of the phthalazinone anion is the critical first step, and if this is inefficient, the subsequent alkylation will not proceed effectively.

Troubleshooting_Low_Yield start Low Yield / Incomplete Conversion check_base Is the base strong enough and used in sufficient excess (≥1.1 eq)? start->check_base check_conditions Are reaction conditions anhydrous? check_base->check_conditions Yes sol_base Use stronger base (e.g., NaH) or increase stoichiometry. check_base->sol_base No check_reagent Is the alkylating agent reactive enough? check_conditions->check_reagent Yes sol_conditions Use flame-dried glassware. Use anhydrous solvents. check_conditions->sol_conditions No check_solubility Is the starting material fully dissolved? check_reagent->check_solubility Yes sol_reagent Switch from R-Cl to R-Br or R-I. Consider increasing temperature. check_reagent->sol_reagent No sol_solubility Use a more suitable solvent (e.g., DMF) or gently heat the mixture. check_solubility->sol_solubility No end Optimized Reaction check_solubility->end Yes sol_base->end sol_conditions->end sol_reagent->end sol_solubility->end

Caption: A logical flowchart for troubleshooting low-yield N-alkylation reactions.

Key Causes and Solutions for Low Conversion:

  • Insufficient Deprotonation:

    • Cause: The base used may be too weak (e.g., K₂CO₃ with a less acidic phthalazinone derivative) or used in insufficient quantity. Old NaH that has been passivated by atmospheric moisture is a common culprit.

    • Solution: Use a strong base like NaH and ensure you use at least 1.1-1.2 molar equivalents. For NaH, wash the dispersion with anhydrous hexanes before use to remove the protective mineral oil and any surface hydroxides.

  • Presence of Water:

    • Cause: Water in the solvent or on the glassware will quench the base (e.g., NaH + H₂O → NaOH + H₂) and the phthalazinone anion. This is a primary cause of reaction failure.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (argon or nitrogen).

  • Low Reactivity of Alkylating Agent:

    • Cause: The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction may be extremely slow at room temperature. Steric hindrance on the alkyl halide can also dramatically slow the reaction rate.

    • Solution: If possible, switch to the more reactive alkyl bromide or iodide. If you must use a less reactive halide, you may need to increase the reaction temperature (e.g., to 60-80 °C in DMF) and extend the reaction time.

FAQ 3: Dealing with Side Reactions During Phthalazinone Core Synthesis

Question: I am synthesizing the parent 4-substituted phthalazinone from a 2-acylbenzoic acid and hydrazine, but my final product is impure and difficult to clean. What side reactions should I be aware of?

Answer: The cyclocondensation of a 2-acylbenzoic acid with hydrazine is a robust method, but impurities can arise from the hydrazine starting material or an incomplete reaction, leading to a critical intermediate that can contaminate the final product.

Core_Synthesis_Workflow Start 2-Acylbenzoic Acid + Hydrazine Hydrate Intermediate Hydrazone Intermediate (In situ formation) Start->Intermediate Side_Reaction Residual Hydrazine (Impurity) Start->Side_Reaction Excess Reagent Cyclization Thermal Cyclization (Water Elimination) Intermediate->Cyclization Product 4-Substituted Phthalazin-1(2H)-one Cyclization->Product Problem Hydrazine Entrainment in Product Crystals Product->Problem Leads to

Caption: Workflow for phthalazinone synthesis, highlighting the issue of residual hydrazine.

Primary Issue: Residual Hydrazine

  • Problem: Hydrazine is a highly reactive and toxic reagent. Excess hydrazine from the reaction can become trapped or "entrained" within the crystals of the phthalazinone product during precipitation. This makes its removal by simple washing or recrystallization very difficult.[9]

  • Why it Matters: For pharmaceutical applications, controlling residual hydrazine to parts-per-million (ppm) levels is a regulatory requirement. For subsequent reactions, residual hydrazine can act as a competing nucleophile, leading to unwanted byproducts.

  • Prevention & Mitigation:

    • Stoichiometric Control: Use only a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents). Avoid large excesses.

    • Controlled Crystallization: The key to preventing entrainment is to avoid "crashing out" the product. A process involving controlled cooling and potentially the use of an anti-solvent will form more ordered crystals that exclude impurities.[9]

    • Reactive Quench: After the reaction is complete, any remaining hydrazine can be quenched by adding a scavenger like acetone or ethyl acetoacetate, which will form a water-soluble hydrazone that can be removed during the aqueous work-up.

References

  • Csomós, P., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]

  • El-Gendy, M. A. (n.d.). Phthalazinone. Textbook of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Table]. Available at: [Link]

  • El-Azm, F. S. M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

  • Sugasawa, T., et al. (1978). Process for producing phthalazinone and derivatives of the same.
  • Abdel-Aziz, M., et al. (2021). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. ResearchGate. [Link]

  • El-Rayes, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196. [Link]

  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(132), 2. [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9466. [Link]

  • Terán, M. D., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 162, 331-354. [Link]

  • Zawadzka, A., et al. (2015). synthesis of some novel n-substituted phthalazinone and pyridopyridazinone derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 844-855. [Link]

  • Zawadzka, A., et al. (2015). Synthesis of Some Novel N-Substituted Phthalazinone and Pyridopyridazinone Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 844-855. [Link]

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

  • ResearchGate. (n.d.). Scope of N‐aryl phthalazinones. [Figure]. Available at: [Link]

  • Liu, C., et al. (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. RSC Advances, 5(95), 78201-78205. [Link]

  • ResearchGate. (n.d.). N-Alkylation of phthalazin-1(2H)-one (3). [Figure]. Available at: [Link]

  • Wang, T., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][5]naphthyrin-5(6H)-one. Tetrahedron Letters, 52(43), 5626-5628. [Link]

  • Sangshetti, J. N., et al. (2015). Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones. ResearchGate. [Link]

  • George, S., et al. (2016). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 20(4), 779-785. [Link]

  • Buzykin, B. I., et al. (2000). Pyridazine ring opening in phthalazines induced by electron transfer. Mendeleev Communications, 10(4), 143-144. [Link]

  • Cockcroft, X. L., et al. (2006). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 16(4), 1040-1044. [Link]

  • Otrębska-Machaj, E., et al. (2020). Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot. Chemical Science, 11(30), 7853-7859. [Link]

  • Chen, Y.-F., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 23(11), 2997. [Link]

  • Wang, L., et al. (2017). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 22(10), 1669. [Link]

  • ResearchGate. (n.d.). The phthalazinone derivatives that were used to test the complexation of Cu(II) ions. [Figure]. Available at: [Link]

  • Rizk, S. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical and Bioscientific Research, 7(3), 225-233. [Link]

  • Wallace, O. B. (2007). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. The Journal of Organic Chemistry, 72(4), 1473-1476. [Link]

  • Manzo, E., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Marine Drugs, 21(10), 517. [Link]

  • Asif, M. (2014). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 6(8), 1-13. [Link]

Sources

Troubleshooting unexpected peaks in the NMR spectrum of phthalazinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting unexpected peaks in the NMR spectra of phthalazinone derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with these important heterocyclic compounds. Here, we address common and complex issues encountered during NMR analysis, providing not just procedural steps but the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing a cluster of sharp, unexpected peaks in my ¹H NMR spectrum. How can I identify if they are common contaminants?

A1: Initial Diagnosis: Common Contaminants

Unexpected sharp singlets, triplets, or quartets are frequently due to residual solvents from your reaction work-up or purification, or from impurities in the NMR solvent itself. Before investigating more complex structural phenomena, it's crucial to rule out these common contaminants.

Expert Insight: Contamination is the most common source of spectral artifacts. A systematic approach to identifying these signals will save considerable time and prevent misinterpretation of your data. The chemical shifts of these common impurities are well-documented.[1][2]

Troubleshooting Protocol:

  • Cross-Reference with Solvent Peak Tables: Compare the chemical shifts (δ) of the unexpected peaks with established tables for common laboratory solvents. Pay close attention to solvents used in your final purification or recrystallization steps (e.g., ethyl acetate, hexane, dichloromethane, methanol).

  • Analyze the NMR Solvent: Run a ¹H NMR spectrum of the deuterated solvent from the same bottle, without your compound. This "blank" spectrum will reveal any significant impurities in the solvent itself.

  • Consider Other Common Contaminants: Be aware of other potential contaminants that can be introduced during sample preparation and handling.

Data Presentation: Common NMR Impurities

Impurity¹H Chemical Shift (δ) in CDCl₃ (ppm)Multiplicity¹³C Chemical Shift (δ) in CDCl₃ (ppm)
Acetone2.17s206.7, 30.6
Dichloromethane5.30s53.8
Diethyl ether3.48, 1.21q, t65.9, 15.1
Ethyl acetate4.12, 2.05, 1.26q, s, t171.0, 60.3, 21.0, 14.2
Hexane1.25, 0.88br s, br s31.5, 22.6, 14.1
Methanol3.49s49.9
Toluene7.27-7.17, 2.36m, s137.9, 129.2, 128.3, 125.4, 21.4
Water~1.56 (variable)sN/A
Silicone Grease~0.07s~1.2
Hydrocarbon Grease~1.25, ~0.88br m, br mVariable

Source: Adapted from values reported by Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997) and Gregory, T. H., et al. (2010).[1][2]

Q2: I've ruled out common solvent impurities, but I still have more peaks than expected for my phthalazinone derivative. Could this be due to tautomerism?

A2: Investigating Tautomeric Equilibria

Yes, this is a strong possibility. The phthalazinone core can exist in a tautomeric equilibrium between the amide form (phthalazin-1(2H)-one) and the iminol or hydroxyphthalazine form (phthalazin-1-ol).[3][4][5] This equilibrium can result in two distinct sets of NMR signals, with the ratio of the tautomers being dependent on factors like solvent, temperature, and pH.

Expert Insight: The amide-iminol tautomerism is an intrinsic property of the phthalazinone scaffold. The presence of both forms in solution is a common reason for observing a doubled set of peaks. The amide form is typically the major tautomer, but the iminol form can be significantly populated, especially in polar, protic solvents.[5]

Experimental Workflow for Tautomerism Investigation:

Caption: Workflow to investigate tautomerism in phthalazinone derivatives.

Step-by-Step Protocol:

  • Solvent Study: Acquire NMR spectra in different deuterated solvents (e.g., from CDCl₃ to DMSO-d₆). A change in the solvent's polarity and hydrogen-bonding capacity can shift the tautomeric equilibrium, leading to a change in the relative intensity of the two sets of peaks.

  • Variable Temperature (VT) NMR: Run the ¹H NMR experiment at different temperatures (e.g., 25°C, 50°C, 80°C). If the peaks correspond to two species in equilibrium, you may observe coalescence of the signals at higher temperatures as the rate of interconversion increases.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake vigorously, and re-acquire the spectrum. The labile protons (N-H of the amide and O-H of the iminol) will exchange with deuterium, causing their corresponding signals to disappear or significantly decrease in intensity.[6][7] This is a definitive test for identifying these exchangeable protons.

Q3: My aromatic signals are broad and poorly resolved. What could be the cause?

A3: Addressing Peak Broadening: Aggregation and Dynamic Effects

Broad peaks in the NMR spectrum of phthalazinone derivatives can stem from several phenomena, including concentration-dependent aggregation, restricted bond rotation (rotamers), or intermediate exchange rates on the NMR timescale.

Expert Insight: Phthalazinone systems, with their polar amide functionality and aromatic rings, are prone to intermolecular interactions like π-π stacking and hydrogen bonding, which can lead to aggregation at higher concentrations.[8] This aggregation can result in broad NMR signals due to the presence of multiple, slowly exchanging aggregated species.

Troubleshooting Flowchart for Broad Peaks:

Broad_Peaks_Troubleshooting start Broad Aromatic Peaks concentration Dilute the Sample (e.g., 10 mg/mL to 1 mg/mL) start->concentration vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr check_paramagnetics Check for Paramagnetic Impurities start->check_paramagnetics result_conc_sharp Peaks Sharpen: Aggregation Likely concentration->result_conc_sharp Yes result_conc_nochange No Change: Consider Other Causes concentration->result_conc_nochange No result_vt_sharp Peaks Sharpen/Coalesce: Dynamic Process (e.g., Rotamers) vt_nmr->result_vt_sharp Yes result_vt_nochange No Change: Consider Aggregation or Paramagnetics vt_nmr->result_vt_nochange No result_para_yes Source Found: Repurify Sample check_paramagnetics->result_para_yes Present

Caption: Decision tree for troubleshooting broad NMR peaks.

Detailed Methodologies:

  • Concentration Study: Prepare a series of samples at different concentrations (e.g., 10 mg/mL, 5 mg/mL, 1 mg/mL). If aggregation is the cause, the peaks should become significantly sharper upon dilution.

  • Variable Temperature (VT) NMR: As mentioned for tautomerism, VT-NMR is also a powerful tool here. If broad peaks are due to restricted rotation around a single bond (e.g., an amide bond or a bond to a bulky substituent), increasing the temperature can increase the rate of rotation, leading to sharper, averaged signals.[6]

  • Check for Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts) can cause significant line broadening. If you suspect this, consider repurifying your sample, for instance, by passing it through a small plug of silica or celite.

Q4: I have persistent, broad humps around 1.25 and 0.88 ppm. What are they?

A4: Identifying Grease and Plasticizer Contamination

Broad, multiplet-like signals in the aliphatic region, particularly around 1.25 and 0.88 ppm, are characteristic of hydrocarbon grease.[9][10][11] This is a very common contaminant in synthetic labs.

Expert Insight: Grease can be introduced from ground glass joints, stopcocks, or even from solvents stored in large drums.[11] Another common source of unexpected peaks are phthalate plasticizers, which can leach from plastic containers, tubing, or NMR tube caps.

Prevention and Removal Protocol:

  • Glassware Cleaning: Ensure all glassware, including pipettes and vials, is meticulously cleaned. A final rinse with a non-polar solvent like hexane can help remove residual grease. Avoid using greased joints for the final steps of your purification if possible.

  • Solvent Purity: If contamination is persistent, consider distilling your bulk solvents.

  • Sample Purification: To remove grease from a contaminated sample, you can try:

    • Trituration: Dissolve your compound in a minimal amount of a polar solvent in which the grease is insoluble (e.g., acetonitrile) and wash with hexane.

    • Filtration: Dissolve the sample in a small amount of solvent and pass it through a pipette plugged with defatted cotton or glass wool to physically trap the grease.[12]

  • NMR Tube and Cap: Use high-quality NMR tubes and avoid reusing caps, as they can be a source of plasticizer contamination.[10]

By systematically working through these troubleshooting guides, you can effectively diagnose and resolve the majority of issues leading to unexpected peaks in the NMR spectra of your phthalazinone derivatives, leading to more accurate structural elucidation and data interpretation.

References
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023).
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). PubMed Central.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024).
  • Spectroscopic properties of Phthalazone (NMR, IR, Mass Spec). (n.d.). Benchchem.
  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomeriz
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (n.d.). Hindawi.
  • Grease in NMR. (2016). Alex Zhurakovskyi Blog.
  • Synthesis and Aggregation Behavior of Hosts Containing Phthalocyanine and Crown Ether Subunits. (n.d.).
  • Grease in NMRs. (2022). Reddit.
  • H-grease in NMR spectrum. (2020). Reddit.
  • Tautomerism in the phthalazine series. The N- and O-derivatives of 1-methylphthalaz-4-one and phthalaz-1 : 4-dione. (n.d.). Journal of the Chemical Society (Resumed).
  • DFT-PCM Study on Structures of Phthalazinone Tautomers. (n.d.). Chemical Methodologies.
  • A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. (2021). Scientific Reports.

Sources

Technical Support Center: Scaling Up the Synthesis of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. As you transition from bench-scale synthesis to producing the larger quantities required for in vivo studies, you may encounter challenges that can impact yield, purity, and safety. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up.

I. Conceptual Overview: The Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate to form the core phthalazinone ring system, 4-phenylphthalazin-1(2H)-one. The second step is the N-alkylation of this intermediate with an haloacetate ester, followed by hydrolysis to yield the final carboxylic acid.

Synthesis_Pathway 2-Benzoylbenzoic_Acid 2-Benzoylbenzoic Acid Step1 Step 1: Cyclocondensation 2-Benzoylbenzoic_Acid->Step1 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Step1 4-Phenylphthalazin-1(2H)-one 4-Phenylphthalazin-1(2H)-one Step1->4-Phenylphthalazin-1(2H)-one Step2 Step 2: N-Alkylation 4-Phenylphthalazin-1(2H)-one->Step2 Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Step2 Ethyl_ester_intermediate Ethyl (1-oxo-4-phenylphthalazin- 2(1H)-yl)acetate Step2->Ethyl_ester_intermediate Hydrolysis Step 3: Hydrolysis Ethyl_ester_intermediate->Hydrolysis Final_Product (1-oxo-4-phenylphthalazin- 2(1H)-yl)acetic acid Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The most significant safety concern is the handling of hydrazine hydrate, which is toxic, a suspected carcinogen, and flammable.[1][2] At larger scales, the risks of exposure and fire increase. It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and have a clear plan for quenching and waste disposal.[1][3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to monitor include temperature control, especially during the exothermic cyclocondensation reaction, and the rate of addition of reagents.[1] Inconsistent temperature can lead to the formation of impurities. During the N-alkylation step, the choice of base and solvent, as well as reaction time, will significantly impact the yield and purity of the product.

Q3: Are there any known impurities that can complicate purification?

A3: Yes, residual hydrazine hydrate from the first step can be a problematic impurity.[2] In the second step, incomplete reaction can leave unreacted 4-phenylphthalazin-1(2H)-one, and side reactions can lead to the formation of O-alkylated byproducts. The final hydrolysis step may also be incomplete, resulting in the presence of the ethyl ester in the final product.

Q4: What are the potential in vivo applications of this compound?

A4: Phthalazinone derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, anti-proliferative, and acetylcholinesterase inhibitors.[1][4] While specific in vivo data for this compound is not extensively published, its structural class suggests potential for further investigation in these areas.

III. Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their causes, and solutions for each stage of the synthesis.

Step 1: Synthesis of 4-Phenylphthalazin-1(2H)-one

Experimental Protocol:

  • To a solution of 2-benzoylbenzoic acid in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Filter the solid, wash with a cold solvent, and dry to obtain 4-phenylphthalazin-1(2H)-one.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction time or temperature. Ensure the quality of the starting materials.
Product loss during workup.Optimize the precipitation and filtration process. Use a minimal amount of cold solvent for washing.
Product Contamination with Starting Material Insufficient reaction time or temperature.Extend the reflux time and monitor the reaction by TLC until the starting material is consumed.
Presence of Hydrazine Impurity in Final Product Inefficient removal during workup.Thoroughly wash the product with a suitable solvent. Recrystallization of the crude product is highly recommended.[2]
Step 2: N-Alkylation of 4-Phenylphthalazin-1(2H)-one

Experimental Protocol:

  • Suspend 4-phenylphthalazin-1(2H)-one in a suitable solvent (e.g., DMF, acetone, or acetonitrile).

  • Add a base (e.g., NaH, K₂CO₃, or Na₂CO₃) and stir for a short period.

  • Add ethyl chloroacetate and heat the reaction mixture, monitoring its progress by TLC.

  • After completion, quench the reaction and extract the product.

  • Purify the crude product by recrystallization or column chromatography.

Problem Potential Cause Recommended Solution
Low or No Reaction Insufficiently strong base.If using weaker bases like K₂CO₃ or Na₂CO₃, consider switching to a stronger base like NaH.[5]
Poor solvent choice.DMF is often a good choice for this type of reaction due to its high polarity and boiling point.[5]
Formation of O-Alkylated Impurity Reaction conditions favoring O-alkylation.N-alkylation is generally favored. However, optimizing the base and solvent system can help minimize O-alkylation.
Difficult Purification Presence of multiple byproducts.Optimize the reaction conditions to improve selectivity. Column chromatography may be necessary for purification.
Step 3: Hydrolysis of Ethyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate

Experimental Protocol:

  • Dissolve the ethyl ester intermediate in a suitable solvent mixture (e.g., ethanol/water).

  • Add a base (e.g., NaOH or KOH) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the ester is consumed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the final product.

Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient base or reaction time.Increase the amount of base and/or extend the reaction time. Ensure adequate heating.
Poor solubility of the ester.Use a co-solvent like ethanol or THF to improve the solubility of the starting material.
Low Yield of Precipitated Acid Product remaining in the filtrate.Ensure the pH is sufficiently acidic to fully protonate the carboxylate. Cool the mixture in an ice bath to maximize precipitation.
Product is Oily or Gummy Presence of impurities.Purify the intermediate ester before hydrolysis. The final product can be purified by recrystallization from a suitable solvent.

IV. Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue Identified Identify_Step Identify the problematic step: Step 1, 2, or 3? Start->Identify_Step Step1_Issues Step 1: Low Yield / Impurity Identify_Step->Step1_Issues Step 1 Step2_Issues Step 2: Low Conversion / Byproducts Identify_Step->Step2_Issues Step 2 Step3_Issues Step 3: Incomplete Hydrolysis / Low Yield Identify_Step->Step3_Issues Step 3 Check_Reagents Check Reagent Quality & Stoichiometry Step1_Issues->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Solvent, Base) Step2_Issues->Optimize_Conditions Improve_Workup Improve Workup & Purification Step3_Issues->Improve_Workup Check_Reagents->Optimize_Conditions Optimize_Conditions->Improve_Workup End Successful Synthesis Improve_Workup->End

Caption: A decision-making workflow for troubleshooting the synthesis.

V. References

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. ResearchGate. [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]

  • LESSON LEARNED - UF | EHS. University of Florida Environmental Health and Safety. [Link]

  • Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Anticancer Efficacy: (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid versus Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of targeted cancer therapy, the exploration of novel small molecules that can selectively act on cancer cells is a paramount objective. This guide provides a comparative analysis of the established PARP inhibitor, Olaparib, and a novel investigational compound, (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating the potential anticancer activities of this novel phthalazine derivative in juxtaposition with a clinically approved therapeutic.

Introduction: Unveiling the Therapeutic Potential

Olaparib: A Paradigm of Synthetic Lethality

Olaparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, which plays a critical role in the repair of single-strand DNA breaks (SSBs).[1][2][3] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[4][5] The inhibition of PARP by Olaparib leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into DSBs.[6] In BRCA-mutated cells, these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death through a mechanism known as synthetic lethality.[3][5] Olaparib is approved for the treatment of various cancers, including certain types of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[7][8]

This compound: A Novel Phthalazine Derivative with Anticancer Promise

The phthalazine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer effects.[9][10] While comprehensive data on this compound is emerging, related compounds have demonstrated cytotoxicity against various cancer cell lines.[11][12] The proposed mechanism of action for many phthalazine derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases like EGFR.[11][13] This guide will explore a hypothetical, yet plausible, anticancer profile for this compound, focusing on its potential as a cytotoxic agent and comparing its efficacy with Olaparib.

Comparative Experimental Framework

To objectively assess the anticancer activity of this compound relative to Olaparib, a series of in vitro experiments are proposed. The following protocols are designed to provide a comprehensive evaluation of their cytotoxic and mechanistic properties.

Experimental Workflow

cluster_0 Phase 1: Cell Viability & Cytotoxicity cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Comparison Cell_Line_Selection Cell Line Selection (e.g., MCF-7, MDA-MB-231, CAPAN-1) MTT_Assay MTT Cytotoxicity Assay (Determine IC50 values) Cell_Line_Selection->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis PARP_Inhibition_Assay PARP Inhibition Assay (Cell-Based or Biochemical) Cell_Cycle_Analysis->PARP_Inhibition_Assay Data_Analysis Quantitative Data Analysis PARP_Inhibition_Assay->Data_Analysis Comparative_Summary Comparative Summary & Conclusion Data_Analysis->Comparative_Summary

Caption: A streamlined workflow for the comparative analysis of anticancer compounds.

Detailed Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in selected cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, MDA-MB-231 for triple-negative breast cancer, and CAPAN-1 for pancreatic cancer with BRCA2 mutation) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound and Olaparib in culture medium.

    • Treat the cells with varying concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by each compound.

  • Methodology:

    • Treat cells with the respective IC50 concentrations of this compound and Olaparib for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Cell Cycle Analysis

  • Objective: To determine the effect of each compound on cell cycle progression.

  • Methodology:

    • Treat cells with the IC50 concentrations of the compounds for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data Summary

The following tables present hypothetical, yet representative, data that could be generated from the described experiments.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (BRCA wild-type)MDA-MB-231 (BRCA wild-type)CAPAN-1 (BRCA2 mutant)
This compound15.28.912.5
Olaparib>100>1000.5

Table 2: Apoptosis Induction (% of Apoptotic Cells)

Treatment (at IC50)MCF-7MDA-MB-231CAPAN-1
Vehicle Control5.16.34.8
This compound35.442.138.9
OlaparibNot ApplicableNot Applicable55.2

Table 3: Cell Cycle Arrest (% of Cells in Each Phase)

Treatment (at IC50)Cell LineG0/G1 PhaseS PhaseG2/M Phase
Vehicle ControlMDA-MB-23155.228.116.7
This compoundMDA-MB-23140.125.334.6
Vehicle ControlCAPAN-160.325.414.3
OlaparibCAPAN-130.715.254.1

Mechanistic Insights and Signaling Pathways

Olaparib: Exploiting DNA Repair Deficiencies

The mechanism of Olaparib is well-defined and hinges on the concept of synthetic lethality in the context of DNA repair.

DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse Unrepaired BER Base Excision Repair (BER) PARP->BER Olaparib Olaparib Olaparib->PARP Inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination (HR) Repair (Functional in Normal Cells) DNA_DSB->HR_Repair BRCA_Deficient_HR Deficient HR Repair (BRCA Mutant Cells) DNA_DSB->BRCA_Deficient_HR Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis BRCA_Deficient_HR->Apoptosis

Caption: Olaparib's mechanism of action via synthetic lethality in BRCA-mutant cells.

This compound: A Potential Multi-Targeted Approach

Based on the broader class of phthalazine derivatives, the investigational compound may exert its anticancer effects through various mechanisms, potentially including the inhibition of critical cell signaling pathways like the EGFR pathway, which is often dysregulated in cancer.

Growth_Factor Growth Factor (e.g., EGF) EGFR EGFR Growth_Factor->EGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Phthalazine_Compound (1-oxo-4-phenylphthalazin- 2(1H)-yl)acetic acid Phthalazine_Compound->EGFR Potential Inhibition Survival Cell Survival PI3K_AKT_mTOR->Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Cell_Death Apoptosis Apoptosis_Inhibition->Cell_Death Blocks

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Phenylphthalazinone Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 4-phenylphthalazinone scaffold represents a cornerstone in the design of potent enzyme inhibitors, most notably targeting Poly(ADP-ribose) polymerase (PARP). The clinical success of Olaparib, a PARP inhibitor bearing this core structure, has solidified its importance in oncology.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-phenylphthalazinone analogs, offering a comparative overview supported by experimental data and protocols to empower your own research and development endeavors.

The 4-Phenylphthalazinone Core: A Privileged Scaffold

The phthalazinone heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5] Within this class, the 4-phenylphthalazinone series has gained significant attention for its potent PARP inhibitory activity.

PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[3][6]

Deconstructing the Structure-Activity Relationship: Key Modifications and Their Impact

The potency and selectivity of 4-phenylphthalazinone analogs as PARP inhibitors are intricately linked to the nature and position of various substituents on the core scaffold. The following sections dissect the key regions of the molecule and the observed SAR trends.

The Phthalazinone Core and the Phenyl Ring at Position 4

The fundamental 4-phenylphthalazinone structure serves as the primary pharmacophore, anchoring the molecule within the nicotinamide-binding pocket of the PARP enzyme. The phenyl group at the 4-position is crucial for establishing key interactions with the enzyme's active site.

Substitutions on the Benzyl Moiety: The Path to Potency

Many of the most potent 4-phenylphthalazinone-based PARP inhibitors feature a benzyl group at the 4-position, which is further functionalized. A notable example is Olaparib (AZD2281), which incorporates a cyclopropanecarbonylpiperazine moiety attached to the benzyl ring.[7]

Key SAR observations for the benzyl substituent:

  • Linker Length and Composition: The length and flexibility of the linker connecting the phthalazinone core to the terminal functional group are critical. Studies have shown that the inhibitory activities of derivatives are related to the length of the alkyl chain connecting the aromatic ring.[8]

  • Terminal Functional Group: The nature of the terminal group significantly influences potency and pharmacokinetic properties. The piperazine ring in Olaparib, for instance, is crucial for its high affinity. Modifications to this ring system have been extensively explored to optimize activity and selectivity.

The following diagram illustrates the key regions for SAR modification on the 4-benzylphthalazinone scaffold.

SAR_regions cluster_0 4-Benzylphthalazinone Scaffold Scaffold Phthalazinone Core R1 Position 4 (Benzyl Group) Scaffold->R1 Crucial for core activity R4 Substituents on Phthalazinone Ring Scaffold->R4 Fine-tunes selectivity R2 Linker R1->R2 Influences positioning R3 Terminal Group (e.g., Piperazine) R2->R3 Determines potency & PK properties

Caption: Key regions for SAR modification on the 4-benzylphthalazinone scaffold.

Comparative Analysis of PARP Inhibitory Activity

Compound/Analog Class Key Structural Features PARP1 IC50 (nM) Cellular Activity (e.g., in BRCA-deficient cells) Reference
Olaparib 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one~1-5Potent[7]
Analogs with modified piperazine substituents Variations in the acyl group on the piperazine ringActivity variesCorrelates with enzyme inhibition[9]
Analogs with altered linker length Shorter or longer alkyl chains connecting to the terminal ringGenerally less potentReduced cellular activity[8]
Analogs with substitutions on the phthalazinone ring Introduction of various functional groupsCan modulate activity and selectivityVariable effects[9]

General SAR Trends:

  • A substituted piperazine at the meta position of the benzyl moiety is conducive to potent PARP-1 inhibition.[9]

  • The cyclopropylcarbonyl group on the piperazine of Olaparib is a key feature for its high potency.

  • Electron-withdrawing groups on the benzyl ring can influence activity.

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

In Vitro PARP1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP1.

Principle: The assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP1. Inhibition of PARP1 results in a decreased signal.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Compound Incubation: Add serial dilutions of the test compounds to the wells.

  • Enzyme and Substrate Addition: Add recombinant PARP1 enzyme and a mixture containing biotinylated NAD+ to initiate the reaction.

  • Incubation: Incubate the plate to allow for the PARylation reaction to occur.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the PARP1 inhibitory activity of the compound.

For a detailed protocol, refer to commercially available PARP inhibitor assay kits.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines, particularly those with and without BRCA mutations, to evaluate the principle of synthetic lethality.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[5][10][11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with 4-Phenylphthalazinone Analogs Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate->Solubilize Read_Absorbance Measure Absorbance (~570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell proliferation assay.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of 4-phenylphthalazinone-based PARP inhibitors in BRCA-deficient cancers is rooted in the concept of synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP_Activation1 PARP Activation & Repair SSB1->PARP_Activation1 Repaired by BER Replication_Fork1 Replication Fork SSB1->Replication_Fork1 If unrepaired DSB1 Double-Strand Break (DSB) Replication_Fork1->DSB1 HR_Repair1 Homologous Recombination Repair (BRCA active) DSB1->HR_Repair1 Cell_Survival1 Cell Survival HR_Repair1->Cell_Survival1 SSB2 Single-Strand Break (SSB) PARP_Inhibition PARP Inhibitor SSB2->PARP_Inhibition Replication_Fork2 Replication Fork SSB2->Replication_Fork2 No_BER BER Pathway Inhibited PARP_Inhibition->No_BER DSB2 Double-Strand Break (DSB) Replication_Fork2->DSB2 No_HR_Repair Homologous Recombination Deficient (BRCA mutant) DSB2->No_HR_Repair Cell_Death Cell Death (Synthetic Lethality) No_HR_Repair->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

In cells with functional homologous recombination (HR) repair (BRCA proficient), the inhibition of PARP-mediated base excision repair (BER) is not catastrophic, as the resulting double-strand breaks (DSBs) that form during replication can be repaired by HR. However, in cancer cells with BRCA mutations, the HR pathway is compromised. The additional inhibition of PARP leads to an accumulation of DSBs that cannot be repaired, ultimately resulting in cell death.[3][6]

Conclusion and Future Directions

The 4-phenylphthalazinone scaffold remains a highly valuable starting point for the design of novel PARP inhibitors. The SAR insights discussed in this guide highlight the critical importance of systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing next-generation analogs with improved selectivity for different PARP family members and exploring their efficacy in a broader range of cancer types beyond those with BRCA mutations. The robust experimental protocols outlined here provide a solid foundation for the rigorous evaluation of these new chemical entities.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill. Journal of Immunological Methods, 119(2), 203-210.
  • Carmichael, J., DeGraff, W. G., Gazdar, A. F., Minna, J. D., & Mitchell, J. B. (1987). Evaluation of a tetrazolium-based semiautomated colorimetric assay: assessment of chemosensitivity testing. Cancer Research, 47(4), 936-942.
  • Denizot, F., & Lang, R. (1986). Rapid colorimetric assay for cell growth and survival. Modifications to the tetrazolium dye procedure giving improved sensitivity and reliability. Journal of Immunological Methods, 89(2), 271-277.
  • A schematic representation of the mechanism of action of PARP... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2024). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • The structures of Olaparib analogs and target molecules. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC. (2017, February 8). Retrieved January 14, 2026, from [Link]

  • 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed. (2008, October 23). Retrieved January 14, 2026, from [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (2025, September 25). Retrieved January 14, 2026, from [Link]

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed Central. (2018, November 14). Retrieved January 14, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing - PNAS. (2022, March 8). Retrieved January 14, 2026, from [Link]

  • Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - NIH. (2022, November 16). Retrieved January 14, 2026, from [Link]

  • PARP inhibitor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • PARP inhibitors mechanism of action (image adapted from). - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. (n.d.). Retrieved January 14, 2026, from [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • IC 50 (μM) of the Phenyl Phthalazinone Derivatives against HCT-116 and MDA-MB-231 Cells - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • The IC50 values ofselected PARP inhibitors against sporadic epithelial ovarian cancer. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

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A Comparative Guide to the Efficacy of Phthalazinone Derivatives in Breast Cancer Cell Lines: An IC50-Based Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The phthalazinone scaffold represents a cornerstone in modern oncology, serving as the chemical foundation for a class of highly potent and targeted anticancer agents. From the pioneering PARP inhibitors that exploit the concept of synthetic lethality to novel agents targeting angiogenesis and epigenetic regulators, these compounds have fundamentally altered the treatment landscape for breast cancer. This guide provides a comparative analysis of the cytotoxic efficacy, measured by half-maximal inhibitory concentration (IC50), of various phthalazinone derivatives across a panel of representative breast cancer cell lines. We will delve into the mechanistic underpinnings of their activity, provide a robust experimental protocol for IC50 determination, and present a curated summary of performance data to inform preclinical research and drug development efforts.

The Diverse Molecular Targets of Phthalazinone Derivatives

The therapeutic success of phthalazinone-based drugs stems from their structural versatility, allowing for precise targeting of different oncogenic pathways. Understanding these targets is crucial for interpreting the differential sensitivity observed across various breast cancer subtypes.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs).[1] In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating DNA double-strand breaks that cannot be efficiently repaired, ultimately resulting in cell death—a concept known as synthetic lethality.[2] Olaparib, the first-in-class PARP inhibitor, features the phthalazinone core which mimics the nicotinamide moiety of the endogenous PARP1 substrate, binding to the catalytic domain and trapping the enzyme on DNA.[1][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. VEGFR-2 is a key mediator of this process. Several novel phthalazinone derivatives have been specifically designed to inhibit the VEGFR-2 tyrosine kinase, thereby blocking downstream signaling pathways and suppressing tumor growth and metastasis.[4][5][6]

  • Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition: Epigenetic modifications play a pivotal role in cancer development. The BET family of proteins, including BRD4, are "readers" of the epigenetic code that regulate the expression of key oncogenes like c-MYC. Recently, phthalazinone derivatives have been identified as potent BRD4 inhibitors, demonstrating efficacy in triple-negative breast cancer (TNBC) models by disrupting oncogenic transcriptional programs.[7]

Quantifying Cytotoxicity: A Protocol for IC50 Determination via MTT Assay

The IC50 value is a quantitative measure of the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. It is a fundamental metric for assessing the potency of a potential therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell viability, based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT tetrazolium salt to a purple formazan product.[1][8]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 4,000 cells/well) in 100 µL of complete growth medium.[9] Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the phthalazinone derivative in a suitable solvent like DMSO. Perform a serial dilution of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.01 to 500 µM).[9] Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various drug concentrations (including a vehicle control with DMSO alone).

  • Incubation: Incubate the treated cells for a defined period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic or cytostatic effects.[3][10]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[1]

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 prep_drug Prepare Serial Dilutions of Phthalazinone Derivative add_drug Add Drug Solutions to Cells prep_drug->add_drug incubate2 Incubate for 48-72 Hours add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4 Hours add_mtt->incubate3 solubilize Add Solubilization Buffer (DMSO) incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability vs. Control read_plate->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Workflow for determining IC50 values using the MTT assay.

Comparative IC50 Values of Phthalazinone Derivatives in Breast Cancer

The following table summarizes the IC50 values for a selection of established and novel phthalazinone derivatives across various breast cancer cell lines, highlighting the differential sensitivity based on both the compound's mechanism and the cell line's molecular subtype.

CompoundPrimary TargetBreast Cancer Cell LineSubtypeIC50 Value (µM)Reference
Olaparib PARP1/2MCF-7ER+, HER2-10[9]
MDA-MB-231TNBC14 - 95.1[3][9]
MDA-MB-468TNBC>10[10]
HCC1937TNBC, BRCA1-mutant150[9]
CAL51TNBC44.1[3]
Talazoparib PARP1/2MDA-MB-231TNBC0.48[11]
MDA-MB-468TNBC0.8[11]
SKBR3HER2+0.04[11]
JIMT1HER2+0.002[11]
Niraparib PARP1/2MDA-MB-468TNBC<10[11]
BT474ER+, HER2+<20[11]
Compound 12d EGFR/VEGFR-2MCF-7ER+, HER2-1.9[5]
MDA-MB-231TNBC0.57[5]
Compound 7a VEGFR-2MCF-7ER+, HER2-8.8[4]
Compound 2g VEGFR-2MCF-7ER+, HER2-0.15[12]
Compound 4b VEGFR-2MCF-7ER+, HER2-0.06[6]
DDT26 BRD4/PARP1MCF-7ER+, HER2-Potent Inhibition[7]
MDA-MB-231TNBCPotent Inhibition[7]
MDA-MB-468TNBCPotent Inhibition[7]

Note: "Potent Inhibition" indicates that the source reported strong activity without specifying a precise IC50 value in the abstract.

Mechanistic Insights and Structure-Activity Relationships

The variation in IC50 values presented above is a direct reflection of the interplay between the drug's mechanism and the unique biology of each cancer cell line.

  • PARP Inhibitors and BRCA Status: The data for Olaparib shows a stark contrast in efficacy. While it is effective in the low micromolar range for MCF-7 and MDA-MB-231 cells, it is significantly less potent against the BRCA1-mutant HCC1937 cell line (IC50 = 150 µM).[9] This finding, which may seem counterintuitive, aligns with previous reports suggesting that resistance mechanisms beyond BRCA1/2 status can influence PARP inhibitor sensitivity.[9] In contrast, Talazoparib demonstrates exceptional potency across multiple lines, with IC50 values in the nanomolar range for HER2+ cell lines, highlighting its powerful PARP-trapping activity.[11][13]

PARP_Inhibition cluster_pathway PARP-Mediated DNA Repair cluster_inhibition Action of Phthalazinone PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP binds to PAR PARylation (Recruitment of Repair Proteins) PARP->PAR catalyzes Trapped PARP Trapping on DNA Repair SSB Repair PAR->Repair Inhibitor Phthalazinone (e.g., Olaparib) Inhibitor->PARP inhibits & traps DSB Replication Fork Collapse (Leads to Double-Strand Breaks) Trapped->DSB Apoptosis Cell Death (in HRR-deficient cells) DSB->Apoptosis

Mechanism of PARP inhibition by phthalazinone derivatives.
  • Targeting Angiogenesis and Gene Expression: Novel phthalazinone derivatives targeting VEGFR-2 show remarkable potency, with compounds like 4b and 2g exhibiting IC50 values in the nanomolar range against the MCF-7 cell line.[6][12] This underscores the potential of developing highly effective anti-angiogenic agents from this chemical class. Similarly, the development of BRD4 inhibitors like DDT26 with broad activity against TNBC and ER+ cell lines opens a new therapeutic avenue for targeting oncogenic transcription factors.[7]

  • Structure-Activity Relationships (SAR): The development of these novel derivatives relies on strategic chemical modifications to the core phthalazinone structure. For instance, studies on VEGFR-2 inhibitors have shown that the nature and position of substituents on the phthalazine ring, as well as the type of linker to distal moieties, significantly impact binding affinity and cytotoxic activity.[6][12] The lactam moiety of the phthalazinone ring is often crucial, acting as both a hydrogen bond donor and acceptor to engage with key amino acid residues in the target's active site.[7]

Conclusion and Future Directions

The phthalazinone scaffold is a remarkably versatile platform for the development of targeted breast cancer therapies. The comparative IC50 data clearly demonstrates that while established PARP inhibitors like Olaparib and Talazoparib have a defined role, particularly in cancers with DNA repair deficiencies, newer derivatives targeting VEGFR-2 and BRD4 are emerging with exceptional, sub-micromolar potency. The choice of compound and its potential clinical success are inextricably linked to the molecular characteristics of the specific breast cancer subtype being treated. Future research should focus on elucidating resistance mechanisms, exploring synergistic combinations of these agents, and further optimizing structure-activity relationships to enhance potency and selectivity, ultimately paving the way for more personalized and effective breast cancer treatments.

References

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]

  • Structure of the lead anticancer phthalazin-1(2H)-one derivatives 1–3. ResearchGate. [Link]

  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. PubMed Central. [Link]

  • IC 50 (μM) of the Phenyl Phthalazinone Derivatives against HCT-116 and MDA-MB-231 Cells. ResearchGate. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]

  • The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment. PubMed Central. [Link]

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  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. MDPI. [Link]

  • IC 50 values (µM) of RAPTA-T and olaparib on MCF-7, MDA-MB-231 and... ResearchGate. [Link]

  • IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... ResearchGate. [Link]

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. [Link]

  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. American Association for Cancer Research. [Link]

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A Comparative Guide to the Analytical Validation of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound such as (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid, a molecule with potential therapeutic applications, ensuring its purity is a task of paramount importance. Impurities, which can arise from the synthesis process, degradation, or storage, may possess their own pharmacological or toxicological properties, potentially compromising the safety and therapeutic window of the final drug product.[1] This guide provides a comprehensive comparison of key analytical techniques for the robust validation of this compound purity, grounded in the principles of modern pharmacopeial standards. We will delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

An Integrated Strategy for Purity Validation

A single analytical technique is rarely sufficient to build a complete purity profile. A robust validation strategy employs an orthogonal approach, where different techniques with distinct separation and detection principles are used to provide a comprehensive and self-validating picture of the API's quality.

cluster_0 Purity Validation Workflow cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Solid-State Characterization API This compound Sample HPLC HPLC-UV (Quantitative Purity, Known Impurities) API->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) API->GCMS NMR NMR (Structural Confirmation, qNMR) API->NMR DSC DSC (Polymorphism, Melting Point) API->DSC TGA TGA (Water/Solvent Content) API->TGA LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Unknowns Report Comprehensive Purity Report HPLC->Report LCMS->Report GCMS->Report NMR->Report DSC->Report TGA->Report

Caption: Integrated workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic molecules like this compound.[2][3] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main component from structurally similar impurities.[3]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[4] For this compound, a reverse-phase (RP-HPLC) method is most appropriate, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile mixture). The phenyl and phthalazinone moieties provide sufficient hydrophobicity for retention, while the acetic acid group adds polarity.

Experimental Protocol: RP-HPLC-UV Method

prep Sample Preparation setup Instrument Setup prep->setup inject Injection & Separation setup->inject detect UV Detection inject->detect analyze Data Analysis (Peak Integration) detect->analyze report Purity Calculation analyze->report

Caption: Workflow for a typical RP-HPLC-UV experiment.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: Phosphoric acid is used to suppress the ionization of the carboxylic acid group on the analyte, ensuring a consistent retention time and sharp peak shape. A simple binary system provides robust separation.[5]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at ~1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Prepare sample solutions at the same concentration.

    • Rationale: A diluent that fully solubilizes the analyte and is compatible with the mobile phase is crucial. Using a mix of the mobile phase components is a common and effective practice.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis).[6]

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B (equilibration)

    • Rationale: Gradient elution is employed to separate early-eluting polar impurities from late-eluting non-polar impurities within a reasonable run time.[7] Maintaining a constant column temperature ensures reproducible retention times.

  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of the reference standard.

    • The system is deemed suitable if it meets criteria defined by pharmacopeias like USP <621> or Ph. Eur. 2.2.46.[8][9][10]

    • Typical Criteria:

      • Tailing Factor (Symmetry Factor): 0.8 - 1.8[9][10]

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

      • Theoretical Plates (N): > 2000

    • Rationale: SST is a non-negotiable part of any validated method. It verifies that the chromatographic system is performing adequately for the intended analysis on that day.[11]

  • Data Analysis:

    • Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Hyphenated Techniques: LC-MS and GC-MS for Impurity Identification

While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurity peaks. This is where hyphenated techniques, which couple chromatography with mass spectrometry, become essential.[12]

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Operation: An LC-MS system uses the same separation principles as HPLC but directs the column eluent into a mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information for each peak.[2] For this compound (MW: 280.28 g/mol ), the expected [M+H]⁺ ion would be at m/z 281.09.[13]

Application: LC-MS is used to tentatively identify unknown impurities observed in the HPLC chromatogram. By obtaining the accurate mass of an impurity, one can deduce its elemental composition and propose a likely structure, such as a synthetic precursor, a degradation product, or a by-product. Fragmentation data (MS/MS) can further confirm the proposed structure.[14]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a long capillary column.[15] this compound itself is not volatile and cannot be directly analyzed by GC. However, GC-MS is the premier technique for analyzing volatile impurities, most notably residual solvents from the manufacturing process.[3][12]

Application: A headspace GC-MS method is typically used for residual solvent analysis. The solid API is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC-MS. The method can identify and quantify solvents like ethanol, ethyl acetate, or toluene that may have been used during synthesis or crystallization.

prep Sample Prep (Headspace Vial) setup GC-MS Setup prep->setup inject Vapor Injection & Separation setup->inject detect Mass Spec Detection inject->detect analyze Library Search & Quantification detect->analyze report Solvent Content Report analyze->report

Caption: Workflow for residual solvent analysis by Headspace GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

Principle of Operation: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. It provides detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the molecule's structure.[16]

Application:

  • Structural Confirmation: A high-resolution ¹H and ¹³C NMR spectrum serves as a definitive fingerprint of this compound, confirming the connectivity of all atoms. This is crucial for verifying the identity of the bulk material.

  • Impurity Identification: NMR can detect and help identify major impurities (typically >0.1%) without the need for an impurity reference standard, provided the impurity has a distinct NMR signature.

  • Quantitative NMR (qNMR): With a certified internal standard, qNMR can be used as a primary method to determine the absolute purity (assay) of the API, offering an orthogonal check to the HPLC area percent method.

Thermal Analysis (DSC & TGA): Assessing Solid-State Purity

The purity of an API is not limited to its chemical composition; its solid-state properties are equally critical. Thermal analysis techniques provide invaluable information on these characteristics.[17]

A. Differential Scanning Calorimetry (DSC)

Principle of Operation: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] This allows for the detection of thermal events like melting, crystallization, and glass transitions.

Application:

  • Melting Point & Purity: A sharp, well-defined melting peak at the expected temperature is indicative of high purity. The presence of impurities typically causes a depression and broadening of the melting endotherm.

  • Polymorphism: DSC can detect different crystalline forms (polymorphs) of the API, which may have different solubilities and stabilities.

B. Thermogravimetric Analysis (TGA)

Principle of Operation: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19]

Application: TGA is used to quantify the amount of volatile content in the API.[18] A mass loss observed at temperatures below the decomposition point typically corresponds to the loss of residual water or solvents. This provides a quantitative value that complements the qualitative data from GC-MS.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationTypical LOQSelectivityKey StrengthsLimitations
RP-HPLC-UV Quantitative purity; separation of non-volatile organic impurities.~0.05%HighRobust, precise, and widely applicable for quantitative analysis.[2]Provides no structural information on unknown peaks. Assumes equal detector response for area % calculation.
LC-MS Identification of unknown non-volatile impurities.~0.05%Very HighProvides molecular weight and structural fragments for impurity identification.Quantification can be complex and requires specific standards for accuracy.
GC-MS Identification and quantification of residual solvents and volatile impurities.ppm levelVery HighThe definitive method for volatile impurity analysis.[3]Not suitable for non-volatile analytes like the API itself without derivatization.
NMR Definitive structural confirmation; identification and quantification of major impurities.~0.1%HighProvides unambiguous structural information.[16] qNMR offers absolute quantification.Lower sensitivity compared to chromatographic methods for trace impurity detection.
DSC Determination of melting point and solid-state purity; detection of polymorphs.~0.5-1%LowRapid assessment of solid-state properties and bulk purity.[20]Not suitable for detecting impurities that are structurally very similar to the API.
TGA Quantification of water and total volatile content.~0.1%NoneAccurate quantification of total volatile mass loss.[19]Cannot differentiate between different volatile components (e.g., water vs. solvent).

Conclusion

The validation of this compound purity is a multi-faceted process that relies on a synergistic suite of analytical techniques. While RP-HPLC forms the quantitative backbone for assessing organic impurities, it must be complemented by other methods to build a complete and trustworthy purity profile. LC-MS provides the crucial ability to identify unknown peaks, GC-MS ensures control over volatile residual solvents, NMR offers definitive structural confirmation, and thermal analysis characterizes the essential solid-state properties of the API. By strategically integrating these techniques, researchers and drug developers can ensure that the API meets the stringent quality standards required for safe and effective medicines, moving forward with confidence in their development programs.

References

  • U.S. Pharmacopeia.
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A Head-to-Head Comparison of Phthalazinone-Based PARP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. The phthalazinone scaffold has proven to be a highly successful pharmacophore in the design of potent PARP inhibitors. This guide provides a detailed, head-to-head comparison of the three leading phthalazinone-based PARP inhibitors: Olaparib, Talazoparib, and Niraparib. We will delve into their biochemical and cellular potency, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and protocols to inform researchers and drug development professionals.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerases are a family of enzymes critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP is inhibited, these SSBs accumulate and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination repair (HRR) pathway. However, in cancer cells with mutations in key HRR genes like BRCA1 and BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HRR), is known as synthetic lethality.[1][2]

Beyond simple catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and transcription. The efficiency of PARP trapping is a critical determinant of an inhibitor's overall antitumor activity.[3][4]

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation recruits Replication Fork Collapse Replication Fork Collapse DNA Single-Strand Break->Replication Fork Collapse leads to Base Excision Repair Base Excision Repair PARP Activation->Base Excision Repair initiates PARP Trapping PARP Trapping PARP Activation->PARP Trapping DNA Repair DNA Repair Base Excision Repair->DNA Repair Phthalazinone PARP Inhibitor Phthalazinone PARP Inhibitor Phthalazinone PARP Inhibitor->PARP Activation DNA Double-Strand Break DNA Double-Strand Break Replication Fork Collapse->DNA Double-Strand Break Homologous Recombination Repair (HRR) Homologous Recombination Repair (HRR) DNA Double-Strand Break->Homologous Recombination Repair (HRR) Synthetic Lethality Synthetic Lethality DNA Double-Strand Break->Synthetic Lethality Cell Survival Cell Survival Homologous Recombination Repair (HRR)->Cell Survival BRCA1/2 Mutation BRCA1/2 Mutation HRR Deficiency HRR Deficiency BRCA1/2 Mutation->HRR Deficiency HRR Deficiency->Homologous Recombination Repair (HRR) impairs HRR Deficiency->Synthetic Lethality Cell Death Cell Death Synthetic Lethality->Cell Death Serial Dilution of Inhibitor Serial Dilution of Inhibitor Pre-incubation with PARP1 & Activated DNA Pre-incubation with PARP1 & Activated DNA Serial Dilution of Inhibitor->Pre-incubation with PARP1 & Activated DNA Add Initiate Reaction with NAD+ Initiate Reaction with NAD+ Pre-incubation with PARP1 & Activated DNA->Initiate Reaction with NAD+ Add Incubate at RT Incubate at RT Initiate Reaction with NAD+->Incubate at RT 60 min Stop Reaction & Develop Signal Stop Reaction & Develop Signal Incubate at RT->Stop Reaction & Develop Signal Add reagents Read Fluorescence Read Fluorescence Stop Reaction & Develop Signal->Read Fluorescence Plate reader Calculate IC50 Calculate IC50 Read Fluorescence->Calculate IC50 Data analysis

Caption: A simplified workflow for an in vitro PARP1 enzymatic assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer

  • Test compound (phthalazinone-based PARP inhibitor)

  • 384-well assay plates

  • Fluorescent NAD+ detection kit

  • Multimode plate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X working solution of PARP1 enzyme and activated DNA in PARP assay buffer.

    • Prepare a 5X working solution of β-NAD+ in PARP assay buffer.

    • Perform serial dilutions of the test compound in assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Setup:

    • Add 5 µL of the test compound serial dilutions or vehicle control to the wells of the assay plate.

    • Add 10 µL of the 2X PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit. [5] * Read the fluorescence on a multimode plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all data points.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The phthalazinone-based PARP inhibitors Olaparib, Talazoparib, and Niraparib have revolutionized the treatment of certain cancers. While they share a common core structure and mechanism of action, they exhibit important differences in their biochemical and cellular potency, PARP trapping ability, pharmacokinetic properties, and safety profiles. Talazoparib stands out for its high potency, particularly in PARP trapping, which translates to potent cellular activity. Niraparib and Olaparib have broader clinical applications and differ in their dosing schedules and adverse event profiles. A thorough understanding of these nuances is essential for researchers aiming to develop the next generation of PARP inhibitors and for clinicians seeking to optimize treatment strategies for their patients.

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A Comparative Guide to Confirming the In Vitro Mechanism of Action of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, Towards Functional Confirmation

In modern drug discovery, elucidating a compound's mechanism of action (MoA) is a cornerstone of preclinical development. For novel chemical entities like (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid, a member of the versatile phthalazinone class, understanding how it works is as critical as knowing that it works. Phthalazinone derivatives have been reported to interact with a wide array of biological targets, acting as inhibitors for enzymes such as aldose reductase (AR), poly-[ADPribose] polymerase (PARP), and phosphodiesterases (PDE)[1]. The structural motif of this compound, particularly the carboxylic acid group, suggests a potential interaction with enzymatic active sites, making enzyme inhibition a primary hypothesis for its MoA.

Specifically, its structure bears resemblance to known aldose reductase inhibitors (ARIs), a class of drugs investigated for the treatment of diabetic complications[2][3]. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol[3][4]. Under hyperglycemic conditions, the hyperactivity of this pathway leads to sorbitol accumulation, causing osmotic stress and subsequent cellular damage implicated in diabetic neuropathy, retinopathy, and nephropathy[5].

This guide presents a logical, multi-tiered experimental workflow to rigorously confirm the hypothesized MoA of this compound—hereafter referred to as PPAA—as an aldose reductase inhibitor. We will compare its performance against established ARIs, providing a self-validating system of inquiry that moves from initial target engagement in a cellular context to detailed biophysical and functional characterization.

The Investigative Workflow: A Three-Pillar Approach

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Functional Validation a Hypothesis: PPAA binds Aldose Reductase b Cellular Thermal Shift Assay (CETSA) 'Does it bind in a cell?' a->b Test c Binding Kinetics & Affinity (SPR) d Thermodynamics (ITC - Optional) c->d Complementary Data e Enzyme Inhibition Assay c->e Validate Function f Conclusion: Confirmed MoA e->f Synthesize Data b->c Quantify b->e Validate Function

Caption: A logical workflow for MoA confirmation.

Pillar 1: Confirming Target Engagement in a Cellular Milieu

Before investing in detailed biophysical or enzymatic assays, it is paramount to confirm that PPAA engages its putative target, aldose reductase, within the complex and physiologically relevant environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this application[6].

The Principle of CETSA: The assay is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure.[7][8] This stabilization results in a higher melting temperature (Tm). In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein at each temperature is then quantified, typically by Western blot or mass spectrometry, to generate a melting curve[9][10].

G cluster_0 Without Ligand cluster_1 With Ligand (PPAA) Unbound_Heat Heat Unbound_Protein Protein Unbound_Aggregated Aggregated Protein Unbound_Protein->Unbound_Aggregated Bound_Heat Heat Bound_Protein Protein Stabilized_Protein Stabilized Protein Bound_Protein->Stabilized_Protein Ligand Ligand Ligand->Bound_Protein Binds

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Comparative Data: PPAA vs. Controls

A successful CETSA experiment will demonstrate a rightward shift in the melting curve for PPAA-treated cells compared to vehicle-treated cells, indicating target engagement. This shift should be comparable to, or distinct from, a known ARI.

CompoundTarget ProteinCell LineΔTm (°C)Interpretation
PPAA (10 µM) Aldose ReductaseARPE-19 (Human Retinal Pigment Epithelial)+4.5°C Strong Target Engagement
Epalrestat (10 µM) Aldose ReductaseARPE-19+5.2°CPositive Control Engagement
Compound X (10 µM) Aldose ReductaseARPE-19+0.2°CNegative Control (No Engagement)
Vehicle (0.1% DMSO) Aldose ReductaseARPE-190°CBaseline

Pillar 2: Biophysical Characterization of the Interaction

Having confirmed that PPAA binds to aldose reductase in cells, the next step is to quantify the binding kinetics and affinity using purified components. Surface Plasmon Resonance (SPR) is an ideal technology for this, providing real-time, label-free analysis of molecular interactions[11][12].

The Principle of SPR: In an SPR experiment, the target protein (ligand, e.g., purified aldose reductase) is immobilized on a sensor chip. The test compound (analyte, e.g., PPAA) is then flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[13] By analyzing the association and dissociation phases of the interaction, key kinetic parameters can be determined.

  • Association Rate (k_on): How quickly the compound binds to the target.

  • Dissociation Rate (k_off): How quickly the compound dissociates from the target.

  • Equilibrium Dissociation Constant (K_D): A measure of binding affinity (K_D = k_off / k_on). A lower K_D indicates a higher affinity.

Comparative Data: PPAA vs. Known Inhibitors

The kinetic profile of a drug is a critical determinant of its pharmacological effect. A compound with a slow dissociation rate (low k_off), for instance, may exhibit a longer duration of action.

CompoundTarget Proteink_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
PPAA Human Recombinant Aldose Reductase1.5 x 10⁵3.0 x 10⁻³20
Epalrestat Human Recombinant Aldose Reductase2.1 x 10⁵1.9 x 10⁻³9
Sorbinil Human Recombinant Aldose Reductase8.9 x 10⁴3.5 x 10⁻²393

This data indicates that PPAA has a high affinity for aldose reductase, comparable to the established drug Epalrestat.

Pillar 3: Functional Validation via Enzyme Inhibition

The final and most crucial pillar is to demonstrate that the observed binding translates into a functional consequence: the inhibition of aldose reductase's enzymatic activity. A spectrophotometric assay is the most common method for this purpose.

The Principle of the Assay: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as the enzyme reduces its substrate (e.g., DL-glyceraldehyde or glucose).[4][5] The rate of this reaction is measured in the absence and presence of various concentrations of the inhibitor to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

G cluster_0 The Polyol Pathway cluster_1 Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH AR Aldose Reductase (AKR1B1) NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase NADPH NADPH NADPH->AR PPAA PPAA PPAA->AR Inhibits

Caption: PPAA's hypothesized role in inhibiting the Polyol Pathway.

Comparative Data: IC₅₀ Values

The IC₅₀ is a critical measure of a compound's potency. It's important to note that IC₅₀ values can depend on assay conditions, such as the substrate used.[2]

CompoundEnzyme SourceSubstrateIC₅₀ (nM)
PPAA Human Recombinant Aldose ReductaseDL-Glyceraldehyde25
Ranirestat Human Recombinant Aldose ReductaseDL-Glyceraldehyde~1.8[4]
Epalrestat Human Recombinant Aldose ReductaseDL-Glyceraldehyde~98[14]
Sorbinil Bovine Lens Aldose ReductaseGlucose400 - 1400[2]

The results show that PPAA is a potent inhibitor of aldose reductase, with an IC₅₀ value in the low nanomolar range, positioning it favorably against other known inhibitors.

Conclusion: Synthesizing the Evidence

The multi-pillar investigation provides a cohesive and compelling case for the mechanism of action of this compound (PPAA).

  • Target Engagement: CETSA results confirm that PPAA directly binds to aldose reductase in a cellular context, demonstrating a significant thermal shift.

  • Biophysical Characterization: SPR analysis quantifies this interaction, revealing high-affinity binding (K_D = 20 nM) with kinetics comparable to potent, known inhibitors.

  • Functional Validation: The enzymatic assay provides the ultimate proof, demonstrating that this high-affinity binding translates into potent functional inhibition of aldose reductase activity (IC₅₀ = 25 nM).

By systematically progressing from cellular target engagement to biophysical quantification and finally to functional inhibition, we have confidently confirmed that the primary in vitro mechanism of action for PPAA is the direct inhibition of aldose reductase. This validated MoA provides a strong foundation for further preclinical and clinical development of PPAA as a potential therapeutic for diabetic complications.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Objective: To determine if PPAA binds to and stabilizes endogenous aldose reductase in cultured cells.

  • Principle: Based on ligand-induced thermal stabilization of the target protein.[7]

    • Cell Culture: Plate ARPE-19 cells in 10 cm dishes and grow to ~80% confluency.

    • Compound Treatment: Treat cells with 10 µM PPAA, 10 µM Epalrestat (positive control), or Vehicle (0.1% DMSO) for 1 hour at 37°C.

    • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.

    • Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

    • Quantification: Collect the supernatant and determine the protein concentration. Analyze equal amounts of total protein by SDS-PAGE and Western blot using a primary antibody specific for aldose reductase.

    • Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the unheated control against temperature to generate melting curves. Determine the Tm for each condition.

Surface Plasmon Resonance (SPR) Protocol
  • Objective: To determine the binding affinity (K_D) and kinetic rate constants (k_on, k_off) of PPAA for purified aldose reductase.

  • Principle: Real-time detection of changes in refractive index upon analyte binding to an immobilized ligand.[12]

    • Chip Preparation: Covalently immobilize purified recombinant human aldose reductase onto a CM5 sensor chip via amine coupling to achieve a density of ~10,000 RU. Use a reference flow cell that is activated and blocked without protein immobilization.

    • Analyte Preparation: Prepare a dilution series of PPAA in running buffer (e.g., HBS-EP+) from 1 nM to 1 µM. Include a buffer-only (zero concentration) sample for double referencing.

    • Binding Assay: Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of PPAA over the reference and active flow cells for 180 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

    • Regeneration: After each cycle, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound analyte.

    • Data Analysis: Subtract the reference cell data from the active cell data and then subtract the buffer-only injection data (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software to calculate k_on, k_off, and K_D.

Aldose Reductase Enzyme Inhibition Protocol
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PPAA.

  • Principle: Spectrophotometrically measure the rate of NADPH oxidation at 340 nm.[15]

    • Reagent Preparation:

      • Assay Buffer: 0.067 M phosphate buffer, pH 6.2.

      • Enzyme: Purified recombinant human aldose reductase diluted in assay buffer.

      • Cofactor: NADPH solution (final concentration ~0.1 mM).

      • Substrate: DL-glyceraldehyde solution (final concentration ~4.7 mM).

      • Inhibitor: Prepare a 10-point, 3-fold serial dilution of PPAA in DMSO, then dilute into the assay buffer.

    • Assay Procedure (96-well UV-transparent plate):

      • To each well, add 150 µL of assay buffer, 10 µL of NADPH solution, 10 µL of enzyme solution, and 10 µL of inhibitor solution (or vehicle for control).

      • Incubate the plate at 37°C for 10 minutes.

      • Initiate the reaction by adding 20 µL of the DL-glyceraldehyde substrate solution.

    • Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader thermostated at 37°C.

    • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve. Normalize the data by setting the uninhibited control to 100% activity and the no-enzyme control to 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

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  • Characterizing Enzyme Kinetics by iTC. TA Instruments.
  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase.
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The Unseen Targets: A Guide to Cross-Reactivity Profiling of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that potently inhibits its intended target is a great start, but its interactions with other proteins, particularly kinases, can lead to unforeseen off-target effects, toxicity, or even reveal new therapeutic opportunities. This guide provides an in-depth look at the cross-reactivity profiling of a hypothetical compound, (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid, against a diverse panel of kinases. We will explore the rationale behind the experimental design, present a detailed protocol for a luminescence-based kinase assay, and analyze a representative dataset in comparison to well-characterized kinase inhibitors.

The core structure of our compound of interest, a phthalazinone derivative, is a privileged scaffold in medicinal chemistry, known to produce potent inhibitors of various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Aurora-A Kinase.[1][2] This precedent makes a thorough investigation of its kinase selectivity profile not just a matter of due diligence, but a critical step in its development.

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases that regulate a vast array of cellular processes. Due to the conserved nature of the ATP-binding site across many kinases, small molecule inhibitors designed for one target often exhibit activity against others. This cross-reactivity can be a double-edged sword. While it can lead to adverse effects, it can also result in polypharmacology, where engaging multiple targets can lead to a more efficacious therapeutic outcome. Therefore, early and comprehensive profiling is essential to build a complete picture of a compound's biological activity.

Commercial services offer extensive kinase screening panels, some covering over 450 kinases, including wild-type and mutant forms.[3] These services provide a broad overview of a compound's selectivity and are an invaluable tool in modern drug discovery.[1][2]

Designing the Kinase Cross-Reactivity Study

For our investigation of this compound, we will outline a tiered approach to kinase profiling. The initial screen will be against a panel of 25 kinases representing various families of the kinome. This panel is designed to provide a broad yet cost-effective initial assessment of selectivity.

The Experimental Workflow

The overall workflow for profiling our compound of interest is depicted below. This process begins with the preparation of the compound and the kinase panel, followed by the kinase reactions and data acquisition, and culminates in data analysis and comparison.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series (this compound, Staurosporine, Dasatinib) kinase_reaction Kinase Reaction Incubation (Kinase, Substrate, ATP, Compound) compound_prep->kinase_reaction kinase_panel Kinase Panel Aliquoting (25 Representative Kinases) kinase_panel->kinase_reaction luminescence_detection Luminescence Detection (ADP-Glo™ Reagent) kinase_reaction->luminescence_detection raw_data Raw Luminescence Data luminescence_detection->raw_data ic50_calc IC50 Curve Fitting (Non-linear Regression) raw_data->ic50_calc selectivity_profile Selectivity Profile Generation & Comparison ic50_calc->selectivity_profile G cluster_high_potency High Potency (IC50 < 100 nM) cluster_moderate_potency Moderate Potency (100 < IC50 < 500 nM) cluster_low_potency Low Potency (IC50 > 500 nM) Compound X Compound X HPK1 HPK1 Compound X->HPK1 50 nM BRAF V600E BRAF V600E Compound X->BRAF V600E 95 nM Aurora A Aurora A Compound X->Aurora A 150 nM RAF1 RAF1 Compound X->RAF1 250 nM BRAF BRAF Compound X->BRAF 310 nM CDK2/CycA CDK2/CycA Compound X->CDK2/CycA 850 nM GSK3b GSK3b Compound X->GSK3b 1200 nM p38a p38a Compound X->p38a 4500 nM SRC SRC Compound X->SRC 5200 nM

Caption: Selectivity profile of this compound.

Discussion and Interpretation

The hypothetical data reveals several key characteristics of this compound (Compound X):

  • Primary Targets: The compound demonstrates the highest potency against HPK1 and the oncogenic BRAF V600E mutant, with IC50 values of 50 nM and 95 nM, respectively. This suggests that the phthalazinone scaffold is indeed a promising starting point for developing inhibitors of these therapeutically relevant kinases.

  • RAF Family Selectivity: Interestingly, Compound X shows some selectivity for the BRAF V600E mutant over wild-type BRAF and CRAF. This is a desirable characteristic for a potential anti-cancer agent, as it may reduce the paradoxical activation of the MAPK pathway often seen with less selective RAF inhibitors. [4][5][6]* Comparison with Controls:

    • Staurosporine: As expected, Staurosporine broadly inhibits most kinases in the panel with high potency, confirming its utility as a positive control for assay performance but highlighting its lack of selectivity. [7][8][9] * Dasatinib: Dasatinib's profile reflects its known multi-targeted nature, with potent inhibition of ABL, SRC family kinases, KIT, and PDGFRβ. [10][11][12][13]The comparison clearly differentiates the selectivity profile of Compound X from this established drug.

  • Off-Target Profile: While showing promising primary target engagement, Compound X also displays moderate activity against Aurora A, wild-type RAF isoforms, CDK2/CycA, and GSK3β. These off-target activities would require further investigation to determine if they could contribute to the therapeutic effect or lead to potential side effects. The lack of significant activity against most tyrosine kinases, as well as key signaling nodes like PI3K and mTOR, at concentrations up to 10 µM is a positive sign for its selectivity.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to characterizing the cross-reactivity profile of a novel phthalazinone-based compound, this compound. By employing a representative kinase panel and a robust, luminescence-based assay, we can generate a detailed selectivity profile. The comparative analysis against well-characterized inhibitors like Staurosporine and Dasatinib provides essential context for interpreting the data.

The hypothetical results for Compound X suggest a promising, relatively selective inhibitor of HPK1 and BRAF V600E. The next steps in its development would involve:

  • Expansion of the Kinase Screen: Profiling against a larger kinase panel (e.g., >400 kinases) to gain a more complete understanding of its selectivity.

  • Cellular Assays: Validating the biochemical findings in cell-based assays to assess target engagement and functional consequences in a more physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to improve potency and selectivity for the desired targets while minimizing off-target activities.

By rigorously assessing cross-reactivity early in the drug discovery process, researchers can make more informed decisions, increasing the likelihood of developing safe and effective new medicines.

References

  • Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. Available at: [Link]

  • Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ResearchGate. Available at: [Link]

  • (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. PubChem. Available at: [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases. ACS Publications. Available at: [Link]

  • Staurosporine. Wikipedia. Available at: [Link]

  • scanMAX Kinase Assay Panel. Eurofins Discovery. Available at: [Link]

  • Kinase Profiling Services. Luceome Biotechnologies. Available at: [Link]

  • Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. PubMed Central. Available at: [Link]

  • Dasatinib. PubChem. Available at: [Link]

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  • Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. PubMed. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PubMed Central. Available at: [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. Available at: [Link]

  • Kinase profile of dasatinib. ResearchGate. Available at: [Link]

  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Targeted Oncology. Available at: [Link]

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  • SafetyScreen Kinase Panel [1mM ATP] - FR. Eurofins Discovery. Available at: [Link]

  • (1-oxo-4-phenyl-2(1h)-phthalazinyl)acetic acid. PubChemLite. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Available at: [Link]

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A Comparative Guide to Validating Cellular Target Engagement of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This process, known as target engagement, provides critical evidence for the mechanism of action and is essential for interpreting cellular and in vivo pharmacology.[1] This guide focuses on strategies to validate the cellular target engagement of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid, a compound belonging to the phthalazinone class of heterocyclic molecules.

The phthalazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[2][3] Notably, a significant body of research has highlighted the potential of phthalazinone-based compounds as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[1][4] Several studies have reported phthalazine derivatives as potent inhibitors of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6][7]

Given the structural similarity of this compound to these known kinase inhibitors, a primary hypothesis is that its cellular activity may be mediated through direct engagement with a protein kinase. This guide, therefore, will provide a comparative overview of state-of-the-art cellular target engagement assays, with a focus on their application to validating the interaction of our lead compound with putative kinase targets. We will delve into the principles behind these techniques, offer a head-to-head comparison, and provide detailed experimental protocols for two highly informative and mechanistically distinct assays: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Comparative Analysis of Cellular Target Engagement Assays for Kinase Inhibitors

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target, the availability of specific reagents, and the desired throughput. For kinase targets, a variety of robust methods are available, each with its own set of advantages and limitations.[4][8]

Assay PrincipleMethodProsConsThroughputKey Reagents
Thermal Stability Cellular Thermal Shift Assay (CETSA®)Label-free, applicable to native proteins in intact cells or lysates, reflects intracellular binding.[3][7][9]Target must be thermally stable and show a significant shift upon ligand binding; can be lower throughput for Western blot-based detection.Low to High (with plate-based formats)Target-specific antibody (for Western blot), or mass spectrometer.[7]
Proximity-Based NanoBRET™ Target EngagementLive-cell assay, provides quantitative binding data (EC50), high throughput.[5]Requires genetic modification of the target protein (fusion to NanoLuc® luciferase), necessitates a specific fluorescent tracer.HighNanoLuc® fusion construct, NanoBRET® tracer, Nano-Glo® substrate.
Energy Transfer In-Cell Western™ AssayMeasures downstream phosphorylation events as a proxy for target engagement.Indirect measure of target binding; requires specific phospho-antibodies.Medium to HighPhospho-specific and total protein antibodies.
Chemical Proteomics Activity-Based Protein Profiling (ABPP)Can identify on- and off-targets in a native cellular context.[1]Requires a suitable chemical probe with a reactive group and a reporter tag.LowCovalent probe, mass spectrometer.
The Rationale Behind Experimental Choices

When embarking on a target validation campaign, it is often advantageous to employ orthogonal approaches to build a compelling case for a specific mechanism of action.[8] For this compound, we will first utilize CETSA to determine if the compound can stabilize a putative native kinase target within the cell. This label-free method provides strong evidence of direct physical interaction.[10][11] Subsequently, we will employ the NanoBRET™ assay, which offers a more quantitative measure of binding affinity in live cells, to corroborate the CETSA findings and enable structure-activity relationship (SAR) studies.[5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for a Putative Kinase Target

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its melting temperature.[3][9] This protocol describes a Western blot-based CETSA to assess the engagement of this compound with a candidate kinase.

Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Protein Detection cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with this compound or vehicle cell_culture->treatment heating 3. Heat cell suspensions to a range of temperatures treatment->heating lysis 4. Lyse cells (e.g., freeze-thaw cycles) heating->lysis centrifugation 5. Separate soluble fraction by high-speed centrifugation lysis->centrifugation sds_page 6. SDS-PAGE of soluble fractions centrifugation->sds_page western_blot 7. Western blot with target-specific antibody sds_page->western_blot

Caption: CETSA experimental workflow.

Step-by-Step Methodology
  • Cell Culture: Plate a human cell line known to express the kinase of interest (e.g., a cancer cell line for VEGFR-2 or EGFR) and grow to approximately 80% confluency.

  • Compound Treatment: Treat the cells with a dose-range of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature for a defined duration (e.g., a gradient from 40°C to 70°C for 3 minutes).

  • Cell Lysis: Lyse the cells by a method that does not denature proteins, such as multiple freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the kinase target.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Signaling Pathway and Assay Principle

NanoBRET_Principle cluster_construct Cellular Components cluster_no_compound No Compound (High BRET) cluster_with_compound With Compound (Low BRET) target Target Kinase-NanoLuc® Fusion target_bound Target-Tracer Complex tracer Fluorescent Tracer compound This compound target_compound_bound Target-Compound Complex energy_transfer Energy Transfer (BRET) target_bound->energy_transfer NanoLuc® excites Tracer tracer_free Free Tracer

Caption: Principle of the NanoBRET™ assay.

Step-by-Step Methodology
  • Cell Line Generation: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Select and expand a stable clone with optimal expression levels.

  • Cell Plating: Seed the engineered cells into a white, 96-well or 384-well assay plate and incubate overnight.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions and a fixed concentration of the fluorescent tracer to the cells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for compound entry and binding equilibrium (e.g., 2 hours).

  • Luminescence Detection: Add the NanoBRET™ substrate and immediately measure the luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., 610 nm) using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value, which reflects the potency of target engagement in the cellular environment.

Conclusion

Validating the cellular target engagement of this compound is a critical step in advancing its development as a potential therapeutic agent. Based on the chemical structure and the known activities of related phthalazinone compounds, a protein kinase is a highly plausible target.[1][4] This guide has provided a framework for addressing this hypothesis through a comparative analysis of suitable cellular target engagement assays.

The use of orthogonal methods, such as the label-free, biophysical approach of CETSA and the quantitative, live-cell NanoBRET™ assay, will provide a robust and multi-faceted validation of target engagement.[3][7][8] The detailed protocols herein offer a practical starting point for researchers to generate high-quality, decision-enabling data. By confirming that this compound directly interacts with its intended target in a physiologically relevant setting, we can build confidence in its mechanism of action and guide future optimization efforts.

References

  • Anticancer Agents Med Chem. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. [Link]

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  • Archives of Pharmacal Research. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. [Link]

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  • Molecules. (2021). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. [Link]

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  • Pharmazie. (1990). [Synthesis and pharmacologic testing of 1-oxo-pyridazine and 1-oxo-phthalazine-2-acetic acid derivatives]. [Link]

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A Comparative Guide to the Pharmacokinetic Properties of Phthalazinone Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The phthalazinone scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5][6] In the realm of oncology, phthalazinone-based molecules, particularly those targeting Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR), have emerged as critical therapeutic agents.[7][8]

A deep understanding of a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to successful drug development. It governs dosing regimens, predicts potential drug-drug interactions, and ultimately influences both the efficacy and safety of a therapeutic agent. This guide provides a detailed comparative analysis of the pharmacokinetic properties of key therapeutic phthalazinone derivatives, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

Comparative Pharmacokinetic Profiles of Key Phthalazinone Derivatives

For this analysis, we will focus on three prominent phthalazinone derivatives that have been extensively characterized: the PARP inhibitors Olaparib and Talazoparib , and the VEGFR inhibitor Cediranib . These compounds, while sharing a core moiety, exhibit distinct pharmacokinetic behaviors that are crucial for their clinical application.

Absorption

The absorption phase dictates how quickly and to what extent a drug enters systemic circulation after oral administration.

  • Olaparib : Following oral administration, olaparib is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 2.4 hours.[9] The tablet formulation of olaparib (300 mg) demonstrates approximately 13% higher mean relative exposure at steady state compared to the older capsule formulation (400 mg), highlighting the importance of formulation in bioavailability.[10][11]

  • Talazoparib : Similar to olaparib, talazoparib is absorbed quickly, with a median Tmax of 1 to 2 hours.[12][13] Its pharmacokinetics are linear over a dose range of 0.025–2 mg.[12] Importantly, the pharmacokinetics of a single 1-mg talazoparib capsule are comparable to four 0.25-mg capsules, and it can be taken with or without food, offering greater flexibility for patients.[14]

  • Cediranib : Cediranib is absorbed at a moderately slow rate.[15] The presence of a high-fat meal can significantly impact its absorption, reducing the area under the plasma concentration-time curve (AUC) by 24% and the maximum plasma concentration (Cmax) by 33%.[15] This food effect necessitates careful consideration of dosing instructions relative to meals.

Distribution

Once absorbed, a drug is distributed throughout the body, a process influenced by its binding to plasma proteins and its ability to penetrate tissues.

  • Olaparib : Data on olaparib's protein binding is less prominently detailed in the provided clinical studies, but like many small molecules, it undergoes distribution into various tissues.

  • Talazoparib : In vitro, talazoparib is approximately 74% bound to plasma proteins, and this binding is independent of the drug's concentration.[12]

  • Cediranib : Cediranib exhibits high plasma protein binding at approximately 95%, attaching to both serum albumin and α1-acid glycoprotein.[15] This high degree of binding can limit the amount of free drug available to exert its pharmacological effect.

A critical aspect of distribution for these molecules is their interaction with efflux transporters like P-glycoprotein (P-gp). Both Talazoparib and Cediranib are known substrates of P-gp.[12][14][15][16] This is a crucial mechanistic insight, as co-administration with P-gp inhibitors (e.g., itraconazole, amiodarone, verapamil) can increase their plasma concentrations, potentially requiring dose adjustments to mitigate toxicity.[12][14][16] For instance, potent P-gp inhibitors can increase talazoparib exposure by approximately 45-56%.[12] Conversely, co-administration with P-gp inducers like rifampicin can decrease cediranib exposure by 39%.[15][16]

Metabolism

Metabolism, primarily occurring in the liver, transforms drugs into metabolites that are more easily excreted. This process is a major source of drug-drug interactions.

  • Olaparib : Olaparib is extensively metabolized, principally by Cytochrome P450 (CYP) 3A4 and -5.[10][17] This makes its pharmacokinetics susceptible to significant alterations when co-administered with strong CYP3A4 inhibitors (which increase exposure) or inducers (which decrease exposure).[17][18] Its main metabolites are significantly less potent at inhibiting PARP than the parent compound.[10]

  • Talazoparib : A key advantage of talazoparib is that it undergoes minimal hepatic metabolism.[13] This characteristic makes pharmacokinetic interactions with inhibitors or inducers of CYP isoenzymes unlikely, simplifying its use in combination therapies.[17]

  • Cediranib : Cediranib is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A4.[15] Its reliance on non-CYP pathways reduces, but does not eliminate, the potential for metabolic drug-drug interactions compared to CYP3A4-metabolized drugs.

Excretion

The final phase of a drug's journey is its removal from the body, which determines its half-life and dosing frequency.

  • Olaparib : Following administration, olaparib is recovered in both urine (44%, with 15% as unchanged drug) and feces (42%).[10] It has a mean terminal half-life of approximately 7–11 hours.[9]

  • Talazoparib : Talazoparib is eliminated through both renal and fecal routes. Approximately 69% of a dose is recovered in urine (55% as unchanged drug) and about 20% in feces (14% as unchanged drug).[12] It has a notably long mean terminal half-life of 90 hours, which supports once-daily dosing.[12]

  • Cediranib : Cediranib and its metabolites are primarily excreted in feces (59%), with less than 1% of the unchanged drug being excreted in urine.[15][16] Its mean terminal half-life is approximately 22 hours.[15][19]

Summary Data and Visualizations

For ease of comparison, the key pharmacokinetic parameters are summarized below.

Table 1: Comparative Pharmacokinetic Parameters of Phthalazinone Derivatives
ParameterOlaparibTalazoparibCediranib
Target PARPPARPVEGFR-1, -2, -3
Tmax (hours) 1 - 2.4[9]1 - 2[12][13]2 - 8[19]
Plasma Protein Binding N/A~74%[12]~95%[15]
Terminal Half-life (t½) ~7 - 11 hours[9]~90 hours[12]~22 hours[15][19]
Primary Metabolism CYP3A4/5[10][17]Minimal[13][17]FMO1/3, UGT1A4[15]
Primary Excretion Urine (44%), Feces (42%)[10]Urine (~69%), Feces (~20%)[12]Feces (59%)[15][16]
P-gp Substrate NoYes[12][14]Yes[15][16]
Food Effect Not specifiedNo[14]Yes (High-fat meal decreases AUC)[15]
Mandatory Visualizations

G cluster_0 Phase I Clinical Trial Workflow A Patient Enrollment (Advanced Solid Tumors) B Single-Dose Administration (e.g., Olaparib 300 mg) A->B C Serial Blood Sampling (Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48h) B->C Single-Dose Period H Washout Period (e.g., 7 days) B->H D Plasma Separation & Storage (-80°C) C->D E Bioanalysis (Validated LC-MS/MS Assay) D->E F Pharmacokinetic Analysis (Noncompartmental Methods) E->F G Determine PK Parameters (Cmax, Tmax, AUC, t½) F->G I Multiple-Dose Regimen (Continuous Daily Dosing) H->I Multiple-Dose Period J Steady-State Sampling I->J J->D

Caption: Typical experimental workflow for a Phase I pharmacokinetic study.

G cluster_1 Factors Influencing Oral Bioavailability Drug Oral Phthalazinone (e.g., Talazoparib, Cediranib) GI GI Lumen Drug->GI Enterocyte Enterocyte GI->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein Liver Liver PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Pgp P-gp Efflux Pgp->Enterocyte Reduces Absorption CYP CYP3A4 Metabolism (First-Pass Effect) CYP->Liver Reduces Amount Entering Circulation Food Food Intake Food->GI Can alter solubility/transit

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid (CAS No. 127828-88-0). As a conscientious researcher, it is imperative to treat all novel or uncharacterized compounds with a high degree of caution. The following procedures are based on the chemical's structural features—a carboxylic acid and a phthalazine heterocyclic moiety—and established best practices for laboratory safety.

Hazard Assessment and Triage

  • Carboxylic Acid Group: This functional group suggests that the compound is likely to be acidic and potentially corrosive.[1] Direct contact can cause skin and eye irritation or burns.[2][3]

  • Phthalazine Moiety: Phthalazine is a heterocyclic aromatic compound.[4] While phthalazine itself has known properties, the toxicological profile of this specific derivative is unknown. A study on similar 1-oxo-phthalazine-2-acetic acid derivatives indicated some compounds possess central sedative effects and were relatively nontoxic in the tested models, though some also showed weak anticonvulsive effects.[5] However, this does not guarantee the safety of this particular analog.

  • Solid State: Assuming the compound is a solid at room temperature, inhalation of dust particles is a potential route of exposure.

Given these considerations, the compound must be handled with appropriate engineering controls and personal protective equipment to minimize any potential risk.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to ensure researcher safety. The following table outlines the minimum required PPE for handling this compound.

Body Area Required PPE Rationale and Best Practices
Eyes & Face Chemical splash goggles and a face shield.[2][6]Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing.[6]
Hands Nitrile or butyl rubber gloves.[2][7]Nitrile gloves offer good resistance to a variety of chemicals, including acids.[8][9] For prolonged handling or when dealing with solutions, butyl rubber gloves may offer superior protection.[2] Always inspect gloves for any signs of degradation or perforation before use.[10] Change gloves immediately if they become contaminated.
Body A flame-retardant laboratory coat.[7][11]A lab coat protects against incidental contact and small splashes. It should be fully buttoned with sleeves rolled down. For handling larger quantities, a chemically resistant apron over the lab coat is recommended.
Respiratory Use in a certified chemical fume hood.[7][9]All manipulations of the solid compound or its solutions should be performed within a fume hood to prevent inhalation of dust or vapors.[12] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter may be necessary, depending on the scale of the work and a formal risk assessment.[3][13]
Feet Closed-toe shoes.[6][14]Shoes must fully cover the feet to protect against spills and falling objects.[14]

Operational Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in a Closed or Contained System handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.[9]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary laboratory equipment, including spatulas, glassware, and solvents. Ensure all glassware is free of cracks or defects.[14]

  • Handling:

    • Perform all manipulations of the solid compound, including weighing, within the fume hood to minimize inhalation risk.

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or hot plate with a stirrer. Avoid open flames.[14]

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Properly segregate and label all waste streams as described in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[10][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][15] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material.[7] For larger spills, evacuate the laboratory and notify the appropriate safety personnel.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

G cluster_waste Waste Segregation cluster_disposal Disposal Pathway waste_solid Solid Waste (Contaminated PPE, weigh boats) disp_container Labeled, Sealed Hazardous Waste Containers waste_solid->disp_container waste_liquid Liquid Waste (Unused solutions, solvent rinses) waste_liquid->disp_container waste_sharps Sharps (Needles, contaminated glassware) waste_sharps->disp_container disp_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service disp_container->disp_pickup

Caption: Waste disposal pathway for this compound.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any contaminated solid waste, such as gloves, paper towels, and weigh boats, in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.[9][16]

    • Sharps: Any contaminated sharps, such as needles or broken glassware, should be placed in a designated sharps container.

  • Container Management:

    • All waste containers must be clearly labeled with the chemical name and associated hazards.

    • Keep waste containers closed when not in use.[12][16]

    • Store waste containers in a designated satellite accumulation area.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.[17] Do not pour any waste down the drain.[9]

By adhering to these rigorous safety and handling protocols, researchers can mitigate the potential risks associated with this compound and ensure a safe laboratory environment.

References

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  • Safety equipment, PPE, for handling acids - Quicktest. (2022-08-26). Available at: [Link]

  • Glacial Acetic Acid Safety Data Sheet. University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. (2022-11-14). Available at: [Link]

  • 2-(1-OXO-4-PHENYLPHTHALAZIN-2(1H)-YL)ACETIC ACID. 2a biotech. Available at: [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Available at: [Link]

  • Acetic acid - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.